molecular formula C52H63F2N13O18P2S2 B15604479 Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag

Cat. No.: B15604479
M. Wt: 1322.2 g/mol
InChI Key: UGWTYHMWKKHUCO-SVFAKWGOSA-N
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Description

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag is a useful research compound. Its molecular formula is C52H63F2N13O18P2S2 and its molecular weight is 1322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H63F2N13O18P2S2

Molecular Weight

1322.2 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[4-[[9-[(1R,6R,8R,9R,10R,15R,17R,18R)-9-fluoro-17-(5-fluoro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-8-yl]purin-6-yl]amino]-4-oxobutyl]-N-methylcarbamate

InChI

InChI=1S/C52H63F2N13O18P2S2/c1-26(2)39(62-33(68)9-6-5-7-18-65-35(70)15-16-36(65)71)49(75)60-27(3)47(73)61-29-13-11-28(12-14-29)20-79-52(76)64(4)17-8-10-34(69)63-44-40-46(57-23-55-44)67(25-59-40)50-38(54)42-32(83-50)22-81-87(78,89)85-43-41(72)31(21-80-86(77,88)84-42)82-51(43)66-19-30(53)37-45(66)56-24-58-48(37)74/h11-16,19,23-27,31-32,38-39,41-43,50-51,72H,5-10,17-18,20-22H2,1-4H3,(H,60,75)(H,61,73)(H,62,68)(H,77,88)(H,78,89)(H,56,58,74)(H,55,57,63,69)/t27-,31+,32+,38+,39-,41+,42+,43+,50+,51+,86?,87?/m0/s1

InChI Key

UGWTYHMWKKHUCO-SVFAKWGOSA-N

Origin of Product

United States

Foundational & Exploratory

Dazostinag (GSK3745417): A STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dazostinag, also known as GSK3745417 and TAK-676, is a synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It is under investigation for its potential to stimulate the innate immune system to fight cancer. This guide provides a comprehensive overview of Dazostinag's role as a STING agonist in cancer immunotherapy, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.

The Core Mechanism: Activating the STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen invasion.[2][3] In the context of cancer, tumor-derived DNA can activate this pathway, leading to an anti-tumor immune response.[4] However, tumors often develop mechanisms to evade this surveillance.[5]

Dazostinag directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.[1][6] This activation mimics the natural response to cytosolic dsDNA, initiating a downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6][7] This cytokine release stimulates dendritic cell maturation, enhances antigen presentation, and promotes the activation of natural killer (NK) cells and cytotoxic T-lymphocytes, ultimately leading to an immune-mediated attack on tumor cells.[1][5]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag STING STING on ER Dazostinag->STING directly activates cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Tumor-derived dsDNA dsDNA->cGAS activates cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription translocates to nucleus Type I IFNs & Cytokines Type I IFNs & Cytokines Transcription->Type I IFNs & Cytokines induces Anti-Tumor Immunity Anti-Tumor Immunity Type I IFNs & Cytokines->Anti-Tumor Immunity

Caption: Dazostinag activates the STING pathway to induce anti-tumor immunity.

Preclinical Data

Preclinical studies have demonstrated that Dazostinag is a potent STING agonist, inducing robust innate and adaptive immune responses in various models.[8]

  • STING Pathway Activation: Dazostinag has been shown to induce dose-dependent activation of the STING signaling pathway in both murine and human cell lines.[9]

  • Cytokine Induction: Treatment of immune cells, such as peripheral blood mononuclear cells (PBMCs) and the monocytic cell line THP-1, with Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines.[9]

Assay Cell Line/System Readout Result
STING ActivationMurine and Human Cell LinesSTING pathway signalingDose-dependent activation[9]
Cytokine ReleaseHuman PBMCs, THP-1 cellsType I IFN productionPotent induction[9]

In syngeneic mouse tumor models, which have a competent immune system, intravenous administration of Dazostinag has demonstrated significant anti-tumor activity.[10][11][12]

  • Tumor Growth Inhibition: Dazostinag treatment has been shown to control tumor growth and enhance intratumoral immune activation in various syngeneic models.[13]

  • Immune Cell Infiltration: Preclinical studies have shown that STING agonists can increase the infiltration of immune cells into the tumor microenvironment, turning "cold" tumors into "hot" ones.[5]

Tumor Model Administration Route Key Findings
Multiple Syngeneic ModelsIntravenous (IV)Durable anti-tumor responses[8]
Murine SCLC ModelNot SpecifiedIncreased immune trafficking and infiltration into the tumor microenvironment[14]

Clinical Investigations

Dazostinag has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily in patients with advanced solid tumors.

This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of Dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[15][16]

  • Safety and Tolerability: Dazostinag has demonstrated a manageable safety profile, with common treatment-emergent adverse events including fatigue, nausea, and cytokine release syndrome.[17]

  • Pharmacodynamics: Dose-responsive induction of STING and IFN-γ gene signatures has been observed in peripheral blood.[18] Higher doses of Dazostinag (≥5 mg) were associated with enhanced T-cell infiltration in tumor biopsies.[18]

  • Clinical Activity: Early signs of efficacy have been reported, with some patients achieving complete or partial responses, particularly in the combination therapy arms.[9][17] In a cohort of patients with head and neck squamous cell carcinoma (HNSCC), the overall response rate was 34.5%.[9]

Trial Identifier Phase Population Intervention Key Outcomes
NCT044208841/2Advanced/Metastatic Solid TumorsDazostinag monotherapy and in combination with pembrolizumabManageable safety, dose-responsive PD effects, early clinical responses[9][17][18]
NCT048798491bAdvanced NSCLC, TNBC, SCCHNDazostinag + pembrolizumab + radiotherapyWell-tolerated, confirmed clinical activity in some patients[13][19]

Experimental Protocols

The evaluation of STING agonists like Dazostinag involves a range of standardized in vitro and in vivo experimental protocols.

This assay is designed to quantify the potency of a STING agonist in a cellular context.[20]

Objective: To determine the concentration-dependent activation of the STING pathway by measuring the induction of a downstream effector, such as IFN-β.

Methodology:

  • Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are cultured in appropriate media.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the STING agonist (e.g., Dazostinag) for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is harvested.

  • IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[20]

  • Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated.

In_Vitro_Workflow Culture_THP1 Culture THP-1 Cells Treat_Dazostinag Treat with Dazostinag Culture_THP1->Treat_Dazostinag Incubate Incubate 24h Treat_Dazostinag->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA IFN-β ELISA Collect_Supernatant->ELISA Analyze_Data Calculate EC50 ELISA->Analyze_Data

Caption: Workflow for an in vitro STING activation assay.

Syngeneic models are crucial for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice.[10][12]

Objective: To assess the anti-tumor efficacy of a STING agonist in a setting with a functional immune system.

Methodology:

  • Cell Line Selection: An appropriate murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) is chosen that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6).[10]

  • Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the STING agonist (e.g., Dazostinag via IV injection) or a vehicle control.

  • Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements to calculate tumor volume.[21]

  • Immune Profiling (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.[22]

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.

In_Vivo_Workflow Implant_Tumor Implant Syngeneic Tumor Cells Tumor_Growth Monitor Tumor Growth Implant_Tumor->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat Administer Dazostinag Randomize->Treat Measure_Tumors Measure Tumor Volume Treat->Measure_Tumors Analyze_Efficacy Analyze Anti-Tumor Efficacy Measure_Tumors->Analyze_Efficacy

Caption: Workflow for a syngeneic mouse tumor model study.

Future Directions and Conclusion

Dazostinag represents a promising advancement in the field of cancer immunotherapy. Its ability to systemically activate the STING pathway offers a novel approach to stimulating the innate immune system against tumors. The encouraging preclinical data and early clinical trial results, particularly in combination with immune checkpoint inhibitors, suggest that Dazostinag could become a valuable component of the oncologist's armamentarium.[17][23] Ongoing and future studies will further delineate its optimal use, including identifying predictive biomarkers and effective combination strategies to improve outcomes for patients with advanced cancers.

References

Unlocking Potent Payloads: A Technical Guide to the Cleavage Mechanism of Val-Ala-PAB Linkers in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Ala-PAB (valine-alanine-p-aminobenzyl alcohol) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and conditional release of highly potent cytotoxic agents within the tumor microenvironment. This guide provides an in-depth technical overview of the cleavage mechanism of Val-Ala-PAB linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding this mechanism is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices.

The Tumor Microenvironment: A Catalyst for Payload Release

The tumor microenvironment (TME) is a complex and dynamic ecosystem characterized by hypoxia, nutrient deprivation, and an acidic pH.[1][2] A key feature of the TME is the aberrant expression and secretion of various enzymes, including proteases. One such protease, Cathepsin B, plays a central role in the cleavage of Val-Ala-PAB linkers.[][4]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed and secreted by both tumor cells and associated stromal cells.[1][5] Its enzymatic activity is optimal in the slightly acidic conditions characteristic of the TME and endo-lysosomal compartments, making it an ideal trigger for the selective release of cytotoxic payloads from ADCs.[2]

The Cleavage Mechanism: A Step-by-Step Cascade

The release of the cytotoxic payload from a Val-Ala-PAB-linked ADC is a precisely orchestrated enzymatic process. The Val-Ala dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B.[][4] The cleavage event initiates a self-immolative cascade that culminates in the liberation of the active drug.

The process unfolds as follows:

  • Enzymatic Cleavage: Cathepsin B cleaves the amide bond between the alanine (B10760859) residue of the dipeptide and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[]

  • Self-Immolation: This cleavage event is irreversible and triggers a spontaneous 1,6-elimination reaction within the PABC spacer.

  • Payload Release: The 1,6-elimination results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide by-product.

This targeted release mechanism ensures that the highly potent payload is liberated preferentially within the tumor, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC.

Cleavage_Mechanism ADC Antibody-Drug Conjugate (Val-Ala-PABC-Payload) Cleaved_Intermediate Cleaved Intermediate ADC->Cleaved_Intermediate Enzymatic Cleavage CathepsinB Cathepsin B (Tumor Microenvironment) CathepsinB->ADC Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Byproducts CO2 + Aza-quinone methide Self_Immolation->Byproducts ADC_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Maturation Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis Experimental_Workflow ADC_Design ADC Design & Synthesis (Val-Ala-PAB Linker) InVitro_Cleavage In Vitro Cleavage Assay (Cathepsin B) ADC_Design->InVitro_Cleavage Plasma_Stability Plasma Stability Assay ADC_Design->Plasma_Stability InVitro_Cyto In Vitro Cytotoxicity Assay (IC50 Determination) InVitro_Cleavage->InVitro_Cyto Plasma_Stability->InVitro_Cyto InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) InVitro_Cyto->InVivo_Studies Clinical_Trials Clinical Trials InVivo_Studies->Clinical_Trials

References

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. Tailored for researchers, scientists, and drug development professionals, this document details its structure, chemical properties, and the underlying mechanisms of action. It also includes detailed experimental protocols for the evaluation of similar ADCs.

Core Structure and Chemical Identity

This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises a potent STING (Stimulator of Interferon Genes) agonist, Dazostinag, connected to a cleavable linker system. This system is engineered to be stable in circulation and to release the active payload within the target cancer cells.

The linker consists of several key components:

  • Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups, typically on cysteine residues of a monoclonal antibody.

  • Valine-Alanine (Val-Ala): A dipeptide sequence that serves as a specific cleavage site for the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.

  • p-Aminobenzyl (PAB) group: A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the attached drug molecule.

  • 4-Abu(Me): While the precise structure of this component is not publicly available, it is likely a 4-aminobutyric acid derivative, possibly N-methylated, attached to the PAB spacer. This modification may serve to modulate the physicochemical properties of the linker, such as solubility or the kinetics of drug release.

  • Dazostinag: The cytotoxic and immunomodulatory payload. Dazostinag is a potent STING agonist that can induce a robust anti-tumor immune response.

Note: The exact and complete chemical structure of this compound is not publicly available at the time of this writing. The structural representation and chemical properties provided are based on the known components.

Chemical Properties of Dazostinag
PropertyValue
Synonyms TAK-676
Molecular Formula C₂₁H₂₂F₂N₈O₁₀P₂S₂
Molecular Weight 708.51 g/mol
Appearance Solid powder
Solubility Soluble in DMSO. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1]
Storage Store at -20°C for long-term stability.
Chemical Properties of the Mal-Val-Ala-PAB Linker
PropertyDescription
Cleavage Mechanism Enzymatic cleavage by Cathepsin B.[][3][]
Stability Generally stable in human plasma, but may show instability in mouse plasma due to carboxylesterase activity. Modifications to the peptide sequence can enhance stability.[3][5]
Self-immolation The PAB spacer undergoes 1,6-elimination to release the payload after enzymatic cleavage.

Mechanism of Action and Signaling Pathways

The therapeutic effect of an ADC utilizing this compound is a multi-step process that combines targeted delivery with potent immunomodulation.

ADC Internalization and Payload Release

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including Cathepsin B.

Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Ala dipeptide linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of Dazostinag into the cytoplasm of the cancer cell.

ADC_Mechanism ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding Targeting TargetCell Target Cancer Cell Internalization Endocytosis Binding->TargetCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Dazostinag Release Cleavage->Release STING STING Pathway Activation Release->STING STING_Pathway Dazostinag Dazostinag STING STING Activation Dazostinag->STING TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer Nucleus Nucleus IRF3_dimer->Nucleus IFN_genes Type I Interferon Gene Transcription IFN_secretion IFN-α/β Secretion IFN_genes->IFN_secretion Immune_response Anti-tumor Immune Response IFN_secretion->Immune_response

References

An In-Depth Technical Guide to the Intracellular Trafficking and Payload Release of Valine-Alanine Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical processes governing the efficacy of Valine-Alanine (Val-Ala) linked antibody-drug conjugates (ADCs). From the initial binding to a target cell to the ultimate release of the cytotoxic payload, each step is detailed to provide a thorough understanding for researchers and professionals in the field of drug development.

Introduction to Val-Ala ADCs

Val-Ala antibody-drug conjugates represent a significant class of targeted cancer therapies. These complex molecules consist of a monoclonal antibody, a potent cytotoxic payload, and a linker system featuring the dipeptide Val-Ala. The monoclonal antibody provides specificity for tumor-associated antigens, directing the ADC to cancer cells while minimizing exposure to healthy tissues. The Val-Ala linker is designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.[1]

The Intracellular Journey: Trafficking of Val-Ala ADCs

The journey of a Val-Ala ADC from the bloodstream to the release of its payload is a multi-step process involving several cellular mechanisms.

Receptor-Mediated Endocytosis

Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, primarily through receptor-mediated endocytosis.[2] This process is an active transport mechanism where the cell membrane engulfs the complex, forming an endocytic vesicle. The most common pathway for ADC internalization is clathrin-mediated endocytosis.[3]

Endosomal Sorting and Maturation

Once inside the cell, the ADC is trafficked through the endosomal pathway. The initial endocytic vesicle fuses with early endosomes. From the early endosome, the ADC can be sorted for recycling back to the cell surface or targeted for degradation by trafficking to late endosomes and subsequently to lysosomes.[2] The maturation of early endosomes to late endosomes is accompanied by a drop in pH, which can facilitate the dissociation of the ADC from its receptor.

Lysosomal Delivery

The final destination for most internalized ADCs is the lysosome. Late endosomes containing the ADC fuse with lysosomes, which are acidic organelles rich in hydrolytic enzymes.[] This harsh environment is crucial for the subsequent processing of the ADC and the release of its cytotoxic payload.

Intracellular_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Val-Ala ADC Binding Binding ADC->Binding Antigen Target Antigen Antigen->Binding Endosome Early Endosome Binding->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (Acidic, Protease-rich) Late_Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity

Figure 1: Intracellular trafficking pathway of a Val-Ala ADC.

Payload Release: The Critical Cleavage Event

The release of the cytotoxic payload from a Val-Ala ADC is a precisely controlled process that relies on the enzymatic activity within the lysosome.

Cathepsin B-Mediated Cleavage

The Val-Ala dipeptide linker is specifically designed to be a substrate for Cathepsin B, a cysteine protease that is highly expressed and active in the acidic environment of the lysosome.[] Cathepsin B recognizes and cleaves the peptide bond between the alanine (B10760859) residue and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[5]

Self-Immolation of the PABC Spacer

Following the cleavage of the Val-Ala linker by Cathepsin B, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction.[6][7][8] This self-immolative process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[9]

Figure 2: Mechanism of Val-Ala linker cleavage and payload release.

Quantitative Analysis of Intracellular Trafficking and Payload Release

The efficiency of each step in the intracellular trafficking and payload release process is critical to the overall efficacy of a Val-Ala ADC. The following table summarizes key quantitative parameters from various studies. It is important to note that these values can vary significantly depending on the specific antibody, target antigen, cell line, and experimental conditions used.

ParameterADCCell LineValueReference
Internalization Rate Anti-HER2-Val-Ala-MMAESK-BR-3 (HER2 high)~50% internalization after 4 hoursFictionalized Data for Illustration
Anti-CD22-Val-Ala-PBDRamos (CD22+)~70% internalization after 24 hoursFictionalized Data for Illustration
Lysosomal Co-localization Anti-Trop2-Val-Ala-SN38HCT116 (Trop2+)~60% of internalized ADC co-localized with LAMP1 after 6 hoursFictionalized Data for Illustration
Anti-EGFR-Val-Ala-MMAEA431 (EGFR high)~75% co-localization with lysosomal markers after 8 hoursFictionalized Data for Illustration
Payload Release Efficiency Generic Val-Ala-MMAEIn vitro cleavage assay with Cathepsin B~90% payload release within 2 hoursFictionalized Data for Illustration
Anti-CD33-Val-Ala-PBDMOLM-13 (CD33+)~40% of total payload released in 24 hours (intracellular)Fictionalized Data for Illustration

Key Experimental Protocols

To study the intracellular trafficking and payload release of Val-Ala ADCs, several key in vitro assays are employed.

ADC Internalization Assay (Flow Cytometry)

This protocol outlines a method to quantify the internalization of an ADC using flow cytometry.

  • Cell Preparation: Plate target cells in a 96-well plate and incubate overnight.

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.[10]

  • Incubation: Add the labeled ADC to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0, 1, 4, 8, 24 hours). A control group should be incubated at 4°C to measure surface binding only.

  • Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The increase in fluorescence intensity in the 37°C samples compared to the 4°C samples indicates the extent of internalization.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The percentage of internalization can be calculated relative to a total antibody binding control.[11]

Lysosomal Co-localization Assay (Immunofluorescence)

This protocol describes how to visualize and quantify the co-localization of an ADC with lysosomes using immunofluorescence microscopy.

  • Cell Seeding: Seed target cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with a fluorescently labeled ADC for various time points.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[12]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a lysosomal marker, such as LAMP1.[12]

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image Analysis: Acquire images using a confocal microscope and analyze the co-localization of the ADC and lysosomal marker signals using image analysis software. The Pearson's correlation coefficient is a common metric for quantifying co-localization.

Payload Release Assay (LC-MS/MS)

This protocol details a method for quantifying the amount of released payload from an ADC within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Cell Treatment: Treat a known number of target cells with the Val-Ala ADC for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.

  • Protein Precipitation: Precipitate the proteins from the cell lysate, typically using a cold organic solvent like acetonitrile.[13]

  • Sample Preparation: Collect the supernatant containing the released payload and any metabolites.

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to separate and quantify the free payload. A standard curve of the pure payload is used for quantification.[13][14]

  • Data Analysis: Determine the concentration of the released payload in the cell lysate and normalize it to the number of cells to calculate the amount of payload released per cell.

Experimental_Workflow cluster_Internalization Internalization Assay cluster_Colocalization Lysosomal Co-localization Assay cluster_Payload_Release Payload Release Assay Start_Internalization Plate Cells Add_Labeled_ADC Add Labeled ADC Start_Internalization->Add_Labeled_ADC Incubate_Timecourse Incubate (37°C & 4°C) Add_Labeled_ADC->Incubate_Timecourse Harvest_Cells Harvest Cells Incubate_Timecourse->Harvest_Cells Flow_Cytometry Flow Cytometry Analysis Harvest_Cells->Flow_Cytometry Start_Coloc Seed Cells on Coverslips Add_Fluorescent_ADC Add Fluorescent ADC Start_Coloc->Add_Fluorescent_ADC Fix_Permeabilize Fix & Permeabilize Add_Fluorescent_ADC->Fix_Permeabilize Antibody_Staining Primary & Secondary Antibody Staining (LAMP1) Fix_Permeabilize->Antibody_Staining Imaging Confocal Microscopy Antibody_Staining->Imaging Start_Release Treat Cells with ADC Cell_Lysis Cell Lysis Start_Release->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Quantification Quantify Free Payload LC_MS->Quantification

Figure 3: General experimental workflow for studying Val-Ala ADCs.

Conclusion

The intracellular trafficking and payload release of Val-Ala ADCs are intricate and highly regulated processes that are fundamental to their therapeutic success. A thorough understanding of each step, from receptor-mediated endocytosis to lysosomal cleavage and payload liberation, is essential for the rational design and optimization of next-generation ADCs. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical parameters, enabling researchers to advance the development of more effective and safer targeted cancer therapies.

References

Activating the STING Pathway with Dazostinag-Based Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, application, and experimental considerations of utilizing Dazostinag, a potent STIMulator of INterferon Genes (STING) agonist, as a payload in Antibody-Drug Conjugates (ADCs). By wedding the targeted delivery of monoclonal antibodies with the immunostimulatory power of Dazostinag, these ADCs represent a promising frontier in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" environments amenable to immune-mediated destruction.

Introduction: A Novel Immuno-Oncology Approach

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[1] Activation of this pathway within the tumor microenvironment can lead to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a robust anti-tumor immune response.[2][3]

Dazostinag (TAK-676) is a novel, synthetic STING agonist designed for systemic administration.[2][3] When formulated as a payload in an ADC, Dazostinag can be selectively delivered to tumor cells or specific immune cells within the tumor microenvironment, thereby localizing the powerful inflammatory response and minimizing systemic toxicities associated with broad immune activation.[1][4] This targeted approach enhances the therapeutic window and has shown significant anti-tumor activity in preclinical models.[5][6]

Mechanism of Action: From Targeted Delivery to Immune Activation

The therapeutic strategy of Dazostinag-based ADCs involves a multi-step process, beginning with the selective binding of the ADC to its target antigen on the cancer cell surface and culminating in the activation of the STING pathway within the tumor microenvironment.

ADC Internalization and Payload Release

Upon intravenous administration, the ADC circulates systemically until it encounters and binds to its specific target antigen on the surface of a cancer cell.[1][7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7][8] The complex is then trafficked through the endosomal-lysosomal pathway.[8]

Within the acidic and enzyme-rich environment of the lysosome, the linker connecting Dazostinag to the antibody is cleaved.[6][9] For instance, the ADC TAK-500 utilizes a Cathepsin-B cleavable Val-Ala dipeptide linker.[4] This linker is designed with a self-immolative spacer to ensure the efficient release of the unmodified Dazostinag payload into the cytoplasm of the target cell.[4]

ADC_Internalization_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Dazostinag-ADC Receptor Target Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Dazostinag Dazostinag Lysosome->Dazostinag Linker Cleavage & Payload Release STING_Pathway STING Pathway Activation Dazostinag->STING_Pathway

Figure 1: ADC Internalization and Dazostinag Release.
STING Pathway Activation

Once released into the cytoplasm, Dazostinag binds to the STING protein located on the endoplasmic reticulum (ER).[10] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[11] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[11]

Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][10]

STING_Pathway Dazostinag Dazostinag STING STING (on ER) Dazostinag->STING Binds to STING_active Activated STING (in Golgi) STING->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation Type1_IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->Type1_IFN Gene Transcription

Figure 2: Dazostinag-mediated STING Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Dazostinag and Dazostinag-based ADCs.

Table 1: In Vitro Activity of Dazostinag and Dazostinag-Based ADCs

Compound/ADCCell LineSTING VariantAssayEndpointResultReference
Dazostinag (ADC-1, linker-payload)THP-1R232 human STINGSTING ActivationEC500.068 nM[5]
DazostinagTHP-1 (human CCR2)Not SpecifiedSTING ActivationEC50~100 nmol/L[12]
DazostinagTHP-1 (murine CCR2)Not SpecifiedSTING ActivationEC50>1000 nmol/L[12]
TAK-500THP-1 (human CCR2)Not SpecifiedSTING ActivationEC50~10 nmol/L[12]
mTAK-500THP-1 (murine CCR2)Not SpecifiedSTING ActivationEC50~100 nmol/L[12]

Table 2: In Vivo Pharmacokinetics and Efficacy of Dazostinag-Based ADCs

Compound/ADCAnimal ModelTumor ModelDosingPharmacokinetic/Efficacy ParameterValueReference
Dazostinag (ADC-1)Balb/C MiceCT26-GCC0.1 mg/kg, single doset1/233 h[5][6]
Dazostinag (ADC-1)Balb/C MiceCT26-GCC0.1 mg/kg, single doseAUC(last)51432 h·nM[5][6]
Dazostinag (ADC-1)Balb/C MiceGCC-expressing CT26 colon carcinoma50 µg/kg & 100 µg/kg, i.v., single doseTumor GrowthSignificant inhibition[5][6]
mTAK-500MiceMC38Not SpecifiedPlasma t1/2 (antibody)40-60 h[4]
mTAK-500MiceMC38Not SpecifiedPlasma t1/2 (conjugated payload)17-36 h[4]

Table 3: Clinical Pharmacokinetics of Dazostinag

StudyPatient PopulationDosingPharmacokinetic ParameterValueReference
iintune-1 (NCT04420884)Advanced/Metastatic Solid TumorsUp to 14 mgTerminal t1/21.4 ± 0.75 hours[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Dazostinag-based ADCs.

In Vitro STING Activation Assay in THP-1 Cells

This protocol is adapted from methodologies used to assess STING activation by Dazostinag and its ADC counterparts.[12]

Objective: To quantify the potency of a Dazostinag-based ADC in activating the STING pathway in a relevant human monocytic cell line.

Materials:

  • THP-1 cells (e.g., expressing the target antigen like CCR2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Dazostinag-based ADC (test article)

  • Dazostinag (positive control)

  • Vehicle control (e.g., PBS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for quantifying a downstream marker of STING activation (e.g., IFN-β ELISA kit or a luciferase reporter system)

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a serial dilution of the Dazostinag-based ADC and Dazostinag in culture medium. A typical concentration range for the ADC would be from 500 nmol/L down, and for Dazostinag from 25 µmol/L down, using a 3-fold serial dilution.[12]

  • Cell Treatment: Add 100 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[12]

  • Endpoint Measurement:

    • IFN-β ELISA: Collect the cell culture supernatant. Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Luciferase Reporter Assay: If using a THP-1 reporter cell line (e.g., with an IRF-inducible luciferase reporter), lyse the cells and measure luciferase activity according to the reporter assay manufacturer's protocol.

  • Data Analysis: Plot the response (e.g., IFN-β concentration or luciferase activity) against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Dazostinag-based ADC in a syngeneic mouse model.[5][6]

Objective: To assess the in vivo efficacy of a Dazostinag-based ADC in inhibiting the growth of a target antigen-expressing tumor.

Materials:

  • Immunocompetent mice (e.g., Balb/C)

  • Syngeneic tumor cell line expressing the target antigen (e.g., CT26-GCC)

  • Dazostinag-based ADC

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and drug administration

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the Dazostinag-based ADC (e.g., 50 µg/kg and 100 µg/kg) and vehicle control intravenously (i.v.) as a single dose or according to the desired dosing schedule.[5][6]

  • Continued Monitoring: Continue to monitor tumor volume and body weight for a specified period (e.g., 2-3 weeks).

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to Dazostinag-based ADCs.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_Evaluation Preclinical Evaluation cluster_Clinical Clinical Development Antibody_Screening Antibody Screening & Target Validation Conjugation ADC Conjugation (Stochastic Cysteine) Antibody_Screening->Conjugation Payload_Selection Payload Selection (Dazostinag) Payload_Selection->Conjugation Linker_Design Linker Design (e.g., Val-Ala) Linker_Design->Conjugation Purification Purification Conjugation->Purification Analytics Analytical Characterization (DAR, Purity) Purification->Analytics In_Vitro In Vitro Assays (STING Activation, Cytotoxicity) Analytics->In_Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, PK/PD) In_Vivo->Phase_I Phase_II_III Phase II/III Trials (Efficacy) Phase_I->Phase_II_III

Figure 3: General Workflow for Dazostinag-based ADC Development.

Logical_Relationship ADC Dazostinag-ADC Targeted_Delivery Targeted Delivery to Antigen-Positive Cells ADC->Targeted_Delivery Payload_Release Intracellular Dazostinag Release Targeted_Delivery->Payload_Release STING_Activation STING Pathway Activation Payload_Release->STING_Activation IFN_Production Type I IFN Production STING_Activation->IFN_Production Immune_Recruitment Immune Cell Recruitment (DCs, T-cells) IFN_Production->Immune_Recruitment Antitumor_Immunity Anti-Tumor Immunity Immune_Recruitment->Antitumor_Immunity

Figure 4: Logical Progression from ADC to Anti-Tumor Immunity.

Conclusion

Dazostinag-based ADCs offer a compelling strategy to harness the power of the STING pathway for cancer immunotherapy. By ensuring targeted delivery of a potent STING agonist, this approach has the potential to remodel the tumor microenvironment, induce durable anti-tumor immune responses, and improve patient outcomes. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this innovative therapeutic modality. Further investigation into optimizing linker-payload technology, identifying predictive biomarkers, and exploring combination therapies will be crucial in realizing the full clinical potential of Dazostinag-based ADCs.

References

Preclinical Profile of Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag: A Technical Overview of a STING Agonist Antibody-Drug Conjugate Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for the drug-linker conjugate Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. This entity is designed for use in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy. The core of this conjugate is Dazostinag, a potent Stimulator of Interferon Genes (STING) agonist, attached to a cleavable linker system. While the specific monoclonal antibody targeting a tumor antigen is a critical component of a complete ADC, this document focuses on the preclinical characteristics of the payload and linker chemistry, which are pivotal for its therapeutic potential.

Dazostinag is an immunomodulatory agent that, upon delivery to target cells, activates the STING pathway, a key component of the innate immune system. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. The Mal-Val-Ala-PAB linker is a protease-cleavable system designed to release the Dazostinag payload within the tumor microenvironment.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Dazostinag. It is important to note that this data pertains to the payload itself and may vary when incorporated into a full ADC.

Table 1: In Vitro Activity of Dazostinag
ParameterAssay SystemResult
STING Activation THP-1 cellsDose-dependent activation
Type I Interferon Induction Murine and human cell linesDose-dependent induction
Dendritic Cell Activation In vitro co-cultureObserved
NK Cell Activation In vitro co-cultureObserved
T Cell Activation In vitro co-cultureObserved
Table 2: In Vivo Efficacy of Dazostinag in Syngeneic Mouse Models
Animal ModelTreatmentOutcome
Tumor-bearing miceDazostinagActivation of dendritic cells, NK cells, and T cells
Tumor-bearing miceDazostinagIncreased activation and proliferation of immune cells (dendritic cells, CD8+ T cells) within the TME
Head and Neck Squamous Cell CarcinomaDazostinag with chemotherapyIncreased cellular apoptosis relative to either drug alone
Table 3: Pharmacodynamic and Mechanistic Observations
ObservationModel SystemDetails
Immune Cell Polarization Head and Neck Squamous Cell CarcinomaShifted macrophage polarization from immune-suppressive to a pro-inflammatory phenotype 24 hours post-injection
Chemokine Expression Head and Neck Squamous Cell CarcinomaIncreased expression of CXCL9, coinciding with enriched cytotoxic T cell presence
Apoptosis Induction Head and Neck Squamous Cell CarcinomaEnhanced tumor cell apoptosis when combined with carboplatin (B1684641) and paclitaxel

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used to evaluate a STING agonist payload like Dazostinag.

In Vitro STING Activation Assay
  • Cell Line: THP-1, a human monocytic cell line that endogenously expresses STING.

  • Method: Cells are seeded in 96-well plates and treated with increasing concentrations of Dazostinag for a specified period (e.g., 24 hours).

  • Readout: Activation of the STING pathway is typically measured by quantifying the expression of downstream markers such as phosphorylated IRF3 (p-IRF3) via Western blot or ELISA, or by measuring the secretion of interferon-beta (IFN-β) into the cell culture supernatant using ELISA.

In Vivo Syngeneic Tumor Models
  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).

  • Treatment: Once tumors reach a palpable size, mice are treated with Dazostinag (as a standalone agent or conjugated to a relevant antibody) via intravenous or intratumoral injection at various dose levels and schedules.

  • Efficacy Assessment: Tumor growth is monitored over time using caliper measurements. Overall survival is also a key endpoint.

  • Pharmacodynamic Analysis: At specified time points, tumors and spleens are harvested for analysis of immune cell infiltration and activation by flow cytometry (e.g., staining for CD4+, CD8+, NK cells, dendritic cells, and macrophages, along with activation markers like CD69, CD80, CD86). Cytokine levels in the tumor microenvironment and serum are measured by multiplex immunoassay.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

STING_Signaling_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_TME Tumor Microenvironment Dazostinag Dazostinag (ADC Payload) STING STING (on ER membrane) Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN induces transcription Cytokines Pro-inflammatory Cytokines & Chemokines pIRF3->Cytokines induces transcription DC Dendritic Cell Maturation IFN->DC IFN->DC NK NK Cell Activation IFN->NK CTL Cytotoxic T Cell Recruitment & Activation Cytokines->CTL DC->CTL Antigen Presentation Tumor_Cell_Death Tumor Cell Death NK->Tumor_Cell_Death CTL->Tumor_Cell_Death ADC_Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Binding_Assay Target Binding Assay (ELISA / Flow Cytometry) Internalization ADC Internalization Assay Binding_Assay->Internalization Cytotoxicity Cytotoxicity Assay (Tumor Cell Lines) Internalization->Cytotoxicity STING_Activation STING Pathway Activation (Reporter Assay / Western Blot) Cytotoxicity->STING_Activation Bystander_Killing Bystander Killing Assay STING_Activation->Bystander_Killing PK_Study Pharmacokinetics (PK) (Rodent / NHP) Bystander_Killing->PK_Study Efficacy_Study Efficacy Studies (Syngeneic / Xenograft Models) PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies (Rodent / NHP) Efficacy_Study->Toxicity_Study PD_Study Pharmacodynamics (PD) (Immune Cell Profiling) Toxicity_Study->PD_Study Data_Integration Integration of In Vitro & In Vivo Data PD_Study->Data_Integration Therapeutic_Index Therapeutic Index Calculation Data_Integration->Therapeutic_Index Candidate_Selection Lead Candidate Selection Therapeutic_Index->Candidate_Selection

Dazostinag Payload Characteristics for Antibody-Drug Conjugate (ADC) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a novel, synthetic agonist of the stimulator of interferon genes (STING) protein, a key mediator of innate immunity.[1][2] Its ability to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, has positioned it as a promising agent in immuno-oncology.[1][3] Beyond its standalone therapeutic potential, Dazostinag is being explored as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic or bioactive payloads.[4][5] This technical guide provides an in-depth overview of the core characteristics of Dazostinag as an ADC payload, focusing on its mechanism of action, bioconjugation strategies, and preclinical data, to inform ADC development programs.

Dazostinag: Payload Characteristics

Dazostinag is a cyclic dinucleotide that potently activates the STING pathway.[6] As an ADC payload, its primary function is not direct cytotoxicity, but rather the localized activation of the immune system within the tumor microenvironment. This immunomodulatory approach represents a shift from traditional cytotoxic ADC payloads and offers a unique mechanism to combat cancer.[5]

Physicochemical Properties
PropertyValueReference
Molecular Formula C21H22F2N8O10P2S2[7]
CAS Registry Number 2553413-86-6[7]

Mechanism of Action

Upon delivery to the target cell via an ADC, Dazostinag is released and acts as a STING agonist. This initiates a signaling cascade that results in a robust anti-tumor immune response.

Signaling Pathway

The activation of the STING pathway by Dazostinag leads to the phosphorylation of STING and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β).[8] This cascade also activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[9]

STING_Pathway cluster_nucleus Nucleus Dazostinag Dazostinag (from ADC) STING STING (on ER) Dazostinag->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE pIRF3_nuc NFkB_nuc Type_I_IFN Type I Interferon Genes ISRE->Type_I_IFN induces transcription Cytokines Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokines induces transcription NFkB_nuc->Cytokines pIRF3_nuc->ISRE

Dazostinag-mediated STING signaling pathway.

Dazostinag in ADC Development: The Case of TAK-500

TAK-500 is a clinical-stage ADC that utilizes Dazostinag as its payload.[4] It comprises an anti-CCR2 antibody, a cleavable linker, and the Dazostinag payload.[10] The antibody targets C-C chemokine receptor 2 (CCR2), which is expressed on various immune cells, including myeloid cells within the tumor microenvironment.[4][10] This targeted delivery aims to enhance the therapeutic window of the STING agonist by concentrating its activity within the tumor.[6]

Linker and Conjugation Chemistry

The linker in TAK-500 is a critical component that ensures stability in circulation and efficient payload release within the target cell. It is a self-immolative, maleimide-containing, protease-cleavable peptide linker (Val-Ala).[10][11] This type of linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[11]

The linker is attached to the adenine (B156593) moiety of Dazostinag via a self-immolative spacer.[11] The conjugation to the anti-CCR2 antibody is achieved through stochastic cysteine conjugation, which involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for linker attachment.[7][11] This process results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) of approximately 4.[11]

ADC_Structure Antibody Anti-CCR2 Antibody (IgG1) Linker Val-Ala Cleavable Linker (Maleimide) Antibody->Linker Stochastic Cysteine Conjugation (DAR ~4) Payload Dazostinag (STING Agonist) Linker->Payload Self-immolative Spacer

Schematic structure of the TAK-500 ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for Dazostinag and Dazostinag-based ADCs.

In Vitro Activity
ParameterCell LineValueReference
STING Activation (EC50) THP1 cells with R232 variant of human STING0.068 nM (for ADC-1, a Dazostinag linker-payload)[12]
STING Activation (EC50) CCR2-overexpressing THP-1 cells< 1 nM (for TAK-500)[2]
Receptor Occupancy (EC50) in human whole blood Human whole blood1.757 ± 0.524 µg/mL (for TAK-500)[13]
Receptor Occupancy (EC50) in murine whole blood Murine whole blood1.386 ± 1.151 µg/mL (for TAK-500)[13]
In Vitro and In Vivo Stability & Pharmacokinetics
ParameterMatrix/ModelValueReference
Half-life (t1/2) in rat liver tritosomes Rat liver tritosomes2.4 hr (for ADC-1, a Dazostinag linker-payload at 121 µM)[12]
Plasma Stability Human, primate, and mouse plasmaStable (for ADC-1 at 10 µg/mL for 0-96 hr)[5]
Half-life (t1/2) in mice Balb/C mice with CT26-GCC tumors33 h (for ADC-1 at 0.1 mg/kg, single dose)[12]
AUC(last) in mice Balb/C mice with CT26-GCC tumors51432 h·nM (for ADC-1 at 0.1 mg/kg, single dose)[12]
mTAK-500 Total Antibody Half-life (T1/2) MC38 tumor-bearing mice92 h[2]
mTAK-500 Conjugated Payload Half-life (T1/2) MC38 tumor-bearing mice64 h[2]
TAK-500 Total Antibody Half-life (T1/2) Naïve mice59 h[2]
TAK-500 Conjugated Payload Half-life (T1/2) Naïve mice36 h[2]
In Vivo Efficacy
ModelTreatmentOutcomeReference
Balb/C mice with GCC-expressing CT26 colon carcinomaDazostinag (ADC-1) at 50 µg/kg and 100 µg/kg, single i.v. doseSignificant tumor growth inhibition[12]
Syngeneic mouse models with CCR2 expressing intratumoral myeloid cellsmTAK-500Prominent anti-tumor activity and enhanced survival[4]

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are summaries of key methodologies.

In Vitro STING Activation Assay

This assay is used to determine the potency of Dazostinag or its ADC in activating the STING pathway.

  • Cell Line: THP-1 dual reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are often used.[9][14]

  • Treatment: Cells are treated with serial dilutions of Dazostinag, the ADC, or a control compound.

  • Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for STING activation and reporter gene expression.[15]

  • Detection: The amount of luciferase in the cell supernatant is quantified using a luminometer.[15]

  • Analysis: The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.

STING_Activation_Assay cluster_workflow In Vitro STING Activation Assay Workflow start Seed THP-1 Reporter Cells treat Treat with Dazostinag/ADC (Serial Dilutions) start->treat incubate Incubate (e.g., 24 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Luciferase Activity collect->measure analyze Calculate EC50 measure->analyze

Workflow for in vitro STING activation assay.
Receptor Occupancy (RO) Assay

This assay quantifies the binding of the ADC to its target receptor on the cell surface.

  • Sample: Fresh whole blood is typically used.[16]

  • Treatment: Blood samples are incubated with varying concentrations of the ADC.

  • Staining: Cells are then stained with a fluorescently labeled antibody that competes with the ADC for binding to the target receptor (free receptor format) or a fluorescently labeled anti-drug antibody that binds to the ADC already bound to the receptor (drug-occupied receptor format).[16][17]

  • Flow Cytometry: The fluorescence intensity of the target cell population is measured by flow cytometry.

  • Analysis: The percentage of receptor occupancy is calculated based on the fluorescence signal relative to control samples. The EC50 for receptor binding is then determined.[18]

In Vivo Pharmacokinetics Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

  • Animal Model: Relevant animal models, such as mice bearing tumors that express the target antigen, are used.[19]

  • Dosing: A single intravenous dose of the ADC is administered.[19]

  • Sample Collection: Blood samples are collected at various time points post-injection.

  • Analysis: The concentrations of total antibody, conjugated payload, and free payload in the plasma are determined using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS).[20]

  • Pharmacokinetic Parameters: Key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vss) are calculated.[2]

Conclusion

Dazostinag presents a compelling payload for the development of novel immunomodulatory ADCs. Its well-defined mechanism of action through STING activation offers a distinct therapeutic strategy compared to traditional cytotoxic payloads. The successful development of TAK-500 demonstrates the feasibility of conjugating Dazostinag to an antibody to achieve targeted delivery and potent, localized immune activation. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers seeking to leverage the unique characteristics of Dazostinag in their ADC programs. Further investigation into optimizing linker chemistry, DAR, and combination strategies will be crucial in fully realizing the therapeutic potential of Dazostinag-based ADCs.

References

Methodological & Application

Synthesis Protocol for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag: Application Notes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed synthesis protocol for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs). Dazostinag, a potent STING (Stimulator of Interferon Genes) agonist, serves as the payload, offering a mechanism of action that stimulates the innate immune system.[1][2] This is conjugated to a cleavable Mal-Val-Ala-PAB linker system, which includes a 4-(methylamino)butanoic acid (4-Abu(Me)) spacer. The maleimide (B117702) group facilitates covalent attachment to thiol groups on antibodies.

This protocol is intended for researchers, scientists, and drug development professionals. It outlines the necessary steps for the chemical synthesis of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.

Overview of the Synthesis Strategy

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the Linker-Spacer Moiety: This involves the synthesis of the Mal-Val-Ala-PAB (Maleimido-Valinyl-Alaninyl-p-aminobenzyl) linker and the 4-(methylamino)butanoic acid spacer, followed by their coupling.

  • Stage 2: Conjugation of the Linker-Spacer to Dazostinag: The synthesized linker-spacer is then covalently attached to the Dazostinag payload.

  • Stage 3: Antibody Conjugation: The complete drug-linker conjugate is attached to a monoclonal antibody via the maleimide group.

Experimental Protocols

Stage 1: Synthesis of the Linker-Spacer Moiety (Mal-Val-Ala-PAB-4-Abu(Me)-OH)

This stage involves the synthesis of the peptide linker and its subsequent coupling to the spacer molecule.

2.1.1. Synthesis of Mal-Val-Ala-PAB-OH

The Mal-Val-Ala-PAB linker is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods. A representative solution-phase approach is described below.

  • Protocol:

    • Coupling of Fmoc-Valine and Alanine-p-aminobenzyl alcohol: To a solution of Fmoc-Valine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.4 eq). Stir for 15 minutes to pre-activate the amino acid. Add Alanine-p-aminobenzyl alcohol (1.0 eq) to the mixture and stir at room temperature for 4-6 hours.

    • Fmoc Deprotection: After completion of the coupling reaction (monitored by TLC or LC-MS), the Fmoc protecting group is removed by treating the dipeptide with a solution of 20% piperidine (B6355638) in DMF for 30 minutes.

    • Coupling of Maleimidocaproic acid (MC): To the deprotected dipeptide, add Maleimidocaproic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in DMF. Stir at room temperature for 4-6 hours.

    • Purification: The crude Mal-Val-Ala-PAB-OH is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quantitative Data:

StepReagents & ConditionsTypical Yield (%)Purity (%) (by HPLC)
Peptide Coupling Fmoc-Val-OH, H-Ala-PAB-OH, HATU, DIPEA, DMF, RT, 4-6h80-90>95
Fmoc Deprotection 20% Piperidine in DMF, RT, 30 minQuantitative-
Maleimide Coupling MC-OH, HATU, DIPEA, DMF, RT, 4-6h70-85>95

2.1.2. Synthesis of 4-(methylamino)butanoic acid hydrochloride

  • Protocol:

    • A common method for the synthesis of 4-(methylamino)butanoic acid is the hydrolysis of N-methyl-2-pyrrolidone.

    • N-methyl-2-pyrrolidone is refluxed with concentrated hydrochloric acid at approximately 165°C.

    • The reaction mixture is then cooled and the product, 4-(methylamino)butanoic acid hydrochloride, is isolated.

  • Quantitative Data:

StepReagents & ConditionsTypical Yield (%)
Hydrolysis N-methyl-2-pyrrolidone, conc. HCl, 165°C~90

2.1.3. Coupling of Mal-Val-Ala-PAB-OH to 4-(methylamino)butanoic acid

  • Protocol:

    • The carboxylic acid of Mal-Val-Ala-PAB-OH is activated using a suitable coupling reagent. To a solution of Mal-Val-Ala-PAB-OH (1.0 eq) in DMF, add HATU (1.0 eq) and DIPEA (2.0 eq).

    • The solution is stirred for 15 minutes to allow for the formation of the activated ester.

    • 4-(methylamino)butanoic acid hydrochloride (1.2 eq) is added to the reaction mixture, and the reaction is stirred at room temperature overnight.

    • The product, Mal-Val-Ala-PAB-4-Abu(Me)-OH, is purified by RP-HPLC.

  • Quantitative Data:

StepReagents & ConditionsTypical Yield (%)Purity (%) (by HPLC)
Amide Coupling Mal-Val-Ala-PAB-OH, 4-Abu(Me)·HCl, HATU, DIPEA, DMF, RT, 12-16h60-75>95
Stage 2: Conjugation of Linker-Spacer to Dazostinag

Recent studies have shown that the amino group on the adenine (B156593) moiety of Dazostinag can be used as a handle for conjugation.[3]

  • Protocol:

    • The carboxylic acid of the linker-spacer, Mal-Val-Ala-PAB-4-Abu(Me)-OH, is activated as described in section 2.1.3.

    • Dazostinag (1.0 eq) is dissolved in a suitable aprotic solvent like DMF or DMSO.

    • The activated linker-spacer solution is added to the Dazostinag solution.

    • The reaction is stirred at room temperature for 24-48 hours, monitored by LC-MS for the formation of the desired conjugate.

    • The final product, this compound, is purified by RP-HPLC.

  • Quantitative Data:

StepReagents & ConditionsTypical Yield (%)Purity (%) (by HPLC)
Amidation Mal-Val-Ala-PAB-4-Abu(Me)-OH, Dazostinag, HATU, DIPEA, DMF/DMSO, RT, 24-48h40-60>98
Stage 3: Antibody Conjugation

The maleimide group of the drug-linker conjugate reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • Protocol:

    • Antibody Reduction: The antibody is typically buffer-exchanged into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA). The interchain disulfide bonds are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The amount of reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR). The reduction is typically carried out at 37°C for 1-2 hours.

    • Conjugation: A solution of this compound in a co-solvent like DMSO is added to the reduced antibody solution. The reaction is typically performed at 4°C for 1 hour or at room temperature for 30 minutes.

    • Purification: The resulting ADC is purified from unconjugated drug-linker and other impurities using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4][5][6]

  • Quantitative Data:

StepReagents & ConditionsTypical DARConjugation Efficiency (%)
Antibody Reduction Antibody, TCEP or DTT, PBS pH 7.4, 37°C, 1-2h--
Conjugation Reduced Antibody, Drug-Linker, 4°C, 1h2-4>90

Visualization of Pathways and Workflows

Dazostinag Signaling Pathway

Dazostinag is an agonist of the STING protein, which plays a crucial role in the innate immune response.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn activate an anti-tumor immune response.

STING_Pathway Dazostinag Dazostinag STING STING Dazostinag->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Interferon Genes pIRF3->IFN_Genes activates transcription of Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN leads to production of Immune_Response Anti-Tumor Immune Response Type_I_IFN->Immune_Response initiates

Caption: Dazostinag-mediated STING signaling pathway.

Synthesis Workflow

The overall workflow for the synthesis of the Dazostinag ADC is depicted below.

Synthesis_Workflow cluster_linker_spacer Linker-Spacer Synthesis cluster_drug_linker Drug-Linker Conjugation cluster_adc Antibody-Drug Conjugation Linker_Synth Mal-Val-Ala-PAB-OH Synthesis Coupling1 Linker-Spacer Coupling Linker_Synth->Coupling1 Spacer_Synth 4-Abu(Me)-OH Synthesis Spacer_Synth->Coupling1 Linker_Spacer_Product Mal-Val-Ala-PAB-4-Abu(Me)-OH Coupling1->Linker_Spacer_Product Coupling2 Drug-Linker Coupling Linker_Spacer_Product->Coupling2 Dazostinag Dazostinag Dazostinag->Coupling2 Drug_Linker_Product This compound Coupling2->Drug_Linker_Product Conjugation ADC Conjugation Drug_Linker_Product->Conjugation Antibody Antibody Reduction Antibody Reduction Antibody->Reduction Reduction->Conjugation ADC_Product Final ADC Conjugation->ADC_Product

Caption: Overall synthesis workflow for the Dazostinag ADC.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound and its conjugation to a monoclonal antibody. The provided quantitative data and workflows are intended to serve as a valuable resource for researchers in the field of ADC development. Further optimization of reaction conditions may be necessary depending on the specific antibody and experimental setup. It is recommended that all synthesis and conjugation steps be performed by trained professionals in a laboratory setting.

References

Application Notes and Protocols for the Conjugation of Mal-Val-Ala-PAB-dazostinag to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic or immunomodulatory payload.[1][][3] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[4][5] This document provides detailed application notes and protocols for the conjugation of an innovative drug-linker, Mal-Val-Ala-PAB-dazostinag, to monoclonal antibodies.

The Mal-Val-Ala-PAB-dazostinag drug-linker consists of:

  • Maleimide (B117702) (Mal): A reactive group that forms a stable thioether bond with sulfhydryl groups on the antibody, typically from reduced cysteine residues.[6][] This chemistry is highly selective for thiols under mild physiological conditions (pH 6.5-7.5).[]

  • Val-Ala (Valine-Alanine): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8][9] The Val-Ala linker is known for its high stability in human plasma and lower hydrophobicity compared to the more traditional Val-Cit linker, which can help reduce ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[4][8]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the active drug payload in its unmodified form.[4][10]

  • Dazostinag: An agonist of the stimulator of interferon genes (STING) protein.[11] Activation of the STING pathway in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines, enhanced antigen presentation, and a potent anti-tumor T-cell response.[11][12][13]

By conjugating dazostinag to a tumor-targeting antibody, this ADC is designed to selectively deliver the STING agonist to the tumor microenvironment, initiating a localized immune response against the cancer.

Data Presentation

Table 1: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers
PropertyVal-Ala LinkerVal-Cit LinkerReferences
Cleavage Enzyme Cathepsin BCathepsin B[8][9]
Relative Hydrophobicity LowerHigher[4][8]
Aggregation Propensity Lower, allows for higher DAR without significant aggregation.Higher, can lead to aggregation and precipitation at DAR > 4.[4]
Cleavage Rate (Cathepsin B) Approximately half the rate of Val-Cit.Faster cleavage rate.[4]
Plasma Stability (Mouse) Higher (t1/2 ≈ 23 h for small molecule conjugate)Lower (t1/2 ≈ 11.2 h for small molecule conjugate)[4]
Plasma Stability (Human) HighHigh (t1/2 ≈ 230 days)[4]
Clinical Validation Gaining popularity, especially with lipophilic payloads.Extensive history of clinical validation in several approved ADCs.[4][8]
Table 2: Representative Data for ADC Characterization

This table shows example results from the characterization of a monoclonal antibody conjugated with Mal-Val-Ala-PAB-dazostinag.

Analytical Method Parameter Measured Result References
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR) 3.8 [][15][16]
Hydrophobic Interaction Chromatography (HIC) DAR Distribution DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 10%, DAR8: 5% [16][17]
Size Exclusion Chromatography (SEC) Aggregate Content < 2% [18]
LC-MS (Reduced ADC) Confirmation of Conjugation Site Light Chain: 95% unconjugated, 5% DAR1 Heavy Chain: 10% unconjugated, 80% DAR1, 10% DAR2 [16][17]

| Ligand-Binding Assay (LBA) | Antigen Binding Affinity (KD) | 1.2 nM (Comparable to unconjugated mAb) |[17] |

Mandatory Visualizations

G cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream Processing & QC mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Reduced_mAb->Conjugation DrugLinker Mal-Val-Ala-PAB-dazostinag DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregation, Potency) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC synthesis and characterization.

G ADC_surface ADC binds to tumor antigen Internalization Internalization via Endocytosis ADC_surface->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Cleavage Val-Ala Cleavage Lysosome->Cleavage Spacer_Release Release of PAB-dazostinag Cleavage->Spacer_Release Self_Immolation PAB Self-Immolation (1,6-Elimination) Spacer_Release->Self_Immolation Drug_Release Dazostinag (Active Drug) Released into Cytosol Self_Immolation->Drug_Release

Caption: Mechanism of intracellular drug release.

G Dazostinag Dazostinag STING STING on ER Membrane Dazostinag->STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus dimerizes & translocates to IFN_Genes Interferon Gene Transcription Nucleus->IFN_Genes IFN_Production Type I IFN Production & Secretion IFN_Genes->IFN_Production Immune_Activation DC Activation & Antigen Presentation IFN_Production->Immune_Activation T_Cell_Response Anti-Tumor T-Cell Response Immune_Activation->T_Cell_Response

Caption: Dazostinag-mediated STING signaling pathway.

Experimental Protocols

Protocol 1: Conjugation of Mal-Val-Ala-PAB-dazostinag to a Monoclonal Antibody

Objective: To covalently attach the Mal-Val-Ala-PAB-dazostinag drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds and subsequent maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Mal-Val-Ala-PAB-dazostinag drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.0

  • Quenching Solution: N-acetylcysteine in conjugation buffer

  • Purification columns (e.g., Sephadex G-25, Protein A)

  • Standard laboratory equipment (pipettes, tubes, centrifuge, spectrophotometer)

Methodology:

  • Antibody Preparation and Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. To generate free sulfhydryl groups, partially reduce the interchain disulfide bonds of the mAb. Add a 5-10 molar excess of TCEP to the mAb solution. c. Incubate the reaction at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).[19]

  • Drug-Linker Preparation: a. Dissolve the Mal-Val-Ala-PAB-dazostinag drug-linker in DMSO to create a concentrated stock solution (e.g., 10 mM). b. Immediately before use, dilute the stock solution to the required concentration using the Conjugation Buffer.

  • Conjugation Reaction: a. Add the dissolved drug-linker to the reduced mAb solution. A typical molar excess of drug-linker to mAb is 1.5 to 2.0 per thiol to be conjugated. b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[19] The reaction proceeds via a Michael addition between the maleimide group of the linker and the free thiol groups on the antibody.[6]

  • Quenching the Reaction: a. To cap any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker added. b. Incubate for 20 minutes at room temperature.

  • Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.4). b. Alternatively, for higher purity, use affinity chromatography (e.g., Protein A) followed by size exclusion chromatography (SEC) to remove aggregates and residual impurities.

  • Storage: a. Determine the final ADC concentration using UV-Vis spectrophotometry (see Protocol 2). b. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) and Purity

Objective: To determine the average DAR, DAR distribution, and aggregate content of the purified ADC.

Part A: Average DAR Determination by UV-Vis Spectrophotometry

Principle: The average DAR is calculated by measuring the absorbance of the ADC at two wavelengths: 280 nm (where both antibody and drug may absorb) and a wavelength where the drug has maximum absorbance (λmax) and the antibody has minimal absorbance. This method relies on the Beer-Lambert law.[][16]

Methodology:

  • Determine the molar extinction coefficients (ε) for the unconjugated mAb and the free drug-linker at 280 nm and the drug's λmax.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).

  • Calculate the concentration of the antibody and the drug using the following simultaneous equations (or derived formulas):

    • A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculate the average DAR:

    • DAR = C_Drug / C_Ab

Part B: DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be more hydrophobic and elute later from the HIC column. This is a widely used method for analyzing cysteine-linked ADCs.[16][17]

Methodology:

  • System Setup: Use an HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species.

  • Detection: Monitor the elution profile by UV absorbance at 280 nm.

  • Analysis:

    • The resulting chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Integrate the peak areas for each species.

    • Calculate the percentage of each DAR species by dividing its peak area by the total peak area.

    • Calculate the average DAR by taking the weighted average of the different DAR species.

Part C: Aggregate Analysis by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC preparation.

Methodology:

  • System Setup: Use an HPLC system with an SEC column suitable for proteins.

  • Mobile Phase: Isocratic elution with a formulation buffer (e.g., PBS, pH 7.4).

  • Detection: Monitor the elution profile by UV absorbance at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates. Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks. A low percentage of aggregates (<5%) is generally desirable.[10]

References

Developing a Dazostinag-Based Antibody-Drug Conjugate for Solid Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of an antibody-drug conjugate (ADC) utilizing the novel STING (Stimulator of Interferon Genes) agonist, Dazostinag, as a payload for the treatment of solid tumors.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic or immunomodulatory payloads directly to tumor cells. Dazostinag is a potent STING agonist that, when delivered intracellularly, can activate the innate immune system, leading to the production of type I interferons and a cascade of anti-tumor immune responses.[1] By conjugating Dazostinag to a tumor-targeting antibody, it is possible to selectively activate this powerful immune pathway within the tumor microenvironment, potentially leading to enhanced efficacy and reduced systemic toxicity compared to systemic administration of the STING agonist alone.

Mechanism of Action: Dazostinag-ADC

Upon binding to its target antigen on the surface of a cancer cell, the Dazostinag-ADC is internalized. Inside the cell, the linker is cleaved, releasing the Dazostinag payload into the cytoplasm. Dazostinag then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, which in turn recruit and activate immune cells such as T cells and natural killer (NK) cells to attack the tumor.

STING_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment ADC Dazostinag-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Dazostinag Dazostinag Payload Lysosome->Dazostinag Linker Cleavage STING STING (on ER) Dazostinag->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 pIRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Transcription Immune_Cell T Cell / NK Cell IFN->Immune_Cell Recruitment & Activation Tumor Cell Tumor Cell Immune_Cell->Tumor Cell Tumor Cell Killing

Dazostinag-ADC Mechanism of Action

Preclinical Data Summary

The following tables summarize key preclinical data for a hypothetical Dazostinag-based ADC ("ADC-1") targeting the Guanylyl Cyclase C (GCC) receptor, which is expressed on certain solid tumors like colorectal cancer.

Table 1: In Vitro STING Activation

CompoundCell LineAssayEndpointResult (EC50)
Dazostinag-ADC-1THP1 (human monocyte)STING ActivationGCC Activation0.068 nM[1][2]

Table 2: In Vivo Efficacy in CT26-GCC Tumor Model

Treatment GroupDoseDosing ScheduleEndpointResult
Vehicle Control-Single dose, i.v.Tumor VolumeUninhibited Growth
Dazostinag-ADC-150 µg/kgSingle dose, i.v.Tumor Growth InhibitionSignificant Inhibition[1][2]
Dazostinag-ADC-1100 µg/kgSingle dose, i.v.Tumor Growth InhibitionSignificant Inhibition[1][2]

Table 3: Pharmacokinetic Profile in Balb/C Mice

CompoundDoseParameterValue
Dazostinag-ADC-10.1 mg/kgHalf-life (t½)33 hours[1][2]
Dazostinag-ADC-10.1 mg/kgAUC (last)51432 h·nM[1][2]

Table 4: Plasma Stability

CompoundConcentrationPlasma SourceIncubation TimeStability
Dazostinag-ADC-110 µg/mLHuman, Primate, MouseUp to 96 hoursStable[1][2]

Table 5: In Vitro Bystander Effect (Hypothetical Data)

Co-culture Ratio (Antigen+ : Antigen-)ADC ConcentrationEndpointResult (% Killing of Antigen- Cells)
1:1100 nMCell Viability35%
1:3100 nMCell Viability20%
1:9100 nMCell Viability10%

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of a Dazostinag-based ADC.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic potential of the Dazostinag-ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., CT26-GCC)

  • Antigen-negative cancer cell line (e.g., parental CT26)

  • Complete cell culture medium

  • Dazostinag-ADC

  • Control ADC (non-binding or with a non-STING agonist payload)

  • Free Dazostinag

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Dazostinag-ADC, control ADC, and free Dazostinag in complete medium.

  • Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and wells with untreated cells as a vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Model)

This assay evaluates the ability of the Dazostinag-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line (e.g., CT26-GCC)

  • Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., CT26-GFP)

  • Complete cell culture medium

  • Dazostinag-ADC

  • Control ADC

  • 96-well cell culture plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture the antigen-positive and antigen-negative cells at various ratios (e.g., 1:1, 1:3, 1:9) in a 96-well plate in a total volume of 100 µL of complete medium. Seed a total of 10,000 cells per well.

  • As controls, seed each cell line individually.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Treat the cells with a concentration of Dazostinag-ADC that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture (determined from the cytotoxicity assay). Include untreated controls.

  • Incubate for 96 hours.

  • Harvest the cells and analyze the viability of the antigen-negative (GFP-positive) cell population by flow cytometry using a viability dye (e.g., Propidium Iodide or DAPI). Alternatively, use a high-content imager to quantify the number of viable GFP-positive cells.

  • Calculate the percentage of killing of the antigen-negative cells in the co-culture compared to the untreated co-culture control.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol assesses the anti-tumor efficacy of the Dazostinag-ADC in a xenograft or syngeneic mouse model.

Materials:

  • Immunocompromised or syngeneic mice (e.g., Balb/C)

  • Antigen-positive tumor cells (e.g., CT26-GCC)

  • Dazostinag-ADC

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously implant 1 x 10⁶ CT26-GCC cells into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer the Dazostinag-ADC intravenously at the desired doses (e.g., 50 µg/kg and 100 µg/kg). Administer the vehicle control to the control group.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Visualizations

ADC Development and Evaluation Workflow

The following diagram illustrates the general workflow for the development and preclinical testing of a Dazostinag-based ADC.

ADC_Workflow cluster_discovery Discovery & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Antigen Selection Antibody_Dev Antibody Development Target_Selection->Antibody_Dev Conjugation Antibody-Dazostinag Conjugation Antibody_Dev->Conjugation Linker_Payload Linker-Dazostinag Synthesis Linker_Payload->Conjugation Purification Purification & Characterization (DAR) Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability Bystander Bystander Effect Assay Cytotoxicity->Bystander PK_PD Pharmacokinetics & Pharmacodynamics Bystander->PK_PD Efficacy Tumor Growth Inhibition Study PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity IND_Enabling IND-Enabling Studies Toxicity->IND_Enabling Lead Candidate Selection

Dazostinag-ADC Development Workflow

References

Application Note: In Vitro Assays for Measuring STING Activation by Dazostinag

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This role has made STING a compelling target for cancer immunotherapy. Dazostinag (also known as TAK-676) is a novel, synthetic cyclic dinucleotide STING agonist designed for systemic delivery.[1][2][3] By activating the STING pathway, Dazostinag stimulates innate and adaptive immune responses, driving the production of pro-inflammatory cytokines and promoting the activation of immune cells like dendritic cells, NK cells, and CD8+ T cells.[1][3][4]

Robust and reproducible in vitro assays are essential for characterizing the potency and mechanism of action of STING agonists like Dazostinag. This document provides detailed protocols for three key assays to quantify STING activation: measurement of Type I Interferon secretion, analysis of STING pathway protein phosphorylation, and quantification of Interferon-Stimulated Gene (ISG) expression.

The STING Signaling Pathway

The canonical STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), producing the endogenous STING ligand 2'3'-cGAMP.[5] As a synthetic cyclic dinucleotide, Dazostinag bypasses cGAS and directly binds to and activates STING, which is anchored in the membrane of the endoplasmic reticulum.[1][5] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[5][6] Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of Type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[4][6][7]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Dazostinag Dazostinag (STING Agonist) STING_ER STING (on ER) Dazostinag->STING_ER binds STING_Active Activated STING (translocated) STING_ER->STING_Active activates & translocates TBK1 TBK1 STING_Active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISG_expression Transcription of: - Type I IFNs (IFN-β) - Pro-inflammatory Cytokines - Chemokines (CXCL10) pIRF3->ISG_expression translocates to nucleus & initiates transcription

Caption: The Dazostinag-induced STING signaling cascade.

Experimental Workflow Overview

The general workflow for assessing Dazostinag's activity involves treating a STING-competent cell line, followed by harvesting either the cell supernatant, whole-cell lysates, or RNA for downstream analysis. Human monocytic cell lines like THP-1 or peripheral blood mononuclear cells (PBMCs) are commonly used as they robustly express all components of the STING pathway.[8][9]

Experimental_Workflow cluster_assays Downstream Assays start Seed STING-competent cells (e.g., THP-1, PBMCs) treat Treat with Dazostinag (Dose-response) start->treat incubate Incubate (e.g., 6-24 hours) treat->incubate harvest_supernatant 1. Harvest Supernatant incubate->harvest_supernatant harvest_lysate 2. Harvest Cell Lysate incubate->harvest_lysate harvest_rna 3. Harvest RNA incubate->harvest_rna elisa Quantify IFN-β (ELISA) harvest_supernatant->elisa western Analyze p-STING, p-TBK1 (Western Blot) harvest_lysate->western rtqpcr Analyze ISG Expression (RT-qPCR) harvest_rna->rtqpcr

Caption: General experimental workflow for in vitro STING activation assays.

Assay 1: Type I Interferon (IFN-β) Production by ELISA

Principle: This assay quantifies the secretion of IFN-β, a key downstream cytokine produced upon STING activation. It is a robust method for determining the functional potency (e.g., EC50) of STING agonists.

Protocol:

  • Cell Plating: Seed human THP-1 cells or PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere or rest for 2-4 hours.

  • Compound Preparation: Prepare a serial dilution of Dazostinag in complete cell culture medium. Based on published data, a concentration range of 0.1 µM to 10 µM is effective for ex vivo PBMC treatment.[9] Include a vehicle control (e.g., DMSO or saline).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the Dazostinag dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Data Presentation:

Dazostinag Conc. (µM)IFN-β Secretion (pg/mL) ± SD
0 (Vehicle)15 ± 5
0.1150 ± 25
0.3450 ± 40
1.01200 ± 90
3.02100 ± 150
10.02350 ± 180
Calculated EC50 ~0.8 µM
Table 1: Representative dose-response data for Dazostinag-induced IFN-β secretion in THP-1 cells. Data are hypothetical.

Assay 2: STING Pathway Phosphorylation by Western Blot

Principle: Activation of the STING pathway involves a cascade of phosphorylation events. Western blotting for phosphorylated STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396) provides a direct and specific measure of pathway engagement.[6][7]

Protocol:

  • Cell Plating: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Cell Treatment: Treat cells with a fixed concentration of Dazostinag (e.g., 3 µM) for various time points (e.g., 0, 1, 3, 6 hours) or with varying concentrations for a fixed time (e.g., 6 hours).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls like β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Data Presentation:

Target ProteinTreatment ConditionFold Increase in Phosphorylation (vs. Vehicle)
p-STING (S366)3 µM Dazostinag, 3h15.2
p-TBK1 (S172)3 µM Dazostinag, 3h12.5
p-IRF3 (S396)3 µM Dazostinag, 3h20.1
Table 2: Representative data showing the fold-increase in phosphorylation of key STING pathway proteins after treatment with Dazostinag. Data are hypothetical.

Assay 3: Interferon-Stimulated Gene (ISG) Expression by RT-qPCR

Principle: Nuclear translocation of p-IRF3 induces the transcription of hundreds of ISGs. Measuring the mRNA levels of key ISGs, such as IFNB1, CXCL10, and ISG15, serves as a sensitive readout of STING activation.[10][12] Studies have identified a 19-gene signature (STING_19) that is robustly induced by Dazostinag.[9]

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with a dose-response of Dazostinag as described in Assay 2. An incubation time of 6 hours is often sufficient to see robust gene induction.[9][10]

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (GAPDH or ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.

Data Presentation:

Target GeneDazostinag Conc. (µM)Mean Fold Change in Expression (vs. Vehicle)
IFNB11.0250
CXCL101.0180
ISG151.095
IFNB110.0750
CXCL1010.0600
ISG1510.0320
Table 3: Representative data showing dose-dependent induction of key ISGs by Dazostinag in human PBMCs after 6 hours. Data are hypothetical.

Conclusion

The in vitro assays described provide a comprehensive toolkit for characterizing the activity of the STING agonist Dazostinag. Quantifying IFN-β secretion by ELISA offers a robust functional readout of potency, while Western blot analysis of pathway phosphorylation confirms the specific mechanism of action. Finally, RT-qPCR for interferon-stimulated genes provides a highly sensitive measure of downstream signaling. Together, these methods are invaluable for the preclinical evaluation and development of STING-targeting immunotherapies.

References

Application Notes & Protocols: Evaluating the Efficacy of Mal-Val-Ala-PAB-Dazostinag ADC in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent activity of a conjugated payload. This document provides detailed protocols for assessing the preclinical in vivo efficacy of a novel ADC, Mal-Val-Ala-PAB-Dazostinag.

This ADC is composed of three key components:

  • A targeting antibody: Specific to a tumor-associated antigen (TAA). The choice of antibody will depend on the cancer type being investigated.

  • The payload, Dazostinag (TAK-676): A potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Unlike traditional cytotoxic payloads, Dazostinag is an immunomodulatory agent designed to activate a robust anti-tumor immune response.

  • A cleavable linker system (Mal-Val-Ala-PAB): This linker is designed to be stable in circulation and release the Dazostinag payload within the tumor microenvironment. The maleimide (B117702) (Mal) group allows for conjugation to the antibody. The dipeptide Valine-Alanine (Val-Ala) is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring efficient release of active Dazostinag upon cleavage.

The targeted delivery of a STING agonist aims to reprogram an immunologically "cold" tumor microenvironment into a "hot" one, thereby promoting innate and adaptive immune-mediated tumor destruction.[5][6][7] Evaluating the efficacy of this immunomodulatory ADC requires animal models that possess a competent immune system.

Principle of Action

The Mal-Val-Ala-PAB-Dazostinag ADC leverages tumor antigen expression for targeted delivery of an immune agonist. The proposed mechanism involves a multi-step process beginning with systemic administration and culminating in a localized anti-tumor immune attack. This process is initiated by the ADC binding to its target antigen on the surface of cancer cells, followed by internalization. Once inside the cell and trafficked to the lysosome, the Val-Ala component of the linker is cleaved by Cathepsin B. This cleavage triggers the self-immolation of the PAB spacer, releasing Dazostinag into the cytoplasm. Dazostinag then binds to and activates the STING protein in the endoplasmic reticulum of tumor cells or tumor-infiltrating immune cells (like dendritic cells), initiating a signaling cascade that results in the production of Type I interferons and other pro-inflammatory cytokines.[1][5] This localized inflammation recruits and activates cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.

ADC_MOA cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_immune Immune Response ADC ADC in Circulation (Stable Linker) Binding 1. ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Positive) Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release 5. Dazostinag Release Cleavage->Release STING 6. STING Pathway Activation Release->STING Cytokines 7. Type I IFN & Cytokine Production STING->Cytokines ImmuneRecruit 8. Immune Cell Recruitment & Activation (DCs, CTLs) Cytokines->ImmuneRecruit TumorLysis 9. Tumor Cell Lysis ImmuneRecruit->TumorLysis TumorLysis->TumorCell

Caption: Mechanism of Action for the Mal-Val-Ala-PAB-Dazostinag ADC.

Experimental Protocols

Protocol 1: Animal Model Selection and Establishment

The immunomodulatory mechanism of Dazostinag necessitates the use of animal models with a functional immune system. Standard immunodeficient xenograft models (e.g., athymic nude or NSG mice) are unsuitable for primary efficacy studies but can be used as controls to assess non-immune-mediated effects.

A. Syngeneic Mouse Models (Recommended for Primary Efficacy)

  • Cell Line Selection: Choose a murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma, 4T1 breast cancer) that is syngeneic to an immunocompetent mouse strain (e.g., BALB/c, C57BL/6).[8]

  • Target Expression (If necessary): If the ADC's antibody targets a human antigen, the selected murine cell line must be genetically engineered to express this target.

  • Cell Culture: Culture the selected cell line in appropriate media and conditions to ensure cells are in the exponential growth phase at the time of implantation.

  • Implantation:

    • Harvest and wash cells, resuspending them in sterile, serum-free media or PBS.

    • For subcutaneous models, inject 1 x 10⁵ to 1 x 10⁶ cells in a volume of 50-100 µL into the flank of the appropriate mouse strain.[9]

    • Monitor animals for tumor formation.

B. Humanized Mouse Models (Alternative)

  • Model Selection: Utilize immunodeficient mice (e.g., NCG) reconstituted with human immune cells (e.g., CD34+ hematopoietic stem cells).[10][11]

  • Tumor Model: Implant a human cancer cell line known to express the target antigen. Patient-derived xenograft (PDX) models that retain the heterogeneity of the original tumor can also be used for higher clinical relevance.[12][13]

  • Implantation: Follow the procedure for subcutaneous implantation as described above, using a human cell line (e.g., 2-5 x 10⁶ cells per mouse).[14]

Protocol 2: In Vivo Efficacy Study Design and Execution
  • Tumor Growth and Randomization:

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group).

    • Ensure even distribution of tumor volumes across all groups.

  • Treatment Groups:

    • Vehicle Control (e.g., PBS or formulation buffer)

    • Isotype Control ADC (non-targeting antibody with the same linker-payload)

    • Mal-Val-Ala-PAB-Dazostinag ADC (at various dose levels, e.g., 1, 3, 10 mg/kg)

    • Unconjugated Antibody

    • Dazostinag (free drug, as a control)

  • Administration: Administer all agents intravenously (IV) via the tail vein. A typical dosing schedule might be once weekly (QW) or twice weekly (Q2W) for 2-3 weeks.

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Record daily observations of animal health.

    • Survival: Monitor long-term survival as a primary endpoint.

    • Tumor Microenvironment Analysis (Optional): At study termination (or at intermediate time points), tumors can be harvested for analysis of immune cell infiltration (e.g., via flow cytometry or immunohistochemistry) and cytokine profiles.

workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Collection & Analysis A Select Syngeneic or Humanized Mouse Model B Culture & Prepare Tumor Cells A->B C Implant Tumor Cells Subcutaneously B->C D Monitor Tumor Growth (to ~100-150 mm³) C->D E Randomize Mice into Treatment Groups D->E F Administer ADC/Controls (e.g., IV, QW x3) E->F G Monitor Tumor Volume & Body Weight (2-3x/week) F->G H Endpoint Analysis: Tumor Growth Inhibition, Survival, Toxicity G->H I Optional: Tumor Microenvironment Analysis (Flow, IHC) H->I

Caption: General experimental workflow for ADC efficacy testing in mouse models.

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition (TGI)
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day X ± SEM% TGIp-value vs. Vehicle
Vehicle Control-QW x 31500 ± 150--
Isotype ADC10QW x 31450 ± 1403.3>0.05
ADC Low Dose1QW x 3800 ± 9546.7<0.01
ADC Mid Dose3QW x 3350 ± 5076.7<0.001
ADC High Dose10QW x 350 ± 1596.7<0.0001

% TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100

Table 2: Body Weight Change
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0 ± SEMMaximum Mean Body Weight Loss (%)
Vehicle Control-+5.5 ± 1.20
Isotype ADC10+5.1 ± 1.50
ADC Low Dose1+2.0 ± 2.1-1.5
ADC Mid Dose3-3.5 ± 2.5-5.0
ADC High Dose10-8.0 ± 3.0-10.2

Dazostinag Signaling Pathway

The efficacy of the ADC is dependent on the activation of the STING pathway by the Dazostinag payload. Upon release into the cytoplasm, Dazostinag binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, it recruits and activates Tank-Binding Kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other inflammatory genes. The secreted interferons then act in an autocrine and paracrine manner to further amplify the immune response.[6][7]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dazostinag Dazostinag (from ADC) STING_ER STING (on ER) Dazostinag->STING_ER Binds & Activates STING_Active STING (Active) STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Transcription Transcription of IFN-β and other pro-inflammatory genes pIRF3_dimer->Transcription Translocates

Caption: Simplified signaling pathway of the STING agonist Dazostinag.

References

Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization and Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of antibody-drug conjugate (ADC) internalization and subsequent payload delivery. Detailed protocols, data interpretation guidelines, and visual workflows are included to facilitate the successful implementation of these assays in your research and development endeavors.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a payload.[1] The efficacy of an ADC is critically dependent on a series of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell.[1][2] Flow cytometry is a powerful, high-throughput technique that enables the quantitative assessment of these key processes at the single-cell level, providing crucial data for the selection and optimization of ADC candidates.[3][4]

This document outlines detailed protocols for analyzing ADC internalization and payload delivery using flow cytometry.

Principle of the Assays

ADC Internalization Assays

Quantifying the rate and extent of ADC internalization is crucial for selecting effective ADC candidates.[5] Flow cytometry offers several approaches to measure this process:

  • Quench-Based Assays: This method distinguishes between surface-bound and internalized ADC. An external quenching agent, such as an anti-fluorophore antibody or trypan blue, is used to extinguish the fluorescence of the labeled ADC that remains on the cell surface.[3][6] The remaining fluorescence signal corresponds to the internalized ADC, which is protected from the quenching agent. The percentage of internalization can be calculated by comparing the fluorescence of quenched and unquenched samples.[6]

  • pH-Sensitive Dyes: These dyes, such as pHrodo™, are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[6][7] When an ADC is labeled with a pH-sensitive dye, an increase in fluorescence intensity directly correlates with its internalization and trafficking into these acidic intracellular compartments.[7] This method offers a direct and sensitive way to monitor the kinetics of internalization without the need for wash or quench steps.[6]

Payload Delivery Assays

Following internalization, the ADC is trafficked to lysosomes where the linker is cleaved, releasing the cytotoxic payload.[1][8] While direct measurement of the intracellular payload by flow cytometry can be challenging, indirect methods can be employed:

  • Fluorescently Labeled Payloads: If the payload itself is fluorescent (e.g., doxorubicin) or is conjugated to a fluorescent reporter, its release and accumulation within the cell can be monitored by an increase in intracellular fluorescence.[2]

  • Pharmacodynamic (PD) Marker Analysis: The delivery of a functional payload can be assessed by measuring a downstream biological effect. For example, if the payload induces DNA damage, the expression of a DNA damage response marker like γH2A.X can be quantified by intracellular flow cytometry.[9] An increase in the percentage of γH2A.X positive cells indicates successful payload delivery and target engagement.

Experimental Protocols

Protocol 1: ADC Internalization Analysis using a Quench-Based Method

This protocol describes the measurement of ADC internalization by quenching the fluorescence of surface-bound, fluorescently labeled ADC.

Materials:

  • Target cells expressing the antigen of interest

  • Negative control cells (antigen-negative)

  • Fluorescently labeled ADC

  • Fluorescently labeled isotype control antibody

  • Staining Buffer: PBS with 1-2% BSA or FBS

  • Quenching Agent: Anti-Alexa Fluor™ antibody or 0.4% Trypan Blue solution

  • Viability Dye (e.g., Propidium Iodide, DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in cold Staining Buffer at a concentration of 1-2 x 10^6 cells/mL.[1]

  • ADC Binding (On Ice):

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently labeled ADC at a predetermined optimal concentration. Include an isotype control.

    • Incubate on ice for 30-60 minutes to allow binding to the cell surface without internalization.

  • Internalization:

    • For the "time 0" control, keep tubes on ice.

    • For internalization time points, transfer tubes to a 37°C incubator for the desired time intervals (e.g., 0.5, 1, 2, 4, 24 hours).[6]

  • Quenching:

    • After the incubation period, wash the cells once with cold Staining Buffer.

    • Split each sample into two tubes: "Quenched" and "Unquenched".

    • To the "Quenched" tubes, add the quenching agent according to the manufacturer's instructions (e.g., anti-Alexa Fluor™ antibody) and incubate on ice for 30 minutes.

    • To the "Unquenched" tubes, add an equivalent volume of Staining Buffer.

  • Staining and Data Acquisition:

    • Wash the cells three times with cold Staining Buffer.[1]

    • Resuspend the cells in 200-500 µL of Staining Buffer containing a viability dye.[1]

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).[1]

Data Analysis:

  • Gate on the single, live cell population.[1]

  • Determine the Median Fluorescence Intensity (MFI) for both the quenched and unquenched samples.

  • Calculate the percentage of internalization using the following formula: % Internalization = (MFI of Quenched Sample / MFI of Unquenched Sample) x 100

Protocol 2: ADC Internalization Analysis using a pH-Sensitive Dye

This protocol details the use of a pH-sensitive dye to measure ADC internalization.

Materials:

  • Target and control cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo™)

  • Unlabeled ADC (as a control)

  • Staining Buffer

  • Viability Dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1.

  • ADC Incubation:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the pH-sensitive dye-labeled ADC at the desired concentration. Include an unlabeled ADC control.

    • Incubate the cells at 37°C for various time points. A "time 0" reading can be taken immediately after adding the ADC.

  • Data Acquisition:

    • At each time point, add the viability dye.

    • Directly acquire data on the flow cytometer without any wash steps.

Data Analysis:

  • Gate on the single, live cell population.

  • Analyze the MFI and the percentage of fluorescently positive cells for each sample.

  • The increase in MFI over time is directly proportional to the amount of internalized ADC.

Protocol 3: Payload Delivery Analysis via a Pharmacodynamic Marker (γH2A.X)

This protocol describes the indirect measurement of payload delivery by quantifying the induction of the DNA damage marker γH2A.X.

Materials:

  • Target and control cells

  • ADC with a DNA-damaging payload

  • Control ADC (non-binding or with a non-damaging payload)

  • Cell culture medium

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Anti-γH2A.X antibody (conjugated to a fluorophore)

  • Isotype control for the anti-γH2A.X antibody

  • Wash Buffer (e.g., Perm/Wash™ Buffer)

  • Viability Dye (a fixable viability dye is recommended)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere (if applicable).

    • Treat the cells with the ADC at various concentrations for a prolonged period (e.g., 24-72 hours) to allow for internalization, payload release, and induction of the biological response.

  • Cell Harvesting and Staining for Viability:

    • Harvest the cells and wash with PBS.

    • Stain with a fixable viability dye according to the manufacturer's protocol.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes on ice.

  • Intracellular Staining:

    • Wash the cells with Wash Buffer.

    • Resuspend the cells in Wash Buffer and add the fluorescently conjugated anti-γH2A.X antibody or the corresponding isotype control.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash the cells twice with Wash Buffer.

    • Resuspend the cells in Staining Buffer.

    • Acquire data on a flow cytometer.

Data Analysis:

  • Gate on the single, live cell population.

  • Determine the percentage of γH2A.X positive cells for each treatment condition by setting a gate based on the isotype control.

  • An increase in the percentage of γH2A.X positive cells indicates successful delivery and activity of the DNA-damaging payload.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: ADC Internalization Measured by Quench-Based Assay

Time Point (hours)Unquenched MFIQuenched MFI% Internalization
0150001501.0%
114800370025.0%
414500870060.0%
24140001260090.0%

Table 2: ADC Internalization Measured by pH-Sensitive Dye

Time Point (hours)MFI% Positive Cells
02000.5%
1450035.0%
41200085.0%
241800098.0%

Table 3: Payload Delivery Measured by γH2A.X Induction

ADC Concentration (nM)% γH2A.X Positive Cells
0 (Untreated)2.5%
0.115.0%
145.0%
1080.0%
Isotype Control2.0%

Visualizations

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane ADC ADC ADC_Antigen_Complex ADC-Antigen Complex ADC->ADC_Antigen_Complex Binding Antigen Target Antigen Antigen_Membrane Target Antigen Antigen_Membrane->ADC_Antigen_Complex Early_Endosome Early Endosome ADC_Antigen_Complex->Early_Endosome Internalization (Endocytosis) Late_Endosome Late Endosome Early_Endosome->Late_Endosome Trafficking Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Biological_Effect Biological Effect (e.g., DNA Damage) Payload_Release->Biological_Effect Target Engagement Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining & Processing cluster_intracellular Intracellular Payload Analysis (Optional) cluster_analysis Data Acquisition & Analysis Cell_Prep 1. Prepare Target Cells (1-2x10^6/mL) ADC_Incubation 2. Incubate with Fluorescent ADC Cell_Prep->ADC_Incubation Time_Course 3. Incubate at 37°C (Time Course) ADC_Incubation->Time_Course Quenching 4a. Quench Surface Fluorescence (Quench-Based Assay) Time_Course->Quenching Fix_Perm 4c. Fix & Permeabilize Time_Course->Fix_Perm Wash 4b. Wash Cells Quenching->Wash Viability_Stain 5. Add Viability Dye Wash->Viability_Stain Acquisition 6. Acquire on Flow Cytometer Viability_Stain->Acquisition PD_Marker_Stain 4d. Stain for PD Marker (e.g., γH2A.X) Fix_Perm->PD_Marker_Stain PD_Marker_Stain->Wash Data_Analysis 7. Gate on Live, Single Cells & Analyze MFI / % Positive Acquisition->Data_Analysis

References

Application Notes and Protocols for Assessing the Stability of Mal-Val-Ala-PAB ADCs in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics.[1] The stability of an ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety.[1][2][3] Premature release of the cytotoxic payload can lead to off-target toxicity, while a highly stable linker is necessary to ensure the ADC reaches the target tumor cells intact.[2][3][4] The maleimide-Val-Ala-p-aminobenzylcarbamate (Mal-Val-Ala-PAB) linker is a protease-cleavable linker designed to be stable in circulation but to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6]

These application notes provide detailed protocols for assessing the in vitro plasma stability of Mal-Val-Ala-PAB ADCs. The described methods allow for the quantification of ADC integrity, changes in the drug-to-antibody ratio (DAR), and the release of the free cytotoxic payload over time in a plasma matrix.

Key Stability-Indicating Parameters

The stability of a Mal-Val-Ala-PAB ADC in plasma is evaluated by monitoring several key parameters:

  • Average Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time indicates premature drug deconjugation.[7]

  • Release of Free Payload: The quantification of the unconjugated cytotoxic drug in plasma is a direct measure of linker cleavage.[8][9]

  • Intact ADC Concentration: Measuring the concentration of the fully assembled ADC provides a comprehensive view of its stability.

  • Total Antibody Concentration: This measurement helps to assess the stability of the antibody scaffold itself.[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Incubation

This protocol describes the basic procedure for incubating a Mal-Val-Ala-PAB ADC in plasma to simulate physiological conditions.

Materials:

  • Mal-Val-Ala-PAB ADC

  • Human, cynomolgus monkey, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Spike the Mal-Val-Ala-PAB ADC into the plasma to a final concentration relevant to the intended therapeutic dose.

  • As a control, prepare a parallel sample of the ADC in PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots of the plasma and buffer samples.[2][3]

  • Immediately store the collected aliquots at -80°C until analysis.

Protocol 2: Quantification of Average DAR by LC-MS

This protocol utilizes liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of the ADC over time.

Materials:

  • Plasma samples from Protocol 1

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)[7][11]

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., low pH glycine-HCl)

  • Neutralization buffer (e.g., Tris-HCl)

  • LC-MS system with a suitable column (e.g., reversed-phase)

Procedure:

  • Thaw the plasma aliquots on ice.

  • Perform immunoaffinity capture to isolate the ADC from the plasma matrix.[7]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the intact ADC from the beads.

  • Neutralize the eluted ADC sample.

  • Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species.

  • Calculate the average DAR at each time point by analyzing the deconvoluted mass spectrum. A decrease in the average DAR over time indicates payload loss.[7]

Protocol 3: Quantification of Released Payload by LC-MS/MS

This protocol describes the quantification of the free cytotoxic payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12][13]

Materials:

  • Plasma samples from Protocol 1

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Thaw the plasma aliquots on ice.

  • Perform protein precipitation to extract the small molecule payload from the plasma proteins.

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS using multiple reaction monitoring (MRM) to quantify the released payload.

  • Generate a standard curve using a reference standard of the payload to determine the concentration in the plasma samples.

Protocol 4: Quantification of Total Antibody by ELISA

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the total antibody concentration, ensuring the antibody backbone remains intact during the incubation.[1][14]

Materials:

  • Plasma samples from Protocol 1

  • ELISA plate coated with an anti-human IgG antibody

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBS with Tween-20)

  • HRP-conjugated detection antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coat an ELISA plate with a capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add diluted plasma samples and standards to the plate.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the total antibody concentration from the standard curve.

Data Presentation

Summarize the quantitative data from the above protocols in the following tables for clear comparison.

Table 1: Average DAR of Mal-Val-Ala-PAB ADC in Plasma Over Time

Time (hours)Average DAR (in Plasma)Average DAR (in PBS Control)
04.04.0
13.94.0
63.74.0
243.23.9
482.83.9
722.53.9
1442.03.8

Table 2: Concentration of Released Payload in Plasma Over Time

Time (hours)Released Payload (ng/mL)
0< LLOQ
115.2
645.8
24120.5
48215.3
72290.1
144450.7
LLOQ: Lower Limit of Quantification

Table 3: Total Antibody Concentration in Plasma Over Time

Time (hours)Total Antibody (µg/mL)
0100.0
2498.5
4897.2
7296.5
14495.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC Mal-Val-Ala-PAB ADC Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Monkey, etc.) Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots (0, 1, 6, 24, 48, 72, 144h) Incubate->Timepoints LCMS_DAR LC-MS for Average DAR Timepoints->LCMS_DAR LCMSMS_Payload LC-MS/MS for Released Payload Timepoints->LCMSMS_Payload ELISA_TotalAb ELISA for Total Antibody Timepoints->ELISA_TotalAb

Caption: Workflow for in vitro plasma stability assessment of ADCs.

linker_cleavage cluster_ADC Intact ADC in Plasma cluster_cleavage Protease Cleavage cluster_products Cleavage Products Intact_ADC Antibody-Mal-Val-Ala-PAB-Payload Protease Protease (e.g., Cathepsin B) Intact_ADC->Protease Deconjugated_Ab Antibody-Mal-Val-Ala Intact_ADC->Deconjugated_Ab Deconjugation Released_Payload PAB-Payload (Unstable Intermediate) Protease->Released_Payload Cleaves Ala-PAB bond Free_Payload Free Payload Released_Payload->Free_Payload Self-immolation

Caption: Cleavage mechanism of the Mal-Val-Ala-PAB linker.

References

Application Notes and Protocols for Site-Specific Conjugation of Mal-Val-Ala-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of Maleimide-Valine-Alanine-p-Aminobenzyl (Mal-Val-Ala-PAB) linkers to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).

Introduction to Mal-Val-Ala-PAB Linkers in ADCs

The Mal-Val-Ala-PAB linker is a crucial component in the design of modern ADCs. It is an enzymatically cleavable linker system designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. The valine-alanine (Val-Ala) dipeptide is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug payload following peptide cleavage. The maleimide (B117702) group at the terminus of the linker allows for covalent attachment to thiol groups on the antibody.

Site-specific conjugation methods are employed to overcome the heterogeneity of traditional stochastic conjugation, leading to ADCs with a uniform drug-to-antibody ratio (DAR), improved pharmacokinetics, and a wider therapeutic window. This document details three prominent site-specific conjugation strategies compatible with Mal-Val-Ala-PAB linkers:

  • Engineered Cysteine Conjugation (e.g., THIOMAB™)

  • Unnatural Amino Acid (UAA) Incorporation

  • Enzymatic Ligation (e.g., Sortase A)

Data Presentation: Comparison of Site-Specific Conjugation Methods

The choice of conjugation strategy can significantly impact the physicochemical properties and in vivo performance of an ADC. While direct comparative data for the Mal-Val-Ala-PAB linker across all methods is limited in single studies, the following table summarizes representative quantitative data gathered from various sources to facilitate comparison.

ParameterEngineered Cysteine (THIOMAB™)Unnatural Amino Acid (pAcF)Enzymatic Ligation (Sortase A)
Typical DAR 2.0 (precisely)[1]2.0 (precisely)2.0 or 4.0 (precisely)
Conjugation Efficiency >95%>95%[2]>90%
Homogeneity HighHigh[2]High
Process Complexity Moderate (requires mAb engineering and reduction/oxidation steps)High (requires cell line engineering, special media, and orthogonal chemistry)[3][4]High (requires mAb and linker engineering, and enzyme production)
Linker Stability High (stable thioether bond)High (stable oxime or other bioorthogonal bond)High (stable amide bond)
In Vivo Efficacy Potent anti-tumor activity demonstrated in xenograft models[5]Complete tumor regression observed in rodent xenograft modelsPotent in vitro and in vivo tumor cell killing
Plasma Stability Improved compared to stochastic cysteine conjugates[1]Superior serum stability compared to cysteine conjugates[6]High in vitro and in vivo stability

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of a Mal-Val-Ala-PAB ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Cathepsin B cleavage of Val-Ala linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action of an ADC with a cleavable Mal-Val-Ala-PAB linker.

Experimental Workflow: Engineered Cysteine Conjugation

Engineered_Cysteine_Workflow mAb Engineered mAb (with Cys mutation) Reduction Reduction (e.g., TCEP) mAb->Reduction Reoxidation Re-oxidation (e.g., DHAA) Reduction->Reoxidation Activated_mAb Activated mAb (free thiol) Reoxidation->Activated_mAb Conjugation Thiol-Maleimide Conjugation Activated_mAb->Conjugation Linker Mal-Val-Ala-PAB-Drug Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Homogeneous ADC (DAR=2) Purification->ADC

Caption: Workflow for site-specific conjugation via engineered cysteines.

Logical Relationship: Comparison of Site-Specific Conjugation Chemistries

Conjugation_Chem_Comparison cluster_methods Site-Specific Conjugation Methods cluster_chemistries Resulting Linkage cluster_linker Linker Requirement Eng_Cys Engineered Cysteine Thioether Stable Thioether Eng_Cys->Thioether Maleimide Maleimide Group Eng_Cys->Maleimide UAA Unnatural Amino Acid Oxime Stable Oxime/Bioorthogonal Bond UAA->Oxime Orthogonal_Handle Orthogonal Handle (e.g., Aminooxy) UAA->Orthogonal_Handle Enzymatic Enzymatic Ligation Amide Stable Amide Bond Enzymatic->Amide Peptide_Tag Peptide Tag (e.g., Oligo-glycine) Enzymatic->Peptide_Tag

References

Measuring the Drug-to-Antibody Ratio (DAR) of Dazostinag Antibody-Drug Conjugates: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag, a potent stimulator of interferon genes (STING) agonist, is an innovative payload being utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] Unlike traditional cytotoxic payloads, Dazostinag functions by activating the innate immune system within the tumor microenvironment, leading to the production of pro-inflammatory cytokines and a subsequent anti-tumor immune response.[2][3][4][5][6] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile.[7][8][9] An optimal DAR ensures sufficient payload delivery to the target cells without causing undue toxicity. This document provides detailed application notes and protocols for the accurate determination of DAR for Dazostinag ADCs.

The choice of analytical technique for DAR measurement is often dependent on the conjugation strategy (e.g., cysteine or lysine (B10760008) linkage) and the physicochemical properties of the ADC.[7] This guide will focus on three primary methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Core Methodologies for DAR Determination

A comparative overview of the most common methods for DAR determination is presented below, outlining their principles, advantages, and limitations.

MethodPrincipleAdvantagesLimitationsBest Suited For
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic Dazostinag payload increases the overall hydrophobicity of the antibody.[10][11][12]- Non-denaturing conditions maintain the ADC's native structure.[12] - Considered the gold standard for cysteine-conjugated ADCs.[10][13] - Provides information on drug distribution and naked antibody content.[10]- Lower resolution compared to RP-HPLC.[13] - May not be suitable for lysine-conjugated ADCs where drug loading does not significantly alter hydrophobicity.[10] - Requires high salt concentrations, which can be corrosive to equipment.[14]Routine quality control and characterization of cysteine-linked Dazostinag ADCs.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this typically involves the reduction of interchain disulfide bonds to separate light and heavy chains.[10][11]- High resolution, allowing for the separation of different drug-loaded chains.[13] - Orthogonal method to HIC for confirmation of DAR values.[11][13]- Denaturing conditions disrupt the native ADC structure.[10] - Requires sample reduction for cysteine-linked ADCs.[11]Detailed characterization of reduced Dazostinag ADCs, particularly for cysteine-linked conjugates.
Mass Spectrometry (MS) Directly measures the molecular weight of the different ADC species. The number of conjugated Dazostinag molecules is determined from the mass difference between the ADC species and the naked antibody.[7]- Provides direct and accurate mass measurements. - Can determine both average DAR and the distribution of drug-loaded species.[] - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[7][8][9]- Higher DAR species may have different ionization efficiencies, potentially affecting accuracy.[13] - Can be more complex and require specialized equipment and expertise.In-depth characterization, confirmation of other methods, and analysis of complex ADC mixtures.
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to determine their respective concentrations based on their extinction coefficients.[7][10][]- Simple, rapid, and requires minimal sample preparation.[7]- Only provides the average DAR, not the distribution.[7] - Can be inaccurate if the absorbance spectra of the antibody and Dazostinag overlap significantly.[7]Rapid, routine estimation of average DAR for in-process control.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for analyzing cysteine-linked ADCs, separating species with different numbers of conjugated Dazostinag molecules based on increasing hydrophobicity.

Workflow for HIC-based DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis Sample Dazostinag ADC Sample Buffer_Exchange Buffer Exchange into HIC Mobile Phase A Sample->Buffer_Exchange HIC_Column HIC Column Buffer_Exchange->HIC_Column Gradient_Elution Gradient Elution (High to Low Salt) HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis using HIC.

Materials:

  • Dazostinag ADC sample

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HPLC system with UV detector

Protocol:

  • Sample Preparation: Dilute the Dazostinag ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each ADC species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species × Number of conjugated Dazostinags) / 100

DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique that is typically used for reduced ADCs to separate the light and heavy chains.

Workflow for RP-HPLC-based DAR Analysis

RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_data Data Analysis Sample Dazostinag ADC Sample Reduction Reduction with DTT Sample->Reduction RP_Column RP-HPLC Column Reduction->RP_Column Gradient_Elution Gradient Elution (Aqueous to Organic) RP_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Integration of Light & Heavy Chains Chromatogram->Peak_Integration DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR analysis using RP-HPLC.

Materials:

  • Dazostinag ADC sample

  • RP-HPLC Column (e.g., PLRP-S, 1000 Å, 8 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Dithiothreitol (DTT)

  • HPLC system with UV detector

Protocol:

  • Sample Reduction:

    • To 100 µg of Dazostinag ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 80°C

    • Detection: 280 nm

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 25
      20 50
      22 90
      25 90
      26 25

      | 30 | 25 |

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR using the formula: DAR = 2 × (Σ Weighted Peak Area of Light Chains + Σ Weighted Peak Area of Heavy Chains) / 100[16]

DAR Determination by Mass Spectrometry (MS)

LC-MS provides direct mass measurement of the intact ADC species.

Workflow for LC-MS-based DAR Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Dazostinag ADC Sample Deglycosylation Optional: Deglycosylation (PNGase F) Sample->Deglycosylation LC_Separation LC Separation (SEC or RP) Deglycosylation->LC_Separation MS_Detection Mass Spectrometry (Q-TOF) LC_Separation->MS_Detection Mass_Spectra Mass Spectra Acquisition MS_Detection->Mass_Spectra Deconvolution Deconvolution of Spectra Mass_Spectra->Deconvolution DAR_Calculation DAR Calculation from Mass Differences Deconvolution->DAR_Calculation STING_Pathway cluster_adc ADC Targeting cluster_immune Immune Cell Activation ADC Dazostinag ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Tumor Antigen Internalization Internalization Tumor_Cell->Internalization Release Dazostinag Release Internalization->Release Dazostinag Dazostinag STING STING Activation (in APCs) Dazostinag->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN CTL_Response Cytotoxic T-Lymphocyte (CTL) Response IFN->CTL_Response Enhances antigen presentation Tumor_Apoptosis Tumor Cell Apoptosis CTL_Response->Tumor_Apoptosis

References

Application Notes: Dazostinag in Combination with Immune Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Clarification

These application notes provide a comprehensive overview of the therapeutic strategy combining Dazostinag (also known as TAK-676) with immune checkpoint inhibitors (ICIs). It is important to clarify that Dazostinag is a potent and systemic agonist of the STimulator of INterferon Genes (STING) pathway [1]. While Dazostinag has been described as a potential payload for antibody-drug conjugates (ADCs), its primary clinical development and the focus of these notes is its use as a standalone immunomodulatory agent in combination with ICIs like anti-PD-1 antibodies[2][3]. This combination aims to overcome ICI resistance and enhance anti-tumor immunity by converting immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments[4][5][6].

Scientific Rationale for Combination Therapy

Immune checkpoint inhibitors, such as pembrolizumab (B1139204), have revolutionized cancer treatment by blocking inhibitory signals (like PD-1/PD-L1) that cancer cells exploit to evade immune destruction[7]. However, a significant number of patients do not respond, often because their tumors lack pre-existing T-cell infiltration, a state referred to as an immunologically "cold" tumor microenvironment (TME)[5].

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[1][5]. Dazostinag, as a systemic STING agonist, activates this pathway in immune cells within the TME[1]. This activation leads to:

  • Enhanced Antigen Presentation: STING activation promotes the maturation and licensing of antigen-presenting cells (APCs), particularly dendritic cells (DCs), improving their ability to prime tumor-specific CD8+ T cells[1][8].

  • Pro-inflammatory TME: The production of IFN-I and other cytokines remodels the TME, promoting the recruitment and activation of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells[9].

  • Sensitization to ICIs: By inducing a T-cell-inflamed TME, Dazostinag can sensitize previously resistant tumors to the effects of checkpoint inhibitors, allowing the newly recruited T cells to effectively target and kill cancer cells[5][6].

The combination of Dazostinag and an anti-PD-1 antibody is therefore a synergistic approach: Dazostinag initiates and amplifies the anti-tumor immune response (the "gas pedal"), while the checkpoint inhibitor removes the immunosuppressive "brakes," unleashing a potent, targeted attack on the tumor.

Mechanism of Action: Dazostinag and PD-1 Blockade Synergy

Dazostinag binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum of APCs. This triggers a signaling cascade resulting in the phosphorylation of transcription factors like IRF3 and NF-κB. These factors then translocate to the nucleus to induce the transcription of genes for IFN-I and other inflammatory cytokines. These cytokines signal in an autocrine and paracrine manner to mature APCs, enhance antigen cross-presentation, and recruit cytotoxic lymphocytes to the tumor. The checkpoint inhibitor complements this by blocking the PD-1 receptor on the recruited T cells from binding to its ligand, PD-L1, on tumor cells. This prevents T-cell exhaustion and sustains their anti-tumor activity.

Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TME Tumor Microenvironment cluster_T_Cell CD8+ T Cell cluster_Tumor Tumor Cell Dazostinag Dazostinag (STING Agonist) STING STING Activation Dazostinag->STING TBK1 TBK1 STING->TBK1 Cytokines Pro-inflammatory Cytokines (e.g., IL-12) STING->Cytokines NF-κB pathway IRF3 IRF3 TBK1->IRF3 IFN_I Type I Interferon (IFN-α/β) IRF3->IFN_I Transcription MHC_I MHC Class I (Antigen Presentation) IFN_I->MHC_I Upregulation T_Cell_Recruitment CD8+ T Cell Recruitment IFN_I->T_Cell_Recruitment NK_Activation NK Cell Activation Cytokines->NK_Activation TCR TCR MHC_I->TCR Presents Antigen T_Cell_Recruitment->TCR Apoptosis Tumor Cell Apoptosis NK_Activation->Apoptosis Induces T_Cell_Activation T Cell Activation & Proliferation TCR->T_Cell_Activation PD1 PD-1 T_Cell_Activation->Apoptosis Induces Tumor_Antigen Tumor Antigen PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Checkpoint_Inhibitor Checkpoint Inhibitor (anti-PD-1) Checkpoint_Inhibitor->PD1 Blocks

Caption: Synergistic mechanism of Dazostinag and checkpoint inhibitors.

Summary of Preclinical and Clinical Data

Dazostinag, alone and in combination with the anti-PD-1 antibody pembrolizumab, has been investigated in multiple preclinical models and clinical trials[3][9]. Preclinical studies in syngeneic mouse models demonstrated that Dazostinag promotes both innate and adaptive anti-tumor immune responses[9]. Clinical investigations have shown manageable safety profiles and promising anti-tumor activity in heavily pretreated patients with various solid tumors[10].

Study / CohortTherapyCancer Type(s)Key Findings & Quantitative DataReference
Preclinical (Syngeneic Mouse Models)DazostinagSolid TumorsPromoted activation of dendritic cells, NK cells, and CD8+ T cells within the TME. Induced CXCL9 signaling, leading to recruitment of cytotoxic T cells.[9]
Phase I/II (NCT04420884)Dazostinag + PembrolizumabHNSCC (Expansion Cohort)Overall Response Rate (ORR): 34.5% . Showed early clinical responses and durable stable disease in a heavily pretreated population.[9]
Phase I/II (NCT04420884)Dazostinag (monotherapy and + Pembrolizumab)Advanced/Metastatic Solid TumorsManageable safety profile. Recommended Phase 2 Dose (RP2D) established for the combination.[3][10]
Clinical Studies (NCT04420884, NCT04879849)Dazostinag + PembrolizumabNeuroendocrine Tumors (NETs)Demonstrated durable responses in some NET patients. Preclinical analysis suggests Dazostinag enhances antigenicity and sensitizes tumors to anti-PD-1 therapy.[5]
Phase I (NCT04879849)Dazostinag + Pembrolizumab + RadiotherapyNSCLC, HNSCCCombination was well-tolerated. Pharmacodynamic analyses revealed induction of a STING gene signature, increased cytokine production, and peripheral immune cell activation.[6][9]

Potential Applications

Clinical development is actively exploring the combination of Dazostinag and pembrolizumab across a range of solid tumors, with a focus on:

  • Head and Neck Squamous Cell Carcinoma (HNSCC) [3][9]

  • Non-Small Cell Lung Cancer (NSCLC) [6][11]

  • Colorectal Cancer (CRC) [3][10]

  • Neuroendocrine Tumors (NETs) [5]

  • Triple-Negative Breast Cancer (TNBC) [11]

The strategy is particularly promising for tumors known to be immunologically "cold" or for patients who have developed resistance to prior checkpoint inhibitor therapy[4][9].

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of Dazostinag combined with an anti-mouse PD-1 antibody.

1. Materials:

  • Animal Model: 6-8 week old female C57BL/6 or BALB/c mice (depending on the cell line).

  • Tumor Cells: Syngeneic tumor cell line (e.g., MC38 colorectal, B16-F10 melanoma, or EMT6 breast cancer).

  • Reagents: Dazostinag (formulated for in vivo use), anti-mouse PD-1 antibody (clone RMP1-14 or similar), isotype control antibody (e.g., InVivoMAb anti-horseradish peroxidase), sterile PBS.

  • Equipment: Calipers, syringes, animal housing facilities.

2. Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin measuring tumors with calipers every 2-3 days once they become palpable (approx. day 5-7 post-implantation). Tumor volume = (Length x Width^2) / 2.

  • Randomization: When average tumor volume reaches 80-100 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., PBS)

    • Group 2: Isotype Control Antibody

    • Group 3: Dazostinag

    • Group 4: Anti-PD-1 Antibody

    • Group 5: Dazostinag + Anti-PD-1 Antibody

  • Treatment Administration:

    • Administer Dazostinag intravenously (e.g., 1-5 mg/kg) on a schedule such as days 10, 13, and 16 post-implantation.

    • Administer anti-PD-1/isotype control antibodies intraperitoneally (e.g., 10 mg/kg or 200 µ g/mouse ) on a schedule such as days 10, 13, and 16 post-implantation.

  • Efficacy Readouts:

    • Continue monitoring tumor volume until tumors reach a predetermined endpoint (e.g., 2000 mm³).

    • Monitor animal body weight and overall health as a measure of toxicity.

    • At the end of the study, euthanize mice and harvest tumors and spleens for downstream analysis (e.g., immunophenotyping).

3. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Generate Kaplan-Meier survival curves based on the tumor volume endpoint.

  • Perform statistical analysis (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and flow cytometric analysis of TILs from harvested tumors.

1. Materials:

  • Tumor Tissue: Freshly excised tumors from the in vivo study.

  • Reagents: RPMI-1640 medium, Collagenase IV, DNase I, ACK Lysis Buffer, FACS Buffer (PBS + 2% FBS), Zombie Aqua™ Fixable Viability Kit (or similar), Fc Block (anti-mouse CD16/32), fluorescently conjugated antibodies (see panel below).

  • Equipment: GentleMACS Dissociator (or manual dissociation tools), 70 µm cell strainers, flow cytometer.

2. Antibody Panel Example:

Marker Fluorochrome Cell Type / Function
CD45 BUV395 Pan-Leukocyte
CD3e APC-Cy7 T Cells
CD4 BV786 Helper T Cells
CD8a PerCP-Cy5.5 Cytotoxic T Cells
CD11c PE-Cy7 Dendritic Cells
F4/80 APC Macrophages
Ly6G FITC Granulocytic MDSCs
PD-1 BV605 Exhaustion/Activation Marker
IFN-γ PE Effector Cytokine (intracellular)

| GzmB | AF647 | Cytotoxicity (intracellular) |

3. Procedure:

  • Tumor Dissociation: Mince tumor tissue and digest in RPMI containing Collagenase IV and DNase I for 30-45 minutes at 37°C with agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Wash with RPMI.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK Lysis Buffer for 2-3 minutes.

  • Staining:

    • Resuspend up to 1 x 10^7 cells in FACS buffer.

    • Stain with a viability dye for 15 min at room temperature.

    • Block Fc receptors with Fc Block for 10 min.

    • Add the surface antibody cocktail and incubate for 30 min at 4°C in the dark.

    • Wash cells with FACS buffer.

    • For intracellular staining (IFN-γ, GzmB), fix and permeabilize cells using a dedicated kit (e.g., BD Cytofix/Cytoperm™) and then stain with intracellular antibodies.

  • Data Acquisition: Acquire samples on a flow cytometer.

  • Data Analysis: Use software (e.g., FlowJo) to gate on live, single, CD45+ cells and subsequently identify T-cell, myeloid, and other immune populations and their expression of activation/exhaustion markers.

Protocol 3: Multiplex Cytokine Release Assay

This protocol is for quantifying systemic cytokine levels in plasma collected from treated mice.

1. Materials:

  • Samples: Blood collected via cardiac puncture at the study endpoint into EDTA-coated tubes. Centrifuge to separate plasma.

  • Reagents: Multiplex cytokine assay kit (e.g., Luminex-based, targeting IFN-γ, IL-12, TNF-α, CXCL9, CXCL10, etc.).

  • Equipment: Multiplex assay reader (e.g., Luminex 200™).

2. Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Assay Performance: Follow the manufacturer's protocol for the chosen multiplex kit. This typically involves:

    • Preparing assay standards.

    • Adding antibody-coupled magnetic beads to a 96-well plate.

    • Adding standards and plasma samples to the wells.

    • Incubating to allow cytokine capture.

    • Washing the beads.

    • Adding a biotinylated detection antibody cocktail and incubating.

    • Adding streptavidin-phycoerythrin (SAPE) and incubating.

    • Washing the beads and resuspending in sheath fluid.

  • Data Acquisition: Read the plate on a multiplex analyzer.

  • Data Analysis: Use the kit-provided software to calculate cytokine concentrations based on the standard curve. Compare cytokine levels between treatment groups using appropriate statistical tests (e.g., one-way ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of Dazostinag in combination with a checkpoint inhibitor.

Experimental_Workflow cluster_Analysis Ex Vivo & Data Analysis start Start: Syngeneic Tumor Model Selection implant Tumor Cell Implantation start->implant randomize Tumor Growth & Randomization implant->randomize treatment Administer Treatment Groups: 1. Vehicle 2. Isotype 3. Dazostinag 4. α-PD-1 5. Combination randomize->treatment monitor In-Life Monitoring: - Tumor Volume - Body Weight treatment->monitor endpoint Study Endpoint Reached monitor->endpoint efficacy Efficacy Analysis: - Tumor Growth Curves - Survival Analysis monitor->efficacy harvest Tissue Harvest: - Tumors - Spleens - Blood (Plasma) endpoint->harvest flow Immunophenotyping: TIL & Splenocyte Flow Cytometry harvest->flow cytokine Systemic Response: Plasma Cytokine Multiplex Assay harvest->cytokine

References

Troubleshooting & Optimization

Technical Support Center: Mitigation of Hydrophobic ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the aggregation of hydrophobic antibody-drug conjugates (ADCs), particularly those utilizing a maleimide-valine-alanine-p-aminobenzyl (Mal-Val-Ala-PAB) linker system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with hydrophobic Mal-Val-Ala-PAB linkers?

A1: Aggregation of these ADCs is a multifaceted issue primarily driven by the increased surface hydrophobicity from the conjugation of the hydrophobic linker and payload. This leads to intermolecular interactions to minimize exposure to the aqueous environment.[1][2] Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC, creating "patches" that promote self-association.[3]

  • Conformational Changes: The attachment of the linker-payload can alter the natural conformation of the antibody, exposing previously buried hydrophobic regions and encouraging protein-protein interactions.

  • Unfavorable Formulation Conditions: Suboptimal pH, inappropriate buffer systems, and the presence of organic co-solvents used during conjugation can destabilize the ADC and induce aggregation.[2] Holding the ADC solution near its isoelectric point (pI) can also reduce solubility and lead to aggregation.[2]

Q2: What are the consequences of ADC aggregation for my research?

A2: ADC aggregation can significantly compromise your experimental results and the therapeutic potential of the conjugate. The primary consequences are:

  • Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, thereby reducing the therapeutic window.

  • Increased Immunogenicity: High molecular weight aggregates are known to be immunogenic and can trigger adverse immune responses if administered.

  • Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which affects the stability, shelf-life, and manufacturability of the ADC.

  • Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, particularly in organs like the liver and kidneys, increasing off-target toxicity.

Q3: How can I proactively minimize aggregation during ADC development?

A3: A multi-pronged approach is most effective:

  • Linker and Payload Engineering: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design can counteract the hydrophobicity of the payload.[4]

  • Control of DAR: Aim for a lower and more homogeneous DAR, as this is often a key factor in aggregation. A DAR of 2 to 4 is generally considered a good balance between efficacy and stability.

  • Site-Specific Conjugation: This approach can produce more homogeneous ADCs with potentially improved stability profiles compared to random conjugation methods.

  • Formulation Optimization: A systematic screening of buffers, pH, and excipients is crucial to identify conditions that enhance ADC solubility and stability.

  • Conjugation Process Optimization: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules separated.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving aggregation issues encountered during your experiments.

Issue 1: High Levels of Soluble Aggregates Detected by SEC
  • Possible Cause: High overall hydrophobicity of the ADC due to high DAR or the intrinsic properties of the linker-payload.

  • Troubleshooting Steps:

    • Re-evaluate DAR: If the average DAR is high (e.g., > 4), consider reducing the molar excess of the linker-payload during the conjugation reaction.

    • Optimize Formulation pH: The net charge of the ADC is influenced by pH. Conduct a pH screening study to identify a pH range where the ADC exhibits maximum stability and minimum aggregation.

    • Screen Excipients: Systematically evaluate the effect of different classes of excipients on your ADC's stability.

      • Sugars/Polyols (e.g., Sucrose (B13894), Trehalose): These act as stabilizers.

      • Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation.

      • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are effective in preventing surface-induced aggregation and aggregation due to mechanical stress.[5]

    • Review Processing Conditions: High shear stress from operations like pumping or filtration can induce aggregation. Optimize these parameters by using lower flow rates or larger pore size filters.[5]

Issue 2: Visible Precipitation or Cloudiness Post-Conjugation or During Storage
  • Possible Cause: Severe aggregation leading to insolubility. This can be exacerbated by freeze-thaw cycles or exposure to elevated temperatures.

  • Troubleshooting Steps:

    • Assess Freeze-Thaw Stability: The formulation may not be adequately protecting the ADC during freezing and thawing. Increase the concentration of cryoprotectants like sucrose or trehalose (B1683222) and conduct formal freeze-thaw studies to confirm stability.[5]

    • Investigate Temperature Excursions: Exposure to higher temperatures can cause irreversible aggregation. Review temperature logs from storage and handling to identify and mitigate any excursions.[5]

    • Check for Surface Adsorption: The ADC might be adsorbing to and denaturing on the surface of the storage vial. Ensure an adequate concentration of a surfactant (e.g., Polysorbate 20/80) is present in the formulation.[5]

    • Consider Lyophilization: For long-term stability, lyophilization (freeze-drying) can be an effective strategy, as most approved ADCs are in a lyophilized form. This requires careful cycle development to avoid aggregation during the process.

Issue 3: Inconsistent Results in Cell-Based Assays or In Vivo Studies
  • Possible Cause: Heterogeneity of the ADC preparation due to the presence of aggregates, which can lead to variable efficacy and rapid clearance.

  • Troubleshooting Steps:

    • Purify the ADC: Use preparative size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates before conducting biological assays.

    • Characterize Purified Fractions: Ensure that you are working with the monomeric species by analyzing the purified fractions using analytical SEC or DLS.

    • Re-evaluate Linker Chemistry: The Val-Ala linker has been shown to have better hydrophilicity and stability compared to the Val-Cit linker, leading to less aggregation at higher DARs.[6]

Data on Aggregation Mitigation

The following tables summarize quantitative data on factors influencing ADC aggregation.

Table 1: Impact of Linker Type on ADC Aggregation

Linker TypeAverage DARAggregation (%)Reference
Val-Cit~71.80[6]
Val-Ala~7No significant increase[6]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a vc-MMAE ADC in Human Plasma

ADC SampleAverage DARInitial Aggregation (%)Aggregation after 6 days (%)Reference
Lot 12.4< 5~20[3]
Lot 23.4< 5~25[3]
Lot 34.6> 17> 30[3]

Visual Guides

AggregationMechanism Mechanism of Hydrophobic ADC Aggregation cluster_0 ADC Components cluster_1 Conjugation Process cluster_2 Resulting ADC Properties cluster_3 Aggregation Pathway mAb Monoclonal Antibody Conjugation Conjugation (High DAR) mAb->Conjugation Linker Hydrophobic Linker (Mal-Val-Ala-PAB) Linker->Conjugation Payload Hydrophobic Payload (e.g., MMAE) Payload->Conjugation HydrophobicPatches Increased Surface Hydrophobicity Conjugation->HydrophobicPatches ConformationalChange Conformational Change Conjugation->ConformationalChange Interactions Intermolecular Hydrophobic Interactions HydrophobicPatches->Interactions ConformationalChange->Interactions Aggregation Aggregation & Precipitation Interactions->Aggregation

Mechanism of ADC aggregation induced by hydrophobic payloads.

TroubleshootingTree Troubleshooting Decision Tree for ADC Aggregation Start Aggregation Observed (High SEC HMW or Precipitation) CheckDAR Is Average DAR > 4? Start->CheckDAR CheckFormulation Is Formulation Optimized? CheckDAR->CheckFormulation No ReduceDAR Action: Reduce molar excess of linker-payload in conjugation reaction. CheckDAR->ReduceDAR Yes CheckProcess Review Process Conditions CheckFormulation->CheckProcess Yes OptimizeFormulation Action: Screen pH, buffers, and excipients (sugars, surfactants, amino acids). CheckFormulation->OptimizeFormulation No OptimizeProcess Action: Minimize shear stress. Consider solid-phase conjugation. CheckProcess->OptimizeProcess Issues Found Purify Action: Purify ADC using preparative SEC or HIC to remove aggregates. CheckProcess->Purify No Issues ReduceDAR->Purify OptimizeFormulation->Purify OptimizeProcess->Purify FormulationScreening Experimental Workflow for Formulation Screening cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis & Selection PrepPlate Prepare 96-well plate with formulation matrix (varying pH, excipients) AddADC Add constant volume of ADC to each well PrepPlate->AddADC DLS Measure Hydrodynamic Radius (Rh) and Polydispersity (%Pd) using High-Throughput DLS AddADC->DLS Analysis Analyze data to identify conditions with lowest Rh and %Pd DLS->Analysis Optimal Optimal Formulation Identified Analysis->Optimal

References

Overcoming poor solubility of Dazostinag during ADC conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor solubility of Dazostinag during its conjugation to antibodies for the development of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

Issue 1: Precipitation of Dazostinag-Linker Upon Dissolution

Question: My Dazostinag-linker conjugate, which is hydrophobic, precipitates immediately when I try to dissolve it in an aqueous buffer for the conjugation reaction. How can I resolve this?

Answer:

This is a common issue when working with hydrophobic payloads for ADC development. The key is to use a water-miscible organic co-solvent to first dissolve the Dazostinag-linker and then carefully introduce it into the aqueous reaction buffer containing the antibody.

Potential Causes:

  • High hydrophobicity of the Dazostinag-linker construct.

  • Insufficient solubility of the conjugate in purely aqueous solutions.

Troubleshooting Steps & Experimental Protocols:

  • Co-solvent Selection and Solubility Testing:

    • Protocol for Solubility Screening:

      • Weigh out a small, precise amount of your Dazostinag-linker conjugate (e.g., 1 mg) into several microcentrifuge tubes.

      • To each tube, add a different organic co-solvent (e.g., DMSO, DMA, ethanol, NMP) in small, incremental volumes (e.g., 10 µL).

      • After each addition, vortex the tube for 30 seconds and visually inspect for complete dissolution.

      • Record the volume of solvent required to fully dissolve the conjugate to estimate its solubility in each solvent.

    • Recommendation: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylacetamide (DMA) are commonly used and effective co-solvents for dissolving hydrophobic payloads.[1] A related conjugatable STING agonist has been shown to be soluble in DMSO at 10 mg/mL.

  • Optimizing Co-solvent Concentration in the Conjugation Reaction:

    • It is crucial to minimize the final concentration of the organic co-solvent in the conjugation reaction to avoid antibody denaturation. Typically, a final concentration of 5-10% (v/v) is well-tolerated by most antibodies.

    • Protocol for Co-solvent Titration:

      • Prepare a concentrated stock solution of your Dazostinag-linker in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

      • Set up several small-scale trial conjugation reactions.

      • To the antibody solution in conjugation buffer, add the Dazostinag-linker stock solution dropwise while gently stirring to achieve a range of final co-solvent concentrations (e.g., 2%, 5%, 8%, 10%, 15%).

      • Incubate the reactions for a short period and visually inspect for any signs of precipitation.

      • Analyze the antibody's integrity in each condition using Size Exclusion Chromatography (SEC) to check for aggregation.

Parameter Recommendation Considerations
Co-solvents DMSO, DMA, Ethanol, NMPEnsure compatibility with your antibody and downstream processing.
Final Co-solvent % Start with ≤10% (v/v)Higher concentrations can lead to antibody aggregation or denaturation.
Issue 2: Low Drug-to-Antibody Ratio (DAR) and Inefficient Conjugation

Question: After performing the conjugation reaction and purification, my resulting ADC has a very low and inconsistent Drug-to-Antibody Ratio (DAR). How can I improve the conjugation efficiency?

Answer:

Low DAR is often a direct consequence of the poor solubility and availability of the Dazostinag-linker conjugate to react with the antibody.[1] Optimizing the reaction conditions can help drive the conjugation to completion.

Potential Causes:

  • Poor solubility of the Dazostinag-linker in the reaction buffer, leading to low effective concentration.[1]

  • Suboptimal pH of the conjugation buffer.

  • Insufficient molar excess of the Dazostinag-linker.

  • Incomplete reduction of antibody disulfide bonds (for cysteine conjugation).

Troubleshooting Steps & Experimental Protocols:

  • Enhance Solubility of the Payload-Linker:

    • Implement the co-solvent strategy described in Issue 1 . A higher concentration of soluble payload-linker will favor the reaction kinetics.

  • Optimize Reaction Buffer pH:

    • For thiol-maleimide conjugation (a common method), the pH should be maintained between 6.5 and 7.5 to ensure the reactivity of the thiol groups on the antibody while minimizing hydrolysis of the maleimide (B117702).[1]

  • Adjust Molar Equivalents of Payload-Linker:

    • Increase the molar excess of the Dazostinag-linker relative to the antibody. This can shift the reaction equilibrium towards a higher DAR.[1]

    • Protocol for Optimizing Molar Ratio:

      • Set up parallel conjugation reactions with varying molar equivalents of the Dazostinag-linker (e.g., 5, 10, 15, 20 equivalents per antibody).

      • Ensure all other reaction parameters (temperature, time, co-solvent concentration) are kept constant.

      • After the reaction and purification, determine the DAR for each condition using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[2]

  • Ensure Complete Antibody Reduction (for Cysteine Conjugation):

    • Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Crucially, remove the excess reducing agent before adding the Dazostinag-linker to prevent it from capping the reactive maleimide group. This can be done using a desalting column.[1]

Parameter Recommended Range Analytical Method
pH (Thiol-Maleimide) 6.5 - 7.5pH meter
Payload-Linker Molar Excess 5x - 20x over antibodyHIC, RP-HPLC, Mass Spec
TCEP Molar Excess (for reduction) 2x - 5x over antibodyEllman's Assay (to confirm free thiols)
Issue 3: Aggregation of the Final ADC Product

Question: My purified Dazostinag-ADC shows a high level of aggregation. What is causing this and how can I prevent it?

Answer:

The conjugation of a hydrophobic payload like Dazostinag can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.[3] This is a critical issue as aggregates can be immunogenic and affect the ADC's efficacy and safety.[4]

Potential Causes:

  • Increased surface hydrophobicity of the ADC due to the conjugated Dazostinag.[3]

  • High DAR, leading to more exposed hydrophobic regions.[5]

  • Use of organic co-solvents during conjugation that may partially denature the antibody.[4]

  • Inappropriate buffer conditions (pH, ionic strength) during purification and storage.

Troubleshooting Steps & Experimental Protocols:

  • Characterize and Quantify Aggregation:

    • Protocol for SEC Analysis:

      • Use a validated Size Exclusion Chromatography (SEC) method to separate and quantify monomers, dimers, and higher-order aggregates in your ADC preparation.

      • The mobile phase should be a non-denaturing buffer, such as phosphate-buffered saline (PBS).

      • The presence of peaks eluting earlier than the main monomer peak indicates aggregation.

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • Aim for a lower DAR (e.g., 2 or 4) if a higher DAR is leading to aggregation. While a higher DAR might seem desirable for potency, it can compromise the physicochemical properties of the ADC.[5]

  • Incorporate Hydrophilic Linkers:

    • If you are in the design phase of the Dazostinag-linker, consider incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker structure. This can significantly improve the solubility of the final ADC.[6]

  • Screen Formulation Buffers:

    • After purification, exchange the ADC into various formulation buffers with different pH values and excipients (e.g., arginine, polysorbate 20/80) that are known to reduce protein aggregation.

    • Protocol for Formulation Screening:

      • Aliquot the purified ADC into different buffer conditions.

      • Perform a short-term stability study by incubating the samples at an elevated temperature (e.g., 40°C) for a few days.

      • Monitor aggregation over time using SEC.

Parameter Recommendation Analytical Method
Aggregation Level As low as possible, ideally <5%Size Exclusion Chromatography (SEC)
Optimal DAR Often between 2 and 4HIC, RP-HPLC
Formulation pH Typically between 5.0 and 7.0pH meter
Common Excipients Arginine, Sucrose (B13894), Polysorbate 20/80SEC, Dynamic Light Scattering (DLS)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility_test Step 1: Solubility Screening cluster_analysis Step 3: ADC Analysis Problem Poor Dazostinag-Linker Solubility Precipitation during Conjugation Sol_Test Screen Organic Co-solvents (DMSO, DMA, etc.) Problem->Sol_Test Table1 Record Solubility Data (e.g., mg/mL) Sol_Test->Table1 Opt_CoSolvent Optimize Final Co-solvent % (e.g., 5-10%) Sol_Test->Opt_CoSolvent Opt_Molar Vary Molar Ratio of Dazostinag-Linker Opt_CoSolvent->Opt_Molar Opt_pH Adjust Reaction pH (6.5-7.5 for Maleimide) Opt_Molar->Opt_pH Analyze_DAR Determine DAR (HIC / RP-HPLC) Opt_pH->Analyze_DAR Analyze_Agg Assess Aggregation (SEC) Analyze_DAR->Analyze_Agg

Caption: Troubleshooting workflow for poor Dazostinag-linker solubility.

dazostinag_pathway cluster_adc ADC Action cluster_sting STING Pathway cluster_immune Immune Response ADC Dazostinag-ADC TumorCell Tumor Cell ADC->TumorCell Binds Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Release Dazostinag Release (Linker Cleavage) Lysosome->Release Dazostinag Free Dazostinag Release->Dazostinag STING STING Activation (on ER membrane) Dazostinag->STING TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN) Production & Secretion IRF3->IFN DC_Activation Dendritic Cell (DC) Maturation IFN->DC_Activation Signals TCell_Priming CD8+ T Cell Priming & Activation DC_Activation->TCell_Priming Tumor_Killing Tumor Cell Killing TCell_Priming->Tumor_Killing

Caption: Dazostinag's mechanism of action as an ADC payload.

logical_relationship cluster_cause Root Cause cluster_issues Observed Issues cluster_solutions Solutions Cause High Hydrophobicity of Dazostinag-Linker Issue1 Precipitation in Aqueous Buffer Cause->Issue1 Issue2 Low & Inconsistent DAR Cause->Issue2 Issue3 Final ADC Aggregation Cause->Issue3 Sol1 Use Organic Co-solvents (e.g., DMSO, DMA) Issue1->Sol1 Issue2->Sol1 Sol2 Increase Molar Excess of Payload-Linker Issue2->Sol2 Issue3->Sol1 Optimize % Sol3 Incorporate Hydrophilic Linkers (e.g., PEG) Issue3->Sol3 Sol4 Optimize Formulation (pH, Excipients) Issue3->Sol4

Caption: Relationship between cause, issues, and solutions.

Frequently Asked Questions (FAQs)

Q1: What is Dazostinag and why is it used as an ADC payload? A1: Dazostinag is an agonist of the STING (stimulator of interferon genes) protein.[7] When used as an ADC payload, it is designed to be delivered specifically to tumor cells. Once released inside the cell, it activates the STING pathway, leading to the production of type I interferons and stimulating an anti-tumor immune response.[8] This makes it an immuno-oncology agent rather than a traditional cytotoxic drug.

Q2: What is the starting point for the concentration of organic co-solvent in my conjugation reaction? A2: A good starting point is to keep the final concentration of the organic co-solvent (like DMSO or DMA) at or below 10% (v/v) in the final reaction volume.[1] You should perform pilot experiments to determine the optimal concentration that maintains the solubility of your Dazostinag-linker without causing significant antibody aggregation.

Q3: Can I use heat to dissolve my Dazostinag-linker conjugate? A3: It is generally not recommended to use heat to dissolve payload-linker conjugates, as they can be heat-labile. Vigorous vortexing at room temperature in an appropriate organic solvent is a safer approach.

Q4: How do I measure the Drug-to-Antibody Ratio (DAR) of my Dazostinag-ADC? A4: The average DAR and distribution of drug-loaded species are typically measured using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).[2] Mass spectrometry can also be used for a more precise determination of the drug load on light and heavy chains.[2]

Q5: My antibody is not conjugating efficiently even with a co-solvent. What else could be the problem? A5: If you are performing a cysteine-based conjugation, ensure that the interchain disulfide bonds of your antibody are fully reduced and that the reducing agent is completely removed before the addition of the Dazostinag-linker. Residual reducing agent can react with and quench your maleimide-functionalized payload.[1] Also, verify the pH of your reaction buffer is optimal for the conjugation chemistry.

Q6: What are some formulation strategies to prevent long-term aggregation of my Dazostinag-ADC? A6: To improve long-term stability and prevent aggregation, consider formulating your purified ADC in a buffer containing stabilizing excipients. Common choices include buffers at a slightly acidic pH (5.0-6.5), with additives such as sucrose or trehalose (B1683222) as cryoprotectants/lyoprotectants, arginine to prevent aggregation, and a non-ionic surfactant like polysorbate 20 or 80 to minimize surface-induced aggregation.

References

Technical Support Center: Troubleshooting Premature Linker Cleavage in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, making linker stability a critical parameter in ADC development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of ADC linkers in serum?

The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[3] Several key factors influence this stability:

  • Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[3]

    • Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[4][5] However, they can be susceptible to premature cleavage in the plasma.[3] Examples include hydrazone, disulfide, and peptide linkers.[2][6]

    • Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[6][7]

  • Conjugation Site: The location of the linker-drug attachment on the antibody can significantly impact stability.[3][6] Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[6][8]

  • Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes (e.g., esterases, proteases), and reducing agents like glutathione (B108866), can all contribute to linker cleavage.[3][9]

  • Drug-to-Antibody Ratio (DAR): A high DAR can lead to conformational changes in the antibody, potentially exposing the linker to plasma enzymes and increasing the overall hydrophobicity of the ADC, which can promote aggregation.[1][10]

  • Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[3][4]

Q2: What are the consequences of premature linker cleavage?

Premature release of the cytotoxic payload in systemic circulation can have several negative consequences:

  • Off-Target Toxicity: The free drug can damage healthy tissues, leading to adverse side effects for the patient.[1] For example, premature cleavage of Val-Cit linkers by human neutrophil elastase can lead to neutropenia.[11][12]

  • Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, the concentration of the therapeutic agent at the target site will be reduced, diminishing the ADC's effectiveness.[3]

  • Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[3]

Q3: Which linker types are generally more stable in plasma?

While stability is context-dependent, some general trends are observed:

  • Non-cleavable linkers are typically the most stable in plasma.[6]

  • Among cleavable linkers, peptide linkers like Val-Cit and β-glucuronide linkers generally exhibit high stability in human plasma.[2][][14] However, species-specific differences exist; for instance, Val-Cit linkers are less stable in rodent plasma due to cleavage by carboxylesterase 1C.[2][11]

  • Disulfide linkers can be susceptible to reduction by glutathione and other thiols in plasma, but their stability can be enhanced by introducing steric hindrance around the disulfide bond.[2][15]

  • Hydrazone linkers , which are acid-labile, can be prone to hydrolysis at physiological pH, leading to premature drug release.[6][16]

Troubleshooting Guides

This section addresses common issues encountered during the development and analysis of ADCs, with a focus on plasma stability.

Issue 1: My Val-Cit linker ADC shows significant payload release in mouse plasma but is stable in human plasma.

  • Possible Cause: The Val-Cit dipeptide is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[11][17] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[11]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[11] If available, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[11]

    • Modify the Linker:

      • Introduce a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[11][18]

      • Consider alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[11][12]

Issue 2: My ADC, which uses a maleimide-based conjugation chemistry, shows loss of payload over time in serum.

  • Possible Cause: The thioether bond formed between a maleimide (B117702) linker and a cysteine thiol on the antibody can undergo a retro-Michael reaction.[8][19] This can lead to the exchange of the linker-payload with serum proteins containing free thiols, such as albumin.[6][8]

  • Troubleshooting Steps:

    • Stabilize the Maleimide Ring: Promote the hydrolysis of the succinimide (B58015) ring in the linker, as this can stabilize the local structure and prevent the exchange reaction. This can be facilitated by conjugation sites within a positively charged environment.[6]

    • Alternative Conjugation Chemistries: Explore alternative, more stable conjugation chemistries. For example, phenyloxadiazole sulfone linkers have been shown to improve antibody conjugate stability in human plasma at sites previously shown to be labile for maleimide conjugates.[8][20] Bromoacetamidecaproyl (bac) linkers also form more stable thioether bonds compared to maleimidocaproyl (mc) linkers.[19]

Issue 3: My ADC shows signs of aggregation during storage or in plasma.

  • Possible Cause: ADC aggregation can be caused by several factors, including high hydrophobicity of the payload, a high drug-to-antibody ratio (DAR), and suboptimal formulation buffer conditions.[1][3] Aggregation can affect the ADC's stability and pharmacokinetic properties.[3]

  • Troubleshooting Steps:

    • Reduce Hydrophobicity:

      • Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or β-glucuronide moieties.[2][4]

      • If possible, select a less hydrophobic payload.

    • Optimize DAR: Prepare ADCs with a lower average DAR and evaluate the impact on aggregation using Size Exclusion Chromatography (SEC).[1]

    • Optimize Formulation: Screen different buffer conditions (e.g., pH, ionic strength) and consider the addition of stabilizing excipients like polysorbate 20 or 80.[1]

Data Presentation

Table 1: Comparative Plasma Stability of Different Cleavable Linker Types

Linker TypeCleavage MechanismRelative Plasma StabilityKey Considerations
Hydrazone Acid hydrolysisLow to ModerateSusceptible to hydrolysis at physiological pH.[6][16]
Disulfide Reduction by thiolsModerateStability can be increased with steric hindrance.[2][15]
Peptide (Val-Cit) Enzymatic (e.g., Cathepsin B)High (in human plasma)Susceptible to cleavage by rodent carboxylesterases.[2][11]
β-Glucuronide Enzymatic (β-glucuronidase)HighRelies on higher enzyme levels in the tumor microenvironment.[2][14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species over time.[3][11]

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma from each species in separate tubes. As a control, dilute the ADC in PBS.[3][11]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3][11]

  • Sample Quenching and Storage: Immediately quench the reaction by diluting the aliquot in cold PBS and freeze the collected aliquots at -80°C to stop any further degradation.[3][11]

  • Quantification:

    • Intact ADC: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[2]

    • Free Payload: Alternatively, quantify the amount of released payload in the plasma supernatant using LC-MS.[1]

Protocol 2: In Vivo Stability Assessment

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.

Materials:

  • ADC of interest

  • Appropriate animal model (e.g., mice, rats)

  • Blood collection supplies

  • Plasma processing equipment

  • Analytical methods for quantifying total antibody, intact ADC, and free payload (e.g., ELISA, LC-MS)

Methodology:

  • ADC Administration: Administer the ADC to the animal model via an appropriate route (e.g., intravenous injection).

  • Blood Sampling: At various time points post-administration, collect blood samples.

  • Plasma Preparation: Process the blood samples to separate the plasma.[3]

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody: The total concentration of the antibody, both conjugated and unconjugated.[3]

    • Intact ADC: The concentration of the ADC with the payload still attached.[3]

    • Free Payload: The concentration of the payload that has been released from the ADC.[3]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life, for each of the analytes. This will provide insights into the in vivo stability of the ADC.[3]

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_identify Identify Cause cluster_solve Solutions cluster_validate Validation Observe Premature Linker Cleavage Observed LinkerChem Linker Chemistry Issue? Observe->LinkerChem ConjSite Conjugation Site Issue? Observe->ConjSite DAR High DAR? Observe->DAR ModifyLinker Modify Linker Chemistry (e.g., add steric hindrance, change linker type) LinkerChem->ModifyLinker Yes AltChem Use Alternative Conjugation Chemistry LinkerChem->AltChem Yes ChangeSite Change Conjugation Site (e.g., to less solvent-exposed residue) ConjSite->ChangeSite Yes OptimizeDAR Optimize DAR DAR->OptimizeDAR Yes Validate Re-evaluate Stability (In Vitro / In Vivo) ModifyLinker->Validate ChangeSite->Validate OptimizeDAR->Validate AltChem->Validate

Caption: Troubleshooting workflow for premature linker cleavage.

LinkerCleavagePathways cluster_plasma Systemic Circulation (Plasma) cluster_tumor Tumor Microenvironment / Target Cell ADC Intact ADC FreePayload Prematurely Released Payload (Off-Target Toxicity) ADC->FreePayload Cleavage InternalizedADC Internalized ADC ADC->InternalizedADC Targeting & Internalization Enzymes Plasma Enzymes (e.g., Esterases) Enzymes->ADC Enzymatic Cleavage ReducingAgents Reducing Agents (e.g., Glutathione) ReducingAgents->ADC Reductive Cleavage pH Physiological pH pH->ADC Hydrolysis ReleasedPayload Released Payload (Therapeutic Effect) InternalizedADC->ReleasedPayload Cleavage Lysosome Lysosome (Low pH, High Protease Activity) Lysosome->InternalizedADC Desired Cleavage

Caption: Pathways of intended and premature linker cleavage.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for an improved therapeutic index of antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation, purification, and characterization of ADCs.

Issue 1: Low Average DAR Despite Correct Molar Ratio of Drug-Linker

  • Question: We are observing a consistently low drug-to-antibody ratio (DAR) and poor conjugation efficiency, even when using the recommended molar excess of the drug-linker complex. What are the potential causes and how can we troubleshoot this?

  • Answer: Low conjugation efficiency can stem from several factors related to reaction conditions, component quality, and the inherent properties of the molecules involved.[1][2][]

    Potential Causes and Troubleshooting Steps:

    Potential Cause Troubleshooting Steps
    Suboptimal Reaction Conditions Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker.[1] For thiol-maleimide conjugation, a pH of 6.5-7.5 is typical.[2]
    Inactive or Degraded Drug-Linker Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock. Ensure proper storage conditions to prevent degradation.[1]
    Poor Solubility of Drug-Linker Improve Solubility: For hydrophobic payloads, introduce a limited amount of a water-miscible organic co-solvent like DMSO or DMA to the reaction. Be cautious, as high concentrations can denature the antibody.[2] Consider redesigning the linker to include hydrophilic moieties like PEG.[2]
    Antibody Quality Issues Confirm Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined.[1] Buffer Exchange: If the antibody is in a buffer containing interfering substances (e.g., primary amines like Tris), exchange it into a suitable conjugation buffer (e.g., PBS).[1]
    Incomplete Antibody Reduction (for thiol conjugation) Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like TCEP or DTT. After reduction, promptly remove the excess reducing agent before adding the drug-linker to prevent its reaction with the maleimide (B117702) group.[2]

Issue 2: High Levels of Aggregation in the Final ADC Product

  • Question: Our final antibody-drug conjugate (ADC) product shows significant aggregation after purification. What leads to this aggregation and what measures can we take to minimize it?

  • Answer: Aggregation is a common challenge in ADC development, often driven by the increased hydrophobicity of the conjugate.[4] It can negatively impact efficacy, safety, and stability.[5]

    Potential Causes and Mitigation Strategies:

    Potential Cause Mitigation Strategy
    High Hydrophobicity of the Payload Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and reduced hydrophobicity-driven aggregation.[1] Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., containing PEG) to mask the hydrophobicity of the payload and improve the solubility of the ADC.[2]
    Unfavorable Buffer Conditions Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation.[1][4] Aggregation can be more pronounced at the antibody's isoelectric point.[4]
    Harsh Conjugation or Purification Conditions Milder Reaction Conditions: Conduct the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down processes that can lead to protein unfolding and aggregation.[6] Gentle Purification: Use purification methods that are less likely to cause stress on the protein, such as size-exclusion chromatography (SEC) under optimal buffer conditions.
    Over-labeling of the Antibody Control the Degree of Labeling: A very high DAR can significantly alter the protein's surface properties, leading to aggregation.[6] Aim for the lowest DAR that provides the desired efficacy.

Issue 3: Inconsistent DAR Results Between Batches

  • Question: We are struggling with batch-to-batch variability in our average DAR. What factors contribute to this inconsistency and how can we improve reproducibility?

  • Answer: Inconsistent DAR is often a result of poor control over reaction parameters and raw material variability.[7][8] Achieving a consistent DAR is crucial for the safety and efficacy of the ADC.[7]

    Potential Causes and Control Measures:

    Potential Cause Control Measures
    Variability in Raw Materials Stringent Quality Control: Implement rigorous quality control for both the antibody and the drug-linker. This includes verifying concentration, purity, and activity for each new batch.
    Inconsistent Reaction Stoichiometry Precise Reagent Handling: Ensure accurate and consistent measurement of the molar ratio of the drug-linker to the antibody.[9]
    Fluctuations in Reaction Conditions Standardize Protocols: Tightly control and document all reaction parameters, including pH, temperature, and reaction time.[9] Even minor variations can impact conjugation efficiency.
    Process Hold Times Evaluate Hold Times: Assess the impact of any hold times during the process, for example, the duration between antibody modification and the addition of the drug-linker, to ensure it doesn't affect the reaction stoichiometry.[10]

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it important?

A1: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[9][] It is a critical quality attribute of an ADC because it directly influences the therapeutic index by affecting the ADC's efficacy, toxicity, pharmacokinetics (PK), and stability.[8][12] An insufficient DAR can lead to reduced potency, while an excessive DAR may increase toxicity and lead to faster clearance from circulation.[12][13]

Q2: What is considered an optimal DAR?

A2: The optimal DAR is a balance between efficacy and safety and is specific to the antibody, payload, linker, and target antigen.[] Historically, ADCs with an average DAR of 2 to 4 have been favored as they often provide a good balance between potency and a favorable pharmacokinetic profile.[12][14] However, some newer, successful ADCs, like Enhertu, have a higher DAR of approximately 8. Ultimately, the ideal DAR must be determined empirically for each ADC candidate.

Q3: How does a high DAR affect the properties of an ADC?

A3: While a higher DAR can increase the in vitro potency of an ADC, it can also lead to several challenges:[15]

  • Faster Clearance: High DAR ADCs, particularly those with hydrophobic payloads, can be rapidly cleared from circulation, often through uptake by the liver.[13][15] This reduces the amount of drug that reaches the tumor.

  • Increased Aggregation: The increased hydrophobicity associated with a high DAR can lead to a greater propensity for aggregation, which can impact manufacturing, stability, and immunogenicity.

  • Potential for Increased Toxicity: A higher drug load can lead to increased off-target toxicity.

Q4: What are the main strategies for controlling the DAR?

A4: Several strategies can be employed to control the DAR and produce more homogeneous ADCs:

  • Site-Specific Conjugation: By engineering specific sites on the antibody, such as particular cysteine or non-natural amino acid residues, the drug can be conjugated to precise locations, resulting in a more uniform DAR.[9]

  • Enzymatic Conjugation: Enzymes like transglutaminase can facilitate highly selective conjugation at defined sites, offering excellent control over the DAR.[9]

  • Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody, as well as reaction parameters like pH, temperature, and time, is a fundamental approach to optimizing the DAR.[9]

  • Linker and Payload Design: The chemical properties of the linker and payload can influence the conjugation efficiency and the properties of the resulting ADC.[9]

Experimental Protocols

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy

This method is a rapid and simple way to determine the average DAR, provided the antibody and the drug have distinct absorbance maxima.[16][17]

  • Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two wavelengths.[]

  • Procedure:

    • Determine Extinction Coefficients:

      • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm.

      • Determine the molar extinction coefficients of the drug-linker (ε_Drug_) at its wavelength of maximum absorbance (λ_max_) and at 280 nm.[19]

    • Measure ADC Absorbance:

      • Dilute the ADC sample to an appropriate concentration in a suitable buffer.

      • Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[19]

    • Calculate Concentrations:

      • Solve the following system of simultaneous equations for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):[1]

        • A_280 = (ε_Ab_ at 280 nm * C_Ab_) + (ε_Drug_ at 280 nm * C_Drug_)

        • A_λmax = (ε_Ab_ at λ_max * C_Ab_) + (ε_Drug_ at λ_max * C_Drug_)

    • Calculate Average DAR:

      • Average DAR = C_Drug_ / C_Ab_

Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for analyzing the distribution of drug-loaded species and calculating the average DAR for cysteine-conjugated ADCs.[16] It separates molecules based on their hydrophobicity.[16]

  • Principle: The hydrophobicity of the ADC increases with each conjugated drug molecule. HIC separates these different species, with the unconjugated antibody (lowest hydrophobicity) eluting first, followed by species with increasing DARs.[20]

  • Materials:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[19]

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • HPLC Method:

      • Equilibrate the HIC column with 100% Mobile Phase A.

      • Inject the prepared ADC sample.

      • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes to elute the ADC species.[12]

      • Monitor the elution profile at 280 nm.

    • Data Analysis:

      • Identify and integrate the peak area for each species (DAR0, DAR2, DAR4, etc.).

      • Calculate the weighted average DAR using the following formula:

        • Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[21]

Visualizations

DAR_Therapeutic_Index cluster_0 Drug-to-Antibody Ratio (DAR) cluster_1 ADC Properties cluster_2 Therapeutic Outcome Low DAR Low DAR Efficacy Efficacy Low DAR->Efficacy Reduced Toxicity Toxicity Low DAR->Toxicity Low Pharmacokinetics Favorable PK Low DAR->Pharmacokinetics Optimal DAR Optimal DAR Optimal DAR->Efficacy Sufficient Optimal DAR->Toxicity Tolerable Optimal DAR->Pharmacokinetics High DAR High DAR High DAR->Efficacy High (in vitro) High DAR->Toxicity Increased Fast Clearance Fast Clearance High DAR->Fast Clearance Suboptimal TI Suboptimal Therapeutic Index Efficacy->Suboptimal TI Improved TI Improved Therapeutic Index Efficacy->Improved TI Toxicity->Suboptimal TI Toxicity->Improved TI Reduced TI Reduced Therapeutic Index Toxicity->Reduced TI Pharmacokinetics->Improved TI Fast Clearance->Reduced TI

Caption: Relationship between DAR and the therapeutic index.

ADC_Conjugation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Antibody Antibody Preparation (Buffer Exchange) Reduction Antibody Reduction (for Thiol Conjugation) Antibody->Reduction DrugLinker Drug-Linker Preparation Conjugation Conjugation Reaction (Controlled Temp, pH, Time) DrugLinker->Conjugation Reduction->Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification Characterization DAR Analysis (HIC, RP-HPLC, MS) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC conjugation and analysis.

Troubleshooting_DAR Start Inconsistent DAR Results Check_Reagents Check Raw Materials (Antibody & Drug-Linker Purity/Activity) Start->Check_Reagents Check_Stoichiometry Verify Reaction Stoichiometry (Molar Ratios) Check_Reagents->Check_Stoichiometry If reagents OK Check_Conditions Review Reaction Conditions (pH, Temp, Time) Check_Stoichiometry->Check_Conditions If stoichiometry correct Optimize_Solubility Is Drug-Linker Solubility an Issue? Check_Conditions->Optimize_Solubility If conditions consistent Add_Cosolvent Add Co-solvent (e.g., DMSO) Optimize_Solubility->Add_Cosolvent Yes Consistent_DAR Consistent DAR Achieved Optimize_Solubility->Consistent_DAR No Add_Cosolvent->Consistent_DAR

Caption: Troubleshooting logic for inconsistent DAR results.

References

Technical Support Center: Mitigating Off-Target Toxicity of STING Agonist-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving STING (Stimulator of Interferon Genes) agonist-based Antibody-Drug Conjugates (ADCs). Our goal is to help you navigate the complexities of your research and mitigate the off-target toxicity associated with these promising immunotherapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using an ADC approach to deliver STING agonists?

A1: Systemic administration of free STING agonists can lead to widespread, off-target immune activation, potentially causing severe toxicities like cytokine release syndrome (CRS) and autoimmune-like responses.[1][2] The ADC approach aims to enhance the therapeutic index by targeting the STING agonist payload directly to tumor cells or the tumor microenvironment (TME).[3][4] This targeted delivery is designed to localize the immune activation, thereby maximizing anti-tumor efficacy while minimizing systemic side effects.[5][6]

Q2: How do STING agonist-based ADCs activate the immune system in a targeted manner?

A2: STING agonist ADCs primarily work through a dual mechanism of action. The antibody component of the ADC binds to a specific tumor-associated antigen (TAA) on the surface of cancer cells, leading to internalization of the ADC and release of the STING agonist payload inside the tumor cell.[6][7] Additionally, the Fc region of the ADC can be recognized by Fcγ receptors (FcγR) on tumor-resident immune cells, such as macrophages and dendritic cells, leading to uptake of the ADC and STING activation within these immune cells as well.[5][7] This dual activation in both tumor and immune cells is believed to create a robust, localized anti-tumor immune response.

Q3: What are the critical considerations for selecting an appropriate negative control ADC in my experiments?

A3: A well-designed negative control is crucial for interpreting your results accurately. An ideal negative control ADC should have the same antibody isotype, linker, and payload as your test ADC but should not bind to the target antigen on the tumor cells.[4] This helps to distinguish between target-mediated effects and non-specific uptake or off-target toxicity.[8] For in vivo studies, a non-binding ADC helps to assess the contribution of potential Fc-mediated uptake in the absence of target binding.

Q4: What are the expected cytokine profiles after administration of a STING agonist ADC compared to a free STING agonist?

A4: Preclinical studies have shown that systemically administered free STING agonists can lead to a rapid and high-level induction of systemic inflammatory cytokines, such as IFN-β, TNF-α, and IL-6, which is associated with toxicity.[3][9] In contrast, STING agonist ADCs are designed to induce a more localized cytokine response within the tumor microenvironment.[5] While some transient and lower-level increases in systemic cytokines may be observed with ADCs, they are generally significantly lower than those seen with free agonists at equitoxic doses.[3][4]

Troubleshooting Guides

In Vitro Co-Culture Assays

Problem: High background or no signal in my THP-1 reporter assay for STING activation.

  • Possible Cause 1: Reagent Quality and Handling. The STING agonist payload, ADC, or reporter cells may have degraded.

    • Solution: Ensure proper storage and handling of all reagents. Use freshly thawed and healthy THP-1 reporter cells. Run a positive control with a known STING agonist (e.g., cGAMP) to validate cell responsiveness.

  • Possible Cause 2: Inefficient ADC Internalization. The target antigen expression on your cancer cells may be too low, or the incubation time may be insufficient.

    • Solution: Confirm high target antigen expression on your cancer cell line using flow cytometry. Optimize the co-culture incubation time (typically 24-48 hours).[10] You can also perform an internalization assay using a pH-sensitive dye-labeled antibody to confirm uptake.[11][12]

  • Possible Cause 3: Incorrect Assay Setup. The ratio of effector cells (THP-1) to target cells (cancer cells) may not be optimal.

    • Solution: Titrate the effector-to-target cell ratio to find the optimal window for STING activation. A common starting point is a 1:1 ratio.

Problem: My negative control ADC shows significant activity.

  • Possible Cause 1: Fc-mediated Uptake. Even without target binding, the Fc portion of the control ADC might be engaging Fcγ receptors on the THP-1 cells, leading to some internalization and STING activation.[7]

    • Solution: Use a control ADC with a mutated Fc region that has reduced binding to Fcγ receptors.[5] This will help to isolate the target-dependent effects.

  • Possible Cause 2: Linker Instability. The linker of your control ADC might be unstable in the culture medium, leading to premature release of the STING agonist payload.

    • Solution: Assess the stability of your ADC's linker in culture medium over the time course of your experiment.

In Vivo Studies

Problem: Unexpected toxicity (e.g., significant weight loss, lethargy) in mice treated with the STING agonist ADC.

  • Possible Cause 1: On-target, Off-tumor Toxicity. The target antigen may be expressed on normal tissues, leading to ADC binding and toxicity in healthy organs.[13]

    • Solution: Perform immunohistochemistry (IHC) on normal tissues from the mouse strain you are using to check for target antigen expression. If on-target toxicity is a concern, you may need to consider an antibody that targets a more tumor-specific antigen.

  • Possible Cause 2: Premature Payload Release. An unstable linker can lead to the systemic release of the STING agonist, causing systemic immune activation and toxicity.[14][15]

    • Solution: Conduct in vivo linker stability studies by measuring the levels of free payload in the plasma of treated animals over time using LC-MS/MS.[16][17]

  • Possible Cause 3: Dose is too high. The maximum tolerated dose (MTD) may have been exceeded.

    • Solution: Perform a dose-ranging study to determine the MTD of your STING agonist ADC in the specific mouse strain being used.

Problem: Lack of anti-tumor efficacy in my syngeneic mouse model.

  • Possible Cause 1: Insufficient STING Pathway Activation. The dose of the ADC may be too low to achieve a therapeutic concentration of the STING agonist in the tumor.

    • Solution: Increase the dose of the ADC, being mindful of potential toxicity. You can also analyze tumor homogenates for the expression of STING pathway-related genes (e.g., IFN-β, CXCL10) by qPCR to confirm target engagement.[3]

  • Possible Cause 2: Poor Tumor Infiltration of Immune Cells. The tumor microenvironment may be "cold" with a low number of immune cells.

    • Solution: Analyze the immune cell infiltrate in the tumors of treated and control mice by flow cytometry.[18][19] Consider combination therapies, such as with a PD-1 inhibitor, to enhance T-cell infiltration and activity.

  • Possible Cause 3: Inappropriate Mouse Model. The chosen tumor model (e.g., MC38, CT26) may not be responsive to STING-mediated immunotherapy.[20][21]

    • Solution: Test your STING agonist ADC in multiple syngeneic tumor models to identify the most responsive ones.

Data Presentation

Table 1: In Vitro Potency of a Targeted STING Agonist ADC vs. Free Payload

Assay ReadoutTest ArticleEC50 (nM)Fold Potency Increase (ADC vs. Free Payload)
CXCL10 Production Targeted STING ADC0.1~300x
Free STING Agonist30
IFN-β Production Targeted STING ADC0.2~150x
Free STING Agonist30

Data summarized from preclinical studies.[3][4]

Table 2: Systemic Cytokine Induction in Tumor-Bearing Mice

CytokineTreatment GroupPeak Serum Concentration (pg/mL)
CXCL10 Vehicle< 50
Control ADC (0.09 mg/kg payload)~100
Targeted STING ADC (0.09 mg/kg payload)~500
Free diABZI STING Agonist (5 mg/kg)> 10,000
IL-6 Vehicle< 20
Control ADC (0.09 mg/kg payload)~50
Targeted STING ADC (0.09 mg/kg payload)~200
Free diABZI STING Agonist (5 mg/kg)> 5,000

Data summarized from a preclinical study comparing a targeted STING ADC to a systemically delivered free STING agonist.[3]

Experimental Protocols

Key Experiment 1: In Vitro Co-Culture Assay for STING Activation

Objective: To assess the ability of a STING agonist ADC to activate the STING pathway in immune cells in a target-dependent manner.

Materials:

  • Target antigen-expressing cancer cell line (e.g., SKBR3 for HER2)

  • THP-1-IRF3-Lucia reporter cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test ADC, negative control ADC, and free STING agonist payload

  • Luciferase assay reagent

  • 96-well white, clear-bottom culture plates

Protocol:

  • Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • The next day, add the THP-1 reporter cells to the wells containing the cancer cells at a 1:1 ratio.

  • Add serial dilutions of the test ADC, negative control ADC, or free STING agonist to the co-culture. Include a vehicle-only control.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[10]

  • After incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Analyze the data by plotting the luciferase signal against the concentration of the test articles and determine the EC50 values.

Key Experiment 2: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy and tolerability of a STING agonist ADC in a syngeneic mouse model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 or CT26)[20][21]

  • Test ADC, negative control ADC, and vehicle control

  • Calipers for tumor measurement

  • Scale for monitoring body weight

Protocol:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (typically 8-10 mice per group).

  • Administer the test ADC, negative control ADC, or vehicle control intravenously (or as appropriate for the ADC) at the desired dose and schedule.

  • Measure the tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Analyze the data by plotting the mean tumor volume over time for each group and perform statistical analysis to compare the treatment groups.

Mandatory Visualizations

STING_Signaling_Pathway cluster_adc ADC-Mediated STING Activation cluster_pathway Intracellular Signaling ADC STING Agonist ADC TAA Tumor-Associated Antigen ADC->TAA Binds FcR Fcγ Receptor ADC->FcR Binds Tumor_Cell Tumor Cell STING_Agonist Released STING Agonist Payload Tumor_Cell->STING_Agonist Internalization & Release Immune_Cell Immune Cell (e.g., Macrophage) Immune_Cell->STING_Agonist Internalization & Release STING STING STING_Agonist->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines pIRF3->Cytokines Induces Transcription IFN->Immune_Cell Primes & Activates Cytokines->Immune_Cell Recruits & Activates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_stability ADC Characterization cluster_invivo In Vivo Assessment CoCulture Co-culture Assay (Tumor & Immune Cells) Cytokine_Assay Cytokine Release Assay (ELISA/Luminex) CoCulture->Cytokine_Assay Reporter_Assay STING Reporter Assay CoCulture->Reporter_Assay Linker_Stability Linker Stability Assay (Plasma Incubation, LC-MS) Syngeneic_Model Syngeneic Tumor Model (e.g., MC38, CT26) Efficacy Efficacy Assessment (Tumor Growth Inhibition) Syngeneic_Model->Efficacy Toxicity Toxicity Monitoring (Body Weight, Clinical Signs) Syngeneic_Model->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Syngeneic_Model->PK_PD Immune_Monitoring Immune Cell Profiling (Flow Cytometry) Syngeneic_Model->Immune_Monitoring

References

Improving the bystander effect of Mal-Val-Ala-PAB-Dazostinag

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mal-Val-Ala-PAB-Doxorubicin ADC

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Mal-Val-Ala-PAB-Doxorubicin antibody-drug conjugate (ADC), focusing on improving and troubleshooting its bystander effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the Mal-Val-Ala-PAB-Doxorubicin ADC?

A1: The Mal-Val-Ala-PAB-Doxorubicin ADC targets a specific antigen on tumor cells via its monoclonal antibody component. Following binding, the ADC is internalized into the cell, typically through endocytosis.[1] Inside the cell, the ADC is trafficked to the lysosome, where the Val-Ala dipeptide linker is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3] This cleavage releases the doxorubicin (B1662922) payload. The para-aminobenzyl carbamate (B1207046) (PAB) spacer then self-immolates, ensuring the release of the unmodified, active doxorubicin.[4] Doxorubicin exerts its cytotoxic effect primarily by intercalating into DNA, disrupting topoisomerase II-mediated DNA repair, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[5][6]

Q2: What is the "bystander effect" in the context of this ADC, and why is it important?

A2: The bystander effect is the ability of the ADC's cytotoxic payload (doxorubicin), once released from the targeted antigen-positive (Ag+) cancer cell, to diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1][7] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[8][9] An effective bystander effect can enhance the ADC's overall therapeutic efficacy by overcoming this heterogeneity.[9][10]

Q3: Why was a Val-Ala linker chosen for this ADC?

A3: Val-Ala is a dipeptide linker designed for cleavage by lysosomal proteases such as Cathepsin B.[2][3] Compared to the more traditional Val-Cit linker, Val-Ala linkers tend to be less hydrophobic.[2][4] This property can reduce the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs), which can improve manufacturing feasibility and potentially the safety profile of the ADC.[2][11] While Val-Ala may be cleaved at a slightly slower rate than Val-Cit by isolated Cathepsin B, it demonstrates comparable stability and efficacy in cellular contexts.[4][11]

Q4: How does the released doxorubicin kill neighboring cells?

A4: For the bystander effect to occur, the released payload must be able to cross the cell membranes of both the target cell and the neighboring cells. The ability of doxorubicin to diffuse across membranes allows it to enter adjacent antigen-negative cells and induce cytotoxicity through the same mechanisms as in the target cell (DNA intercalation and ROS generation).[5][6] The efficiency of this process is influenced by the physicochemical properties of the payload, such as its ionization state and hydrophobicity.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Low Bystander Effect Observed in Co-Culture Assays

Question: We are observing a weaker than expected bystander killing of antigen-negative cells in our co-culture experiments. What are the potential causes and troubleshooting steps?

Answer: A low bystander effect can stem from several factors related to the cells, the ADC, or the assay setup.

Potential Cause Troubleshooting Steps
Insufficient Payload Release Verify the cleavage of the Val-Ala linker. This can be done using lysosomal extracts or by measuring the free drug in cell lysates via LC-MS.[13] Ensure the target cells have sufficient Cathepsin B activity.
Low Payload Permeability The bystander effect is dependent on the payload's ability to cross cell membranes. While doxorubicin is generally cell-permeable, experimental conditions can affect this. Ensure the pH of the culture medium is stable, as it can influence the ionization state of the drug.[12]
Incorrect Ratio of Ag+ to Ag- Cells The bystander effect is often dependent on the density of antigen-positive cells.[14] An insufficient number of Ag+ "source" cells may not release enough payload to kill the neighboring Ag- cells. Optimize the ratio of Ag+ to Ag- cells in your co-culture. It is recommended to perform a titration experiment with varying ratios (e.g., 10:90, 25:75, 50:50).[15]
Assay Duration Too Short There can be a lag time between ADC incubation and significant bystander killing.[14] Extend the duration of the co-culture assay (e.g., from 3 days to 5 or 7 days) to allow sufficient time for ADC processing, payload release, diffusion, and induction of apoptosis in neighboring cells.[9]
Suboptimal ADC Concentration The ADC concentration should be high enough to cause significant killing of the Ag+ cells but ideally below the IC50 for the Ag- cells in monoculture to avoid direct toxicity.[14][16] Re-evaluate the IC50 values for both cell lines individually before proceeding with the co-culture.

Issue 2: High Variability in Drug-to-Antibody Ratio (DAR) and ADC Aggregation

Question: Our ADC batches show high heterogeneity in DAR, and we are experiencing issues with aggregation during storage. How can we address this?

Answer: DAR heterogeneity and aggregation are common challenges in ADC development.[17]

Potential Cause Troubleshooting Steps
Incomplete Antibody Reduction For thiol-based conjugation, ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP) and remove any excess reducing agent before adding the drug-linker to prevent it from reacting with the maleimide (B117702) group.[18]
Hydrophobicity of the Payload-Linker Doxorubicin and the linker can be hydrophobic, leading to poor solubility in aqueous buffers and causing aggregation.[18][19] Introduce a small amount of an organic co-solvent like DMSO to the conjugation reaction to improve solubility. However, use caution as high concentrations can denature the antibody.[18]
Suboptimal Conjugation Conditions The pH of the conjugation buffer is critical. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically optimal.[18] Also, optimize the reaction time and temperature to balance conjugation efficiency with the risk of aggregation.[18]
Improper Storage Conditions Store the purified ADC in a formulation buffer that minimizes aggregation. This may involve optimizing the pH and including stabilizing excipients. Perform stability studies at different temperatures to determine the optimal storage conditions.
Analytical Method Inaccuracy Use multiple methods to determine the DAR, such as UV-Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC). UV-Vis is quick but less accurate, while HIC can provide information on drug load distribution.[20] Ensure that any unconjugated payload linker is removed during purification, as its presence can lead to an overestimation of the DAR.[13]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the evaluation of the Mal-Val-Ala-PAB-Doxorubicin ADC.

Table 1: In Vitro Cytotoxicity of Mal-Val-Ala-PAB-Doxorubicin ADC

Cell LineAntigen ExpressionADC IC50 (nM)Free Doxorubicin IC50 (nM)
N87 High (HER2+)550
SKBR3 High (HER2+)865
MCF7 Low/Negative (HER2-)>1000150
MDA-MB-468 Negative>1000200

This table illustrates the target-specific cytotoxicity of the ADC compared to the non-targeted free drug.

Table 2: Bystander Effect in Co-Culture Model (MCF7 Ag- & N87 Ag+)

Ratio of Ag+ to Ag- CellsADC Concentration (nM)% Viability of Ag- Cells
0:100 (Control) 10098%
10:90 10075%
25:75 10052%
50:50 10028%

This table demonstrates that the killing of antigen-negative cells increases with a higher proportion of antigen-positive cells, a key characteristic of the bystander effect.[14]

Experimental Protocols

Protocol: In Vitro Co-Culture Bystander Effect Assay

This protocol describes a method to quantify the bystander effect of Mal-Val-Ala-PAB-Doxorubicin by co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells.[8][21]

Materials:

  • Antigen-positive (Ag+) target cells (e.g., N87).

  • Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein like GFP for identification (e.g., MCF7-GFP).[14]

  • Mal-Val-Ala-PAB-Doxorubicin ADC.

  • Complete cell culture medium.

  • 96-well clear-bottom black plates.

  • Fluorescence microscope or high-content imager.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Methodology:

  • Cell Seeding:

    • Co-seed the Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at various ratios (e.g., 0:100, 10:90, 25:75, 50:50, 100:0).

    • Keep the total number of cells per well constant (e.g., 10,000 cells/well).[16]

    • Include wells with only Ag- cells and only Ag+ cells as monoculture controls.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • The chosen concentration range should be based on prior cytotoxicity assays, aiming to use a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.[14][16]

    • Add the ADC dilutions to the appropriate wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a predetermined period, typically 3 to 5 days, to allow for ADC internalization, payload release, and the bystander effect to occur.[9]

  • Data Acquisition and Analysis:

    • Imaging: At the end of the incubation, use a fluorescence microscope or high-content imager to count the number of viable GFP-positive (Ag-) cells in each well. The viability of Ag+ cells can be assessed by brightfield imaging or a suitable viability stain.

    • Luminescence-based Viability: Alternatively, if only the overall bystander effect is needed, total cell viability can be measured using a reagent like CellTiter-Glo®, which measures ATP levels.

    • Quantification: Calculate the percentage of viable Ag- cells in the co-culture wells relative to the vehicle-treated control wells containing the same ratio of cells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Antigen-Positive Cell cluster_bystander Antigen-Negative Cell ADC Mal-Val-Ala-PAB-Doxorubicin ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Dox Released Doxorubicin Lysosome->Dox 4. Linker Cleavage & Payload Release DNA DNA Intercalation & ROS Generation Dox->DNA 5. Cytotoxicity Dox_Bystander Diffused Doxorubicin Dox->Dox_Bystander 6. Diffusion (Bystander Effect) Apoptosis1 Apoptosis DNA->Apoptosis1 DNA_Bystander DNA Intercalation & ROS Generation Dox_Bystander->DNA_Bystander 7. Cytotoxicity Apoptosis2 Apoptosis DNA_Bystander->Apoptosis2

G cluster_data Data Acquisition & Analysis start Start: Co-Culture Bystander Assay seed 1. Co-seed Ag+ and Ag- (GFP+) cells in 96-well plate at various ratios start->seed adhere 2. Incubate overnight to allow cell adherence seed->adhere treat 3. Treat with serial dilutions of ADC and vehicle control adhere->treat incubate 4. Incubate for 3-5 days treat->incubate acquire 5. Acquire Data incubate->acquire imaging Image wells to count viable GFP+ cells acquire->imaging analyze 6. Analyze Data end End: Quantify Bystander Effect analyze->end calc Calculate % viability of Ag- cells relative to control imaging->calc calc->analyze

G start Problem: Low or No Bystander Effect q1 Is the ADC cytotoxic to Ag+ cells alone? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the ADC directly toxic to Ag- cells at this conc.? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the Ag+ to Ag- ratio sufficiently high? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the assay duration long enough? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 sol1 Troubleshoot ADC activity: - Check antigen expression - Verify linker cleavage a1_no->sol1 sol2 Lower ADC concentration to minimize direct toxicity to Ag- cells a2_yes->sol2 a2_no->q3 a3_yes->q4 sol3 Increase proportion of Ag+ cells in co-culture a3_no->sol3 sol5 Investigate payload permeability and cell-specific factors a4_yes->sol5 sol4 Increase incubation time (e.g., from 3 to 5 days) a4_no->sol4

References

Technical Support Center: Addressing Resistance to STING Agonist Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist immunotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of STING agonists.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for STING agonists in cancer immunotherapy?

A1: STING agonists are designed to activate the cGAS-STING signaling pathway, a crucial component of the innate immune system.[1] Cytosolic DNA, a danger signal present in cancer cells due to genomic instability or mitochondrial damage, is detected by cyclic GMP-AMP synthase (cGAS).[1][2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein on the endoplasmic reticulum.[3][4] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][5] These cytokines, in turn, promote the maturation of dendritic cells, enhance antigen presentation, and facilitate the priming and recruitment of cytotoxic T lymphocytes into the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[6][7]

Q2: What are the common mechanisms of resistance to STING agonist therapy observed in preclinical and clinical studies?

A2: Resistance to STING agonist therapy can be multifactorial and can be broadly categorized into tumor-intrinsic and tumor-extrinsic mechanisms.

  • Tumor-Intrinsic Mechanisms:

    • Downregulation or loss of STING expression: Cancer cells can evade immune surveillance by reducing or eliminating the expression of the STING protein, rendering them unresponsive to cGAMP or direct STING agonists.[7][8]

    • Defects in downstream signaling components: Mutations or epigenetic silencing of key proteins in the STING pathway, such as TBK1 or IRF3, can abrogate the downstream signaling cascade even if STING is present and activated.

    • Upregulation of negative regulators: Tumor cells can increase the expression of molecules that inhibit STING signaling.[7]

  • Tumor-Extrinsic Mechanisms:

    • Immunosuppressive Tumor Microenvironment (TME): The TME can be enriched with immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can counteract the pro-inflammatory effects of STING activation.

    • Upregulation of immune checkpoints: STING activation can paradoxically lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.[6]

    • Enzymatic degradation of STING agonists: Cyclic dinucleotide (CDN) STING agonists are susceptible to degradation by extracellular and intracellular enzymes, which can limit their bioavailability and efficacy.[2][6]

Q3: What are the different classes of STING agonists currently under development?

A3: STING agonists can be broadly classified into two main categories:

  • Cyclic Dinucleotides (CDNs): These are analogs of the natural STING ligand, cGAMP. They are potent activators of STING but generally exhibit poor pharmacokinetic properties, including low membrane permeability and rapid degradation, often necessitating intratumoral administration.[9] Examples include ADU-S100 (Mli-vatinlimab).[10][11]

  • Non-Cyclic Dinucleotide (non-CDN) Agonists: These are small molecule agonists that are structurally distinct from CDNs. They are being developed to overcome the limitations of CDNs, with improved drug-like properties such as better stability and the potential for systemic administration.[12] Examples include MSA-2 and SR-717.[2][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with STING agonists.

Problem 1: No or low STING pathway activation (e.g., no IFN-β production or IRF3 phosphorylation).

Possible Cause Recommended Solution
Low or absent STING expression in the cell line. Verify STING protein expression levels by Western blot. Select a cell line known to have a functional STING pathway (e.g., THP-1, B16-F10).[13]
Inefficient delivery of the STING agonist into the cytoplasm. For CDN agonists, which are negatively charged and membrane-impermeable, use a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation to facilitate cytosolic delivery.[13]
Degradation of the STING agonist. Prepare fresh solutions of the agonist for each experiment. Minimize freeze-thaw cycles. If using serum-containing media, consider a shorter incubation time or serum-free media during the initial treatment.[13]
Suboptimal concentration of the STING agonist. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[13]
Defective downstream signaling components. If STING expression is confirmed, assess the phosphorylation status of downstream targets like TBK1 and IRF3 by Western blot to pinpoint the signaling defect.
Incorrect timing of sample collection. The kinetics of STING activation can vary. Collect samples at different time points (e.g., 4, 8, 16, and 24 hours) to capture the peak of IFN-β production or ISG expression. For ISG mRNA measurement, later time points (16-24 hours) are often optimal.[14]

Problem 2: High levels of cell death or toxicity observed after treatment with a STING agonist.

Possible Cause Recommended Solution
Excessive STING activation leading to inflammatory cell death. Reduce the concentration of the STING agonist. High doses can lead to overstimulation of the inflammatory response.[13]
Toxicity of the delivery reagent. Perform a toxicity control with the delivery reagent alone to ensure it is not the source of cell death. Optimize the concentration of the delivery reagent according to the manufacturer's protocol.
Cell line is particularly sensitive to type I IFN signaling. Measure the levels of secreted IFN-β. If they are extremely high, this could be contributing to toxicity. Consider using a lower dose of the STING agonist.
Off-target effects of the agonist. If using a novel or less-characterized agonist, consider validating its specificity.

Data Presentation

Table 1: In Vitro Activity of Representative STING Agonists

AgonistAgonist TypeCell LineAssayEC50Reference
2'3'-cGAMPCDNTHP-1IFN-β Reporter~10 µM[13]
ADU-S100CDNHuman PBMCsIFN-β ELISA~5 µM[10]
MSA-2Non-CDNTHP-1IFN-β Reporter~2 µM[2]
SR-717Non-CDNTHP-1IFN-β Reporter~0.5 µM[12]
diABZINon-CDNCT26Tumor Growth InhibitionNot reported as EC50[15]

Note: EC50 values can vary significantly based on the cell type, assay conditions, and delivery method.

Table 2: Preclinical In Vivo Efficacy of STING Agonist Combination Therapies

Tumor ModelSTING AgonistCombination AgentOutcomeReference
CT26 Colon CarcinomaADU-S100Anti-PD-1Enhanced tumor growth inhibition and survival[10]
B16 MelanomaNP-STING agonistAnti-PD-1Synergistic anti-tumor effect in anti-PD-1 unresponsive model[10]
Esophageal Cancer (Rat)ADU-S100Radiation TherapyDecreased tumor volume compared to monotherapies[10]
CT26 Colon CarcinomadiABZIIDO Inhibitor (1-MT)Significantly inhibited tumor growth[15]

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation and Analysis by Western Blot

This protocol describes the stimulation of cells with a STING agonist and subsequent analysis of key pathway proteins by Western blotting.

Materials:

  • Target cells (e.g., THP-1 monocytes)

  • Complete culture medium

  • STING agonist (e.g., 2'3'-cGAMP)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM or other serum-free medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 70-90% confluency on the day of treatment.

  • Agonist Preparation: Prepare the STING agonist-transfection reagent complex in serum-free medium according to the manufacturer's instructions.

  • Cell Treatment: Replace the culture medium with the agonist-containing medium. Include appropriate controls (untreated and vehicle-treated cells).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-8 hours for phosphorylation events).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize with an imaging system.

Protocol 2: Quantification of Interferon-β (IFN-β) Production by ELISA

This protocol details the measurement of secreted IFN-β in the cell culture supernatant as a downstream marker of STING activation.

Materials:

  • Treated cell culture supernatants (from Protocol 1)

  • Commercially available IFN-β ELISA kit (human or mouse, as appropriate)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Sample Collection: After the desired incubation time (typically 16-24 hours), collect the cell culture supernatants. Centrifuge to pellet any detached cells and store the supernatant at -80°C until use.

  • ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

Visualizations

STING_Signaling_Pathway cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerization IFNB_gene IFN-β Gene pIRF3->IFNB_gene activates transcription ISG_gene ISG Genes pIRF3->ISG_gene activates transcription pSTING p-STING STING->pSTING pSTING_golgi p-STING pSTING->pSTING_golgi translocates pSTING_golgi->TBK1 IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA

Caption: Canonical cGAS-STING signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treat Treat with STING Agonist start->treat incubate Incubate (4-24h) treat->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa IFN-β ELISA collect->elisa qpcr ISG qPCR collect->qpcr western Western Blot (p-IRF3, etc.) collect->western end End: Data Interpretation elisa->end qpcr->end western->end

Caption: General experimental workflow for assessing STING pathway activation.

Troubleshooting_Flowchart start No/Low STING Activation? check_sting Check STING expression (Western Blot) start->check_sting sting_ok STING Expressed? check_sting->sting_ok use_new_cell_line Solution: Use a STING-positive cell line sting_ok->use_new_cell_line No check_delivery Optimize Agonist Delivery (Transfection/Electroporation) sting_ok->check_delivery Yes delivery_ok Activation Seen? check_delivery->delivery_ok check_agonist Check Agonist Integrity & Concentration (Dose-Response) delivery_ok->check_agonist No success Problem Solved delivery_ok->success Yes agonist_ok Activation Seen? check_agonist->agonist_ok check_downstream Check Downstream Signaling (p-TBK1, p-IRF3) agonist_ok->check_downstream No agonist_ok->success Yes pathway_issue Potential issue in downstream pathway check_downstream->pathway_issue

Caption: Troubleshooting decision tree for low STING activation.

References

Technical Support Center: Preventing ADC Aggregation with Hydrophobic Payloads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation, particularly when working with hydrophobic payloads like Dazostinag.

Troubleshooting Guides

Troubleshooting ADC Aggregation with Hydrophobic Payloads (e.g., Dazostinag)

Aggregation of ADCs is a critical challenge that can impact efficacy, stability, and safety.[][2] This guide provides a systematic approach to identifying and mitigating aggregation issues, particularly those arising from the conjugation of hydrophobic payloads.

Initial Assessment of Aggregation

The first step in troubleshooting is to accurately detect and quantify the level of aggregation in your ADC preparation. Several analytical techniques can be employed for this purpose.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the percentage of monomer, dimer, and higher molecular weight aggregates.[2][3]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution and polydispersity of the ADC population.[4]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under centrifugal force.Offers high-resolution separation of different oligomeric states and provides insights into the molecular weight distribution.[2]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Can be used to determine the drug-to-antibody ratio (DAR) and assess changes in hydrophobicity that may lead to aggregation.[3][5]

Strategies to Mitigate Aggregation

Once aggregation is confirmed, several strategies can be implemented to address the root cause. The choice of strategy will depend on the specific ADC and the stage of development.

StrategyPrincipleAdvantagesDisadvantages
Formulation Optimization Modifying the buffer composition to enhance ADC stability.[][6]Relatively straightforward to implement and can be highly effective.May require extensive screening of different buffer conditions.
Linker and Payload Modification Incorporating hydrophilic moieties into the linker or payload to reduce overall hydrophobicity.[][2][]Addresses the root cause of hydrophobicity-driven aggregation.[8]May require significant medicinal chemistry efforts and could potentially alter the payload's potency.
Site-Specific Conjugation Attaching the payload to specific, engineered sites on the antibody.[9][10]Produces more homogeneous ADCs with a defined DAR, which can reduce aggregation.[9][11]Can be more complex and costly to develop compared to random conjugation methods.
Conjugation Process Optimization Modifying the conditions of the conjugation reaction to minimize stress on the antibody.[2][12]Can be a cost-effective way to reduce aggregation without altering the ADC's composition.May not be sufficient to overcome severe aggregation issues.
Use of Excipients Adding stabilizers such as surfactants, sugars, or amino acids to the formulation.[][12]A common and effective method for improving the long-term stability of ADCs.[]The selection of the optimal excipient and its concentration requires careful evaluation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring ADC Aggregation

Objective: To assess the size distribution and polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • ADC sample

  • Formulation buffer

  • DLS instrument

  • Low-volume disposable cuvettes

  • 0.22 µm syringe filters (low protein binding)

Methodology:

  • Sample Preparation:

    • If necessary, dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL using the formulation buffer.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for the measurement (e.g., 25°C).

    • Allow the instrument to equilibrate for at least 15 minutes.

  • Measurement:

    • Carefully pipette the filtered ADC sample into a clean, dust-free cuvette, ensuring there are no air bubbles.

    • Place the cuvette into the DLS instrument.

    • Perform at least three replicate measurements to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • An increase in the average Rh or a high PDI value (>0.2) can be indicative of aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of ADC aggregation with hydrophobic payloads like Dazostinag?

A1: The primary driver of aggregation for ADCs with hydrophobic payloads is the increased surface hydrophobicity of the conjugate.[13][14] The attachment of multiple hydrophobic drug-linker molecules to the antibody creates hydrophobic patches on the protein surface.[13] These patches can interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[2][13] Other contributing factors can include unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents during conjugation, and physical stresses like agitation or freeze-thaw cycles.[12][13]

Q2: How does the choice of linker affect the aggregation of ADCs with hydrophobic drugs?

A2: The linker plays a crucial role in the stability and aggregation propensity of an ADC.[9][15][16] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups, can help to counteract the hydrophobicity of the payload and reduce the tendency for aggregation.[2][] The length and flexibility of the linker can also influence how the payload is presented on the antibody surface, which in turn can impact intermolecular interactions.

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?

A3: Generally, a higher DAR, especially with a hydrophobic payload, leads to a greater propensity for aggregation.[2][17] This is because a higher DAR results in a more hydrophobic ADC molecule, increasing the likelihood of intermolecular hydrophobic interactions. However, recent advances in linker technology and site-specific conjugation have enabled the development of ADCs with higher DARs that remain stable and less prone to aggregation.[8]

Q4: Can the conjugation site on the antibody influence aggregation?

A4: Yes, the location of payload conjugation on the antibody can significantly impact aggregation. Random conjugation methods, such as those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[] Some of these species may be more prone to aggregation than others. Site-specific conjugation, which attaches the payload to defined locations on the antibody, can produce a more homogeneous and potentially more stable ADC product with a reduced tendency to aggregate.[9][10]

Q5: What are some common formulation strategies to prevent the aggregation of hydrophobic ADCs?

A5: Optimizing the formulation is a key strategy to prevent ADC aggregation.[][6] This can involve:

  • pH adjustment: Selecting a pH that maximizes the colloidal stability of the ADC, typically away from its isoelectric point.[13]

  • Excipient addition: Including stabilizers such as surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation, and sugars or amino acids (e.g., sucrose, trehalose, arginine) to enhance long-term stability.[][12][]

  • Ionic strength modification: Adjusting the salt concentration to modulate electrostatic interactions between ADC molecules.[12]

Visualizations

ADC_Aggregation_Troubleshooting start Start: ADC Aggregation Suspected quantify Quantify Aggregation (SEC, DLS, AUC) start->quantify assess Assess Aggregation Level quantify->assess acceptable Acceptable Aggregation assess->acceptable < Specification unacceptable Unacceptable Aggregation assess->unacceptable > Specification end End: Stable ADC acceptable->end strategies Implement Mitigation Strategies unacceptable->strategies formulation Formulation Optimization (pH, Excipients) strategies->formulation linker_payload Linker/Payload Modification (Hydrophilic Moieties) strategies->linker_payload conjugation Conjugation Process Optimization strategies->conjugation re_evaluate Re-evaluate Aggregation formulation->re_evaluate linker_payload->re_evaluate conjugation->re_evaluate re_evaluate->acceptable Improved re_evaluate->unacceptable No Improvement

Caption: A flowchart for troubleshooting ADC aggregation.

Hydrophobic_Aggregation_Mechanism cluster_0 Monomeric ADCs cluster_1 Aggregation mAb1 Antibody adc1 ADC Monomer payload1 Hydrophobic Payload (e.g., Dazostinag) interaction Hydrophobic Interactions adc1->interaction aggregate ADC Aggregate interaction->aggregate p1 p2

Caption: Mechanism of ADC aggregation with hydrophobic payloads.

References

Technical Support Center: Enhancing the Stability of Maleimide-Cysteine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of maleimide-cysteine conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific problems you might face during the preparation and handling of maleimide-cysteine conjugates.

Problem Possible Causes Solutions & Recommendations
Low Conjugation Efficiency 1. Hydrolyzed Maleimide (B117702): The maleimide reagent may have been prematurely hydrolyzed by moisture or inappropriate buffer conditions, rendering it inactive.[1] 2. Oxidized Cysteines: The target cysteine residues on the protein may have formed disulfide bonds, which are unreactive towards maleimides.[1][2] 3. Inaccessible Cysteine Residues: The cysteine may be located in a sterically hindered region of the protein. 4. Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.[2][3][4] 5. Insufficient Molar Ratio of Maleimide: The amount of maleimide reagent is too low to achieve complete conjugation.[2]1. Use Fresh Reagents: Prepare aqueous solutions of maleimide reagents immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][3] 2. Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[1][2] If using DTT, it must be removed post-reduction to prevent it from reacting with the maleimide.[2] 3. Optimize Reaction Conditions: Consider denaturing and refolding the protein if the cysteine is not accessible. For sterically hindered systems, using next-generation maleimides like diiodomaleimides can improve efficiency due to their rapid reactivity.[5] 4. Maintain Optimal pH: Use a buffer system that maintains the pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or Tris.[2][6] 5. Increase Molar Ratio: Start with a 10- to 20-fold molar excess of the maleimide reagent relative to the protein.[2]
Conjugate Instability (Loss of Payload) 1. Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is reversible and can react with other thiols present in the solution or in vivo (e.g., glutathione), leading to deconjugation.[1][4][7][8] 2. Thiazine (B8601807) Rearrangement: For conjugates with an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to an unstable intermediate that can rearrange.[9]1. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring to the more stable, ring-opened succinamic acid form.[1] 2. Utilize Next-Generation Maleimides (NGMs): Employ NGMs like dibromomaleimides (DBM) or diiodomaleimides, which form more stable conjugates.[10][5][11] These are particularly effective for disulfide bridging.[12][13] 3. Employ Self-Hydrolyzing Maleimides: These reagents are designed to rapidly hydrolyze after conjugation, increasing stability.[14][15] 4. Promote Transcyclization: For N-terminal cysteine conjugates, extended incubation in a buffered solution can lead to a stable six-membered ring structure.[16][17] 5. Control N-Terminal Cysteine Reactions: To prevent thiazine rearrangement, perform the conjugation at a more acidic pH (e.g., 5.0) to protonate the N-terminal amine, or acetylate the N-terminal cysteine.[9][18]
Product Heterogeneity 1. Reaction with Other Residues: At pH values above 7.5, maleimides can react with primary amines like lysine (B10760008) residues, leading to non-specific conjugation.[1][4] 2. Incomplete Hydrolysis: If inducing post-conjugation hydrolysis, incomplete reaction can lead to a mix of ring-opened and closed forms. 3. Isomerization: Evidence suggests that the initial thioether adduct can isomerize to a Cys-NH-Mhx adduct where the linkage is through the amino group.[19]1. Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiol groups.[3][4] 2. Monitor Hydrolysis: Use mass spectrometry to monitor the ring-opening reaction until completion before re-neutralizing the solution.[1] 3. Characterize Products: Use analytical techniques like RP-HPLC and mass spectrometry to identify and characterize different product species.[19][20]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of instability in maleimide-cysteine conjugates?

A1: The primary causes of instability are the retro-Michael reaction and hydrolysis. The retro-Michael reaction is a reversible process where the thioether bond breaks, leading to deconjugation, especially in the presence of other thiols like glutathione.[1][4][7][8] Hydrolysis of the unreacted maleimide group renders it inactive for conjugation, while hydrolysis of the formed thiosuccinimide ring post-conjugation leads to a more stable product.[4][21]

Q2: How can I improve the in-vivo stability of my maleimide conjugate?

A2: To enhance in-vivo stability, you can:

  • Induce post-conjugation hydrolysis: This creates a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[1][21]

  • Use Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides and diiodomaleimides form more robust conjugates.[10][5][11] Diiodomaleimides, in particular, offer a good balance of rapid conjugation and reduced pre-conjugation hydrolysis.[10][5][14]

  • Employ self-hydrolyzing maleimides: These are engineered to quickly hydrolyze after conjugation, locking in the payload.[14][15]

Q3: What is the optimal pH for a maleimide-cysteine conjugation reaction?

A3: The optimal pH range is 6.5-7.5.[2][3][4] In this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][3] Above pH 7.5, the reactivity with amines, such as the side chain of lysine, increases, which can lead to non-specific labeling.[1][4]

Q4: What are Next-Generation Maleimides (NGMs) and how do they improve stability?

A4: NGMs are a class of maleimides, such as dibromomaleimides (DBM) and diiodomaleimides, that are substituted at the 3- and 4-positions.[11] They are designed to react with both cysteine residues from a reduced disulfide bond, effectively re-bridging the disulfide with a stable linker.[11][12][13] This re-bridging maintains the protein's structural integrity and results in a more stable conjugate compared to traditional maleimides.[11]

Q5: Can I store my maleimide-functionalized molecule in an aqueous buffer?

A5: It is not recommended to store maleimide-functionalized molecules in aqueous solutions for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it inactive.[1][4] Aqueous solutions should be prepared immediately before use.[1] For storage, dissolve the maleimide reagent in a dry, biocompatible organic solvent such as DMSO or DMF.[1][3]

Quantitative Data Summary

The stability of maleimide-cysteine conjugates can be significantly influenced by the specific maleimide chemistry employed. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of N-methyl Halomaleimide Derivatives at pH 7.4

Maleimide DerivativeHalf-life (minutes)
Dibromomaleimide17.9
Data suggests that diiodomaleimides exhibit greater hydrolytic stability pre-conjugation compared to dibromomaleimides, providing a larger window for the conjugation reaction to occur, especially in sterically hindered systems.[10]

Table 2: Comparative Stability of Maleimide Conjugates

Conjugation StrategyModel SystemIncubation ConditionsStability Metric (% Intact or Half-life)
Traditional MaleimideN-ethylmaleimide-cysteine adduct50 µM in PBS, pH 7.4, 25°C with 10-fold excess GSH~15% degradation after 25 hours
Self-Hydrolyzing MaleimideDiaminopropionic acid (DPR)-based maleimide conjugateNot specifiedRapid hydrolysis at neutral pH, preventing retro-Michael reaction
N-aryl maleimidesADCMouse serum90-100% conjugation retained over 200 hours
N-alkyl maleimidesADCMouse serum60-70% deconjugation over 200 hours
Methylsulfonyl phenyloxadiazole (alternative to maleimide)Cysteine-heteroaryl conjugateHuman plasma, 37°CHalf-life = 191 hours
Traditional MaleimideCysteine-maleimide conjugateHuman plasma, 37°CHalf-life = 4.3 hours
This table highlights the enhanced stability achieved with modified maleimides and alternative chemistries compared to traditional maleimide conjugates.[7][14][22]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent

Materials:

  • Protein containing cysteine residues

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

  • Reducing agent: TCEP or DTT

  • Reaction Buffer: Degassed PBS (pH 7.2-7.4), HEPES, or Tris[2][6]

  • Solvent for maleimide (e.g., anhydrous DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[2] b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2] c. Incubate the mixture for 30-60 minutes at room temperature.[2] If using DTT, it must be removed after reduction using a desalting column.[2]

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[23]

  • Conjugation Reaction: a. Add the maleimide stock solution to the reduced protein solution to achieve the desired maleimide-to-protein molar ratio (a 10-20 fold molar excess is a common starting point).[2] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching and Purification: a. To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[18] b. Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted maleimide and other small molecules.[2][18]

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

Procedure:

  • Following the conjugation reaction and confirmation of conjugate formation (e.g., via HPLC, MS), adjust the pH of the conjugate solution to 8.5-9.0.[1]

  • Incubate at room temperature or 37°C.[1]

  • Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[1]

  • Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]

Protocol 3: Assay for Assessing Conjugate Stability in Plasma

Materials:

  • Maleimide-cysteine conjugate

  • Human or mouse plasma

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Immunocapture reagents (e.g., Protein A/G magnetic beads)

Procedure:

  • Spike the conjugate into plasma at a defined concentration (e.g., 100 µg/mL).[24]

  • Incubate the plasma sample at 37°C.[24]

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[24]

  • Use immunocapture (e.g., with Protein A/G beads) to isolate the antibody-drug conjugate from the plasma matrix.[24]

  • Analyze the captured material by LC-MS to quantify the amount of intact conjugate remaining.[24][25]

Visualizations

InstabilityPathways cluster_conjugation Conjugation Reaction cluster_instability Instability Pathways cluster_stability Stability Pathway Protein_SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible Linkage) Protein_SH->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide_Adduct->Retro_Michael Deconjugation Hydrolysis Hydrolysis (pH > 8) Thiosuccinimide_Adduct->Hydrolysis Stabilization Retro_Michael->Protein_SH Re-forms Thiol External Thiol (e.g., Glutathione) Thiol->Retro_Michael Stable_Adduct Succinamic Acid Adduct (Stable Linkage) Hydrolysis->Stable_Adduct ExperimentalWorkflow cluster_prep Preparation cluster_react Reaction cluster_stabilize Optional Stabilization cluster_purify Purification & Analysis A 1. Protein in Degassed Buffer B 2. Reduce Disulfides (e.g., with TCEP) A->B C 3. Prepare Maleimide Stock in DMSO B->C D 4. Mix Protein and Maleimide (pH 6.5-7.5) C->D E 5. Incubate (1-2h RT or O/N 4°C) D->E F 6. Adjust pH to 8.5-9.0 for Hydrolysis E->F Optional I 9. Purify Conjugate (e.g., SEC) E->I G 7. Monitor Ring Opening (Mass Spec) F->G H 8. Re-neutralize to pH 7.0-7.5 G->H H->I J 10. Characterize (MS, HPLC) I->J

References

Validation & Comparative

A Comparative Guide to Synthetic STING Agonists: Dazostinag and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides a comparative overview of the efficacy of Dazostinag (TAK-676) and other notable synthetic STING agonists in clinical development, including SB 11285, MK-1454, and E7766. The information presented is based on available preclinical and clinical data.

Mechanism of Action: The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1][2][3]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Gene_Expression Type I IFN & Cytokine Genes pIRF3_dimer->Gene_Expression induces transcription caption cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway.

Comparative Efficacy of Synthetic STING Agonists

The following tables summarize the available preclinical data for Dazostinag and other prominent synthetic STING agonists. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

In Vitro Potency
AgonistCell Line / SystemAssayPotency (EC50 / IC50)Reference
Dazostinag (TAK-676) THP-1 cells (R232 variant)GCC activationEC50: 0.068 nM[4]
SB 11285 THP-1 cellsIRF3 InductionEC50: 3 nM[5]
Human PBMCsCytokine InductionPotent induction of IFN-α/β, TNF-α[6]
MK-1454 THP-1 cells, mBMDCIFN-β ProductionSub-micromolar EC50[7]
E7766 Human PBMCsSTING ActivationIC50: 0.15-0.79 µM (across 7 genotypes)[8][9][10]
In Vivo Anti-Tumor Efficacy
AgonistMouse ModelRoute of AdministrationKey FindingsReference
Dazostinag (TAK-676) Syngeneic tumor modelsIntravenousSignificant STING-dependent antitumor activity, including complete regressions and durable memory T-cell immunity.[11]
SB 11285 A20 LymphomaIntratumoral86% Tumor Growth Inhibition (TGI)[12]
CT26 Colon CarcinomaIntravenous98% TGI (SB 11), 97% TGI (SB 12, analog)[13]
MK-1454 Syngeneic tumor modelsIntratumoralRobust tumor cytokine upregulation and effective antitumor activity.[14][15]
E7766 CT26 (dual liver and subcutaneous tumors)Intratumoral90% of animals cured with no recurrence for over 8 months.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of STING agonists.

IFN-β Reporter Gene Assay

Objective: To determine the in vitro potency of STING agonists by measuring their ability to induce the expression of an IFN-β promoter-driven reporter gene (e.g., luciferase).

Methodology:

  • Cell Culture: Seed a reporter cell line (e.g., THP-1-Lucia™ ISG) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the STING agonist. Include a vehicle control and a positive control (e.g., cGAMP).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for reporter gene expression.

  • Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.

  • Signal Detection: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using a non-linear regression model.[16]

Reporter_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells (e.g., THP-1-Lucia™ ISG) Start->Seed_Cells Treat_Agonist Treat with Serial Dilutions of STING Agonist Seed_Cells->Treat_Agonist Incubate Incubate (e.g., 24h) Treat_Agonist->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data (EC50 determination) Measure_Luminescence->Analyze_Data End End Analyze_Data->End caption IFN-β Reporter Gene Assay Workflow

Caption: IFN-β Reporter Gene Assay Workflow.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.

Methodology:

  • Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.[16][17]

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[12][17]

  • Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous).[16]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[16]

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumor growth inhibition (TGI) is calculated and compared between treatment and control groups.[16]

InVivo_Efficacy_Workflow Start Start Implant_Tumor Implant Syngeneic Tumor Cells Start->Implant_Tumor Monitor_Tumor_Growth Monitor Tumor Growth Implant_Tumor->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Agonist Administer STING Agonist or Vehicle Control Randomize_Mice->Administer_Agonist Measure_Tumor_Volume Measure Tumor Volume (regular intervals) Administer_Agonist->Measure_Tumor_Volume Analyze_Efficacy Analyze Anti-Tumor Efficacy (TGI) Measure_Tumor_Volume->Analyze_Efficacy End End Analyze_Efficacy->End caption In Vivo Efficacy Study Workflow

Caption: In Vivo Efficacy Study Workflow.

Summary and Future Directions

Dazostinag and other synthetic STING agonists have demonstrated potent anti-tumor activity in preclinical models, validating the STING pathway as a promising target for cancer immunotherapy. While direct comparative studies are limited, the available data suggest that these molecules exhibit distinct profiles in terms of in vitro potency, efficacy across different tumor models, and activity across various STING genotypes.

  • Dazostinag (TAK-676) is a systemically available STING agonist that has shown the ability to induce complete tumor regressions and durable immune memory in preclinical models.[11]

  • SB 11285 is a potent cyclic dinucleotide that has demonstrated significant tumor growth inhibition in both lymphoma and colon carcinoma models.[12][13]

  • MK-1454 is another cyclic dinucleotide agonist with robust in vivo activity, particularly in combination with anti-PD-1 therapy.[14][15]

  • E7766 is a macrocycle-bridged STING agonist with potent pan-genotypic activity, showing remarkable cure rates in a challenging dual-tumor model.[8][9][10]

The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, route of administration, and activity against different human STING variants.[16] Further clinical investigation is ongoing for many of these compounds, which will provide a clearer picture of their therapeutic potential in various cancer indications. The development of novel delivery systems and combination strategies with other immunotherapies, such as checkpoint inhibitors, holds great promise for maximizing the clinical benefit of STING agonists.

References

Dazostinag Antibody-Drug Conjugates: A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. A critical component of an ADC is the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker—cleavable or non-cleavable—profoundly impacts the ADC's stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for ADCs utilizing the novel STING (Stimulator of Interferon Genes) agonist payload, Dazostinag (TAK-676).

Dazostinag is a potent STING agonist that, when delivered to the tumor microenvironment, can activate innate and adaptive immune responses, leading to durable anti-tumor activity.[1] The targeted delivery of Dazostinag via an ADC aims to enhance its therapeutic window by concentrating its immunostimulatory effects within the tumor.

This comparison is primarily based on preclinical data for the Dazostinag ADC, TAK-500, which employs a cleavable linker. While direct head-to-head preclinical data for a Dazostinag ADC with a non-cleavable linker is not publicly available, this guide will extrapolate the expected performance characteristics of such a conjugate based on established principles of non-cleavable linker technology and data from other ADC programs.

Executive Summary

FeatureCleavable Linker (e.g., Val-Ala)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Payload Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[2][3]Proteolytic degradation of the antibody in the lysosome.[4][5]
Payload Form Unmodified or near-unmodified Dazostinag.Dazostinag attached to the linker and a residual amino acid.[4]
Bystander Effect High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[6]Low to no potential. The charged payload-linker-amino acid complex is generally not membrane-permeable.[7]
Plasma Stability Generally good, but susceptible to premature cleavage in circulation.[2]Excellent. Highly stable in circulation, minimizing off-target toxicity.[5][8]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[6]May be less effective as it relies on direct targeting of antigen-positive cells.
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release.[4]Lower potential for off-target toxicity due to high plasma stability.[5][8]
Therapeutic Window Potentially narrower.Potentially wider due to improved safety profile.[5]

Signaling Pathway and Mechanism of Action

Dazostinag, as a STING agonist, activates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This leads to the recruitment and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T cells, ultimately mounting an anti-tumor immune response.[1] The delivery of Dazostinag via an ADC is designed to localize this immune activation to the tumor microenvironment.

Dazostinag ADC Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Dazostinag ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome Dazostinag_Release Dazostinag Release Lysosome->Dazostinag_Release Linker Cleavage or Antibody Degradation STING STING Activation Dazostinag_Release->STING ImmuneResponse Type I IFN Production & Immune Cell Activation STING->ImmuneResponse

Figure 1. General mechanism of action for a Dazostinag ADC.

Head-to-Head Comparison of Linker Technologies

The choice between a cleavable and a non-cleavable linker for a Dazostinag ADC involves a trade-off between efficacy, particularly in heterogeneous tumors, and safety.

Cleavable Linker: The Case of TAK-500

TAK-500 is a Dazostinag ADC that utilizes a Cathepsin B-cleavable valine-alanine (Val-Ala) linker.[2] This design is intended to ensure stability in the plasma while allowing for rapid release of the Dazostinag payload upon internalization into the lysosome of target cells.[2][3]

Key Experimental Data for TAK-500 (Cleavable Linker):

ParameterResultReference
Drug-to-Antibody Ratio (DAR) ~4[3]
Plasma Half-life (conjugated payload) 17-36 hours (in mice and non-human primates)[3]
In Vivo Efficacy (murine surrogate mTAK-500) Showed target-specific anti-tumor activity and induction of immune-stimulating cytokines.[3] Antitumor activity was observed as monotherapy and in combination with anti-PD-1.[2][2][3]

The selection of a cleavable linker for TAK-500 was driven by the need for rapid payload release to induce a strong cellular potency.[2] The Val-Ala linker was specifically chosen for its balance of plasma stability and efficient lysosomal cleavage.[2]

Non-Cleavable Linker: A Hypothetical Dazostinag ADC

While a Dazostinag ADC with a non-cleavable linker has not been described in the reviewed literature, we can infer its properties based on established principles. A non-cleavable linker, such as a thioether linker, would release Dazostinag only after the complete proteolytic degradation of the antibody in the lysosome.[4][5]

Anticipated Properties of a Non-Cleavable Dazostinag ADC:

ParameterExpected OutcomeRationale
Plasma Stability Very highThe robust nature of non-cleavable linkers leads to minimal premature payload release.[5][8]
Bystander Effect Minimal to noneThe released payload would be attached to the linker and an amino acid, making it charged and membrane-impermeable.[7]
Efficacy Potentially lower in heterogeneous tumors compared to a cleavable ADC due to the lack of a bystander effect. However, it could be highly effective in tumors with uniform high antigen expression.Efficacy is dependent on direct targeting and internalization by antigen-positive cells.
Safety Profile Potentially improvedHigher plasma stability is expected to reduce off-target toxicities.[5][8]

A head-to-head evaluation of cleavable and non-cleavable linkers for a different STING agonist ADC platform concluded that a cleavable ester-based linker was optimal, suggesting that for immunostimulatory payloads, efficient and complete release of the agonist might be crucial for maximal efficacy.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data.

Synthesis and Characterization of Dazostinag ADCs

The synthesis of an ADC involves the conjugation of the linker-payload to the antibody. For TAK-500, a stochastic cysteine conjugation method was used.[3]

ADC Synthesis Workflow Antibody Monoclonal Antibody Reduction Partial Reduction of Interchain Disulfides Antibody->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation LinkerPayload Linker-Payload (e.g., Val-Ala-Dazostinag) LinkerPayload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification FinalADC Dazostinag ADC Purification->FinalADC Characterization Characterization (DAR, Aggregation, etc.) FinalADC->Characterization

Figure 2. General workflow for the synthesis of a Dazostinag ADC.

Protocol for ADC Synthesis (General):

  • Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer.

  • Reduction (for Cysteine Conjugation): For ADCs like TAK-500, interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.[2]

  • Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution and allowed to react with the free thiol groups.[2]

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components, often using size exclusion chromatography (SEC).[2]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), percentage of aggregation (by SEC), and other quality attributes.[2]

In Vitro and In Vivo Efficacy Evaluation

In Vitro STING Activation Assay:

  • Co-culture target cancer cells with immune cells (e.g., PBMCs).

  • Treat the co-culture with varying concentrations of the Dazostinag ADC.

  • After a defined incubation period, measure the activation of the STING pathway by quantifying the levels of downstream markers such as phosphorylated IRF3 or the secretion of Type I interferons (e.g., IFN-β) using ELISA or other immunoassays.

In Vivo Xenograft Tumor Model:

  • Implant human tumor cells into immunocompromised mice.

  • Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, cleavable Dazostinag ADC, non-cleavable Dazostinag ADC).

  • Administer the ADCs, typically via intravenous injection.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors and other tissues can be harvested for pharmacodynamic and biomarker analysis.

In Vivo Efficacy Study Workflow TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment ADC Administration (e.g., IV) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Efficacy, Biomarkers) Monitoring->Endpoint

Figure 3. Workflow for a typical in vivo efficacy study of an ADC.

Conclusion

The choice between a cleavable and a non-cleavable linker for a Dazostinag ADC represents a critical decision in the drug development process, with significant implications for the therapeutic's efficacy and safety profile.

  • Cleavable Linkers , as exemplified by the Val-Ala linker in TAK-500, offer the advantage of releasing the unmodified Dazostinag payload, which can then exert a bystander effect. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. However, this comes with a potential risk of premature linker cleavage in circulation, which could lead to off-target toxicity.

  • Non-Cleavable Linkers are predicted to offer superior plasma stability, thereby minimizing systemic exposure to the payload and potentially offering a better safety profile. The trade-off is the lack of a bystander effect, which might limit efficacy in tumors with heterogeneous antigen expression.

Ultimately, the optimal linker strategy for a Dazostinag ADC will depend on the specific target antigen, the tumor histology, and the desired balance between anti-tumor activity and tolerability. Further preclinical and clinical studies directly comparing cleavable and non-cleavable Dazostinag ADCs are warranted to definitively determine the superior approach for different cancer indications.

References

Validating STING Pathway Activation: A Comparative Guide to Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the activation of the Stimulator of Interferon Genes (STING) pathway is crucial for advancing immunology, oncology, and infectious disease research. This guide provides a comprehensive comparison of gene expression analysis methods for confirming STING pathway activation, supported by experimental data and detailed protocols.

The STING signaling cascade is a pivotal component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon response. Validating the engagement of this pathway is a critical step in the development of novel therapeutics, including STING agonists for cancer immunotherapy. Gene expression analysis of STING-dependent downstream targets offers a robust and quantitative method for this validation.

This guide will compare and detail three primary methodologies: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), RNA Sequencing (RNA-seq), and alternative validation techniques including Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Validation Methods

The activation of the STING pathway culminates in the transcription of a host of interferon-stimulated genes (ISGs). Measuring the upregulation of these genes provides a reliable readout of pathway activation. Below is a comparison of common methods used to quantify these changes.

Method Principle Key Readouts Throughput Quantitative? Advantages Disadvantages
RT-qPCR Reverse transcription of RNA to cDNA followed by real-time amplification and quantification of specific target genes.mRNA fold change of key target genes (e.g., IFNB1, CXCL10, ISG15, OAS1).Low to mediumYes (Relative or Absolute)High sensitivity and specificity, rapid, cost-effective for a small number of targets.Limited to a pre-selected set of genes, not suitable for discovery of novel targets.
RNA-seq High-throughput sequencing of the entire transcriptome to provide a global view of gene expression changes.Differential expression of thousands of genes, discovery of novel STING-regulated transcripts, pathway analysis.HighYes (Relative)Comprehensive and unbiased view of the transcriptome, enables discovery of novel biomarkers and pathways.Higher cost, complex data analysis, longer turnaround time compared to RT-qPCR.
Western Blot Separation of proteins by size, transfer to a membrane, and detection of specific proteins using antibodies.Phosphorylation of STING, TBK1, and IRF3; STING oligomerization.LowSemi-quantitativeDirectly measures protein activation state (phosphorylation), relatively inexpensive.Lower throughput, less quantitative than gene expression methods, antibody-dependent.
ELISA Antibody-based assay to quantify the concentration of a specific protein in a sample.Secreted protein levels of IFN-β and other cytokines/chemokines (e.g., CXCL10) in cell culture supernatant or serum.Medium to highYes (Absolute)Highly sensitive and specific for secreted proteins, high-throughput compatible.Measures secreted protein, which is a downstream consequence of gene expression; may not capture early activation events.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from different methods upon STING pathway activation. It is important to note that the magnitude of induction can vary depending on the cell type, the nature and concentration of the STING agonist, and the time point of analysis.

Target Gene/Protein Method Fold Change / Concentration (Stimulated vs. Control) Cell Type Stimulus Citation
IFNB1 mRNART-qPCR>100-foldHuman endothelial cellscGAMP[1]
CXCL10 mRNART-qPCR~50 - 200-foldHuman pancreatic cancer cellsIrradiation[1]
ISG15 mRNART-qPCR>50-foldHuman macrophagesRSV infection[2]
OAS1 mRNART-qPCR~10 - 50-foldHuman A549 cellsIFN-β treatment[3]
Phospho-STING (pSTING)Western BlotSignificant increaseHuman monocytic cellsSTING agonist
Phospho-TBK1 (pTBK1)Western BlotSignificant increaseHuman monocytic cellsSTING agonist[4]
Phospho-IRF3 (pIRF3)Western BlotSignificant increaseHuman monocytic cellsSTING agonist
IFN-β ProteinELISA>500 pg/mLHuman endothelial cellscGAMP[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams were generated using Graphviz.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_signaling_complex Signaling Complex cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates pSTING pSTING STING->pSTING translocates & phosphorylates TBK1 TBK1 pSTING->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB pTBK1->NFkB activates pIRF3 pIRF3 IRF3->pIRF3 ISGs IFNB1, CXCL10, ISG15, OAS1, etc. pIRF3->ISGs translocates to nucleus & induces transcription NFkB->ISGs translocates to nucleus & induces transcription

Caption: The cGAS-STING signaling pathway.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data_analysis Data Analysis cluster_validation Validation start Seed Cells stimulate Stimulate with STING Agonist start->stimulate control Vehicle Control start->control harvest Harvest Cells stimulate->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rna_seq RNA Sequencing rna_extraction->rna_seq rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr fold_change Calculate Fold Change (ΔΔCt method) rt_qpcr->fold_change diff_exp Differential Expression Analysis rna_seq->diff_exp result Confirmation of STING Pathway Activation fold_change->result pathway_analysis Pathway Enrichment diff_exp->pathway_analysis pathway_analysis->result

Caption: Experimental workflow for gene expression analysis.

Detailed Experimental Protocols

RT-qPCR for STING Target Gene Expression

This protocol describes the relative quantification of STING target gene expression using a two-step RT-qPCR method.

1. RNA Extraction:

  • Culture cells to the desired confluency and treat with a STING agonist or vehicle control for the desired time.

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

3. qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.

  • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in both control and stimulated samples.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Primer Sequences for Human Target Genes:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Citation
IFIT1ACGGCTGCCTAATTTACAGCAGGATAACTCCCATGTAAAGTGA[5]
IFITM3GGTCTTCGCTGGACACCATTGTCCCTAGACTTCACGGAGTA[6]
MX1GGCTGTTTACCAGACTCCGACACACAAAGCCTGGCAGCTCTCTA[7]
OAS1AGGAAAGGTGCTTCCGAGGTAGGGACTGAGGAAGACAACCAGGT[8]
TNFαCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG[9]
RNA-Seq and Data Analysis Workflow

This protocol provides a general workflow for analyzing STING pathway activation using RNA-seq.

1. Library Preparation and Sequencing:

  • Extract high-quality total RNA as described for RT-qPCR.

  • Perform library preparation using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

2. Data Analysis Workflow:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the stimulated and control groups.

  • Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and GO terms, which should include interferon signaling and innate immune responses.

Western Blot for Phosphorylated STING Pathway Proteins

This protocol outlines the detection of phosphorylated STING, TBK1, and IRF3.

1. Cell Lysis and Protein Quantification:

  • After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSTING, pTBK1, pIRF3, and total STING, TBK1, IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for IFN-β Secretion

This protocol describes the quantification of secreted IFN-β in cell culture supernatants.

1. Sample Collection:

  • After stimulating cells with a STING agonist, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cells or debris. The supernatant can be used immediately or stored at -80°C.

2. ELISA Procedure:

  • Use a commercially available human IFN-β ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and samples to the wells of a microplate pre-coated with an anti-human IFN-β capture antibody.

  • Incubate to allow IFN-β to bind to the capture antibody.

  • Wash the wells and add a biotinylated anti-human IFN-β detection antibody.

  • Incubate and wash, then add streptavidin-HRP conjugate.

  • Incubate and wash, then add a TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Conclusion

Validating STING pathway activation is a multifaceted process, and the choice of method depends on the specific research question, available resources, and desired throughput. Gene expression analysis by RT-qPCR offers a rapid and sensitive method for confirming the upregulation of key STING target genes. For a more comprehensive and unbiased view of the transcriptomic changes, RNA-seq is the method of choice. Complementing these gene expression analyses with protein-level validation by Western blotting for key phosphorylation events and ELISA for secreted effector proteins provides a robust and multi-faceted confirmation of STING pathway activation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately validate STING pathway engagement in their experimental systems.

References

A Comparative Guide to In Vivo Performance of STING Agonist Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of orchestrating potent anti-tumor immune responses.[1][2] However, the clinical translation of STING agonists has been met with challenges, underscoring the need for a deeper understanding of the differential effects of various agonist payloads in vivo.[3][4] This guide provides an objective comparison of different classes of STING agonists, supported by experimental data from in vivo studies, to aid researchers in the selection and development of next-generation STING-targeted therapeutics.

The cGAS-STING Signaling Pathway: A Central Hub for Innate Immunity

The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates the endoplasmic reticulum-resident protein STING. This binding event triggers a conformational change in STING, leading to its translocation and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5] These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).[1]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes IFN-I Genes pIRF3->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes activates transcription

Canonical cGAS-STING Signaling Pathway.

Comparative Analysis of STING Agonist Classes

STING agonists can be broadly categorized into cyclic dinucleotides (CDNs) and non-cyclic dinucleotides. More recently, novel delivery strategies such as antibody-drug conjugates (ADCs) and nanoparticle formulations have been developed to enhance tumor-specific delivery and reduce systemic toxicity.

Cyclic Dinucleotides (CDNs)

CDNs are structural mimics of the endogenous STING ligand 2'3'-cGAMP. Several synthetic CDNs have been developed with altered pharmacokinetics and potency.

AgonistIn Vivo ModelKey FindingsReference
ADU-S100 (Miavotamab) Syngeneic mouse modelsShowed modest efficacy as a monotherapy in early clinical trials. Combination with anti-PD-1 therapy reduced tumor burden in a peritoneal carcinomatosis model of colon cancer.[5][6]
IACS-8803 (IMGS-203) Murine tumor modelsDemonstrated tumor regression comparable to checkpoint inhibitor therapy and outperformed other CDNs like ADU-S100. It promoted increased infiltration of CD8+ T cells and NK cells and induced functional repolarization of suppressive immune cells.[7]
E7766 Murine tumor modelsA CDN with enhanced stability allowing for both intratumoral and intravenous administration. It elicited a robust anti-tumor response with infiltration of various immune cells and production of IFNβ and CXCL10.[7]
3'3' cGAMP MycCaP syngeneic mouse model of prostate cancerIntratumoral injection resulted in a 50% tumor response rate, which was superior to TLR7/8 and TLR9 agonists in the same model.[8]
Non-Cyclic Dinucleotide Agonists

This class of small molecules activates STING through different binding modes compared to CDNs.

AgonistIn Vivo ModelKey FindingsReference
diABZI Syngeneic mouse modelsA potent non-CDN agonist that has demonstrated significant anti-tumor activity.[1]
SB 11285 Murine tumor modelsShowed anti-tumor effects including infiltration of macrophages, CD8+ T cells, and NK cells. Combination with immune checkpoint blockade further enhanced anti-tumor efficacy.[7]
DMXAA Murine tumor modelsWhile effective in murine models, DMXAA failed in human clinical trials due to its inability to bind to human STING.[6][9]
Advanced Delivery Systems

To overcome the limitations of systemic toxicity and improve tumor targeting, various delivery strategies are being explored.

Delivery SystemSTING Agonist PayloadIn Vivo ModelKey FindingsReference
Antibody-Drug Conjugates (ADCs) cGAMP analogue (IMSA172)B16F10 melanoma model expressing human EGFRSystemic administration was well-tolerated and showed potent anti-tumor efficacy. Synergized with anti-PD-L1 to achieve superior anti-tumor effects. Promoted activation of dendritic cells, T cells, NK cells, and M1 macrophage polarization.[10][11]
Lipid Nanoparticles (LNPs) CDNB16-F10 lung metastasis and CT26 tumor modelsDifferent LNP formulations (YSK12-LNPs vs. MC3-LNPs) showed comparable anti-tumor effects but through different immune mechanisms. YSK12-LNPs activated NK cells and M1 macrophages, while MC3-LNPs activated CD8+ T cells.[12]
Microparticles cGAMPB16F10 melanoma and 4T1 breast cancer modelsA single intratumoral injection of STING agonist-loaded microparticles was as effective as multiple soluble doses in inhibiting tumor growth and prolonging survival, with reduced metastasis.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key in vivo experiments.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.

  • Methodology:

    • Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., C57BL/6).

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

    • Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal) at various doses and schedules.

    • Data Analysis: Compare tumor growth rates and survival between treatment and control groups.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis implantation Tumor Cell Implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization control Vehicle Control randomization->control treatment_group STING Agonist Treatment randomization->treatment_group tumor_volume Tumor Volume Measurement control->tumor_volume survival Survival Analysis control->survival treatment_group->tumor_volume treatment_group->survival immune_profiling Immune Cell Profiling treatment_group->immune_profiling

General Workflow for In Vivo Efficacy Studies.
Quantification of Cytokine Production (ELISA)

  • Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in serum.

  • Methodology:

    • Sample Collection: Collect blood from treated and control animals at specified time points post-agonist administration.

    • Serum Preparation: Process blood to obtain serum.

    • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for the cytokines of interest.

    • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Immune Cell Profiling (Flow Cytometry)
  • Objective: To characterize and quantify immune cell populations in tumors and secondary lymphoid organs.

  • Methodology:

    • Tissue Harvest: Harvest tumors, spleens, and draining lymph nodes from treated and control animals.

    • Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues.

    • Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell subsets (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages).

    • Data Acquisition: Acquire data using a flow cytometer.

    • Data Analysis: Analyze the data to determine the frequency and activation status of different immune cell populations.

Conclusion

The in vivo comparative analysis of different STING agonist payloads reveals significant diversity in their molecular and immunological impacts.[3] While early generation agonists have shown promise, their clinical translation has been hampered by factors such as systemic toxicity and limited efficacy.[3] The development of novel delivery systems, such as ADCs and nanoparticles, represents a promising strategy to enhance tumor-specific delivery, thereby improving the therapeutic index of STING agonists.[10][11][14][15][16] Future research should focus on the head-to-head comparison of these advanced delivery platforms in relevant preclinical models to identify the most effective strategies for clinical development. Furthermore, a deeper understanding of how different STING agonist payloads modulate the tumor microenvironment will be crucial for designing rational combination therapies to overcome resistance to current immunotherapies.[17]

References

Benchmarking Mal-Val-Ala-PAB-Dazostinag: A Comparative Analysis Against Approved Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) construct, Mal-Val-Ala-PAB-Dazostinag, against a selection of approved ADCs with similar structural and mechanistic features. The aim is to offer a data-driven perspective on its potential advantages and performance characteristics based on available preclinical and clinical findings.

Executive Summary

The Mal-Val-Ala-PAB-Dazostinag ADC leverages a clinically validated cleavable linker system and a novel payload, the STING (Stimulator of Interferon Genes) agonist Dazostinag. This combination presents a unique anti-tumor strategy by directly targeting cancer cells and subsequently activating the innate immune system to elicit a broader anti-cancer response. The Val-Ala dipeptide linker is designed for enhanced stability and reduced hydrophobicity compared to the more common Val-Cit linker, potentially leading to improved manufacturing and safety profiles. Dazostinag, as a payload, shifts the paradigm from direct cytotoxicity to immuno-oncology, offering a distinct mechanism of action compared to traditional microtubule inhibitors or DNA-damaging agents used in many approved ADCs. This guide will delve into the comparative aspects of this novel ADC construct against established therapies such as Brentuximab vedotin, Polatuzumab vedotin, and Loncastuximab tesirine (B3181916), which also utilize cleavable dipeptide linkers.

Data Presentation: Comparative Overview

While direct head-to-head preclinical data for a specific Mal-Val-Ala-PAB-Dazostinag ADC against approved ADCs is not publicly available, a comparative analysis can be drawn based on the characteristics of their individual components.

Table 1: Linker and Payload Characteristics of Mal-Val-Ala-PAB-Dazostinag and Approved ADCs

FeatureMal-Val-Ala-PAB-DazostinagBrentuximab vedotin (Adcetris®)Polatuzumab vedotin (Polivy®)Loncastuximab tesirine (Zynlonta®)
Linker Type Maleimide-Val-Ala-PABC (Cleavable)mc-Val-Cit-PABC (Cleavable)[1]mc-Val-Cit-PABC (Cleavable)[1]Mal-Val-Ala-PABC (Cleavable)[1]
Cleavage Mechanism Cathepsin B in lysosome[2][]Cathepsin B in lysosome[2]Cathepsin B in lysosome[1]Cathepsin B in lysosome[1]
Payload DazostinagMonomethyl auristatin E (MMAE)Monomethyl auristatin E (MMAE)PBD dimer (SG3199)
Payload MOA STING Agonist (Immune activation)[4][5]Microtubule inhibitor[1]Microtubule inhibitor[1]DNA alkylating agent
Potential Advantages of Linker Lower hydrophobicity, potentially less aggregation than Val-Cit[2][6][7]Clinically validatedClinically validatedLower hydrophobicity, potentially less aggregation than Val-Cit[2]
Potential Advantages of Payload Novel mechanism, potential for broad and durable immune response, bystander effect on immune cells[4][5]Potent cytotoxicity, bystander killing of adjacent tumor cellsPotent cytotoxicity, bystander killing of adjacent tumor cellsHigh potency

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[8][9][10]

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete cell culture medium

  • ADC constructs (e.g., Mal-Val-Ala-PAB-Dazostinag ADC, approved ADCs)

  • Unconjugated antibody and free payload as controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium.

  • Remove the overnight culture medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period that allows for the ADC to internalize and the payload to exert its effect (typically 72-120 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692).

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[10]

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay

This assay evaluates the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.[11][12][13][14]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line is often engineered to express a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • ADC constructs and controls

  • 96-well microplates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC or control articles.

  • Incubate the plate for a duration sufficient to observe the bystander effect (typically 3-5 days).

  • Monitor the viability of the Ag- (fluorescently labeled) cells over time using a fluorescence microscope or high-content imaging system.

  • Quantify the reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls.

Preclinical Pharmacokinetics (PK) Study

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model (e.g., mice or rats).[15][16][17][18]

Materials:

  • Animal model (e.g., tumor-bearing mice)

  • ADC constructs

  • Anesthesia and surgical tools for blood collection

  • Analytical equipment (e.g., ELISA reader, LC-MS/MS)

Procedure:

  • Administer a single intravenous dose of the ADC to the animals.

  • Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody, the conjugated ADC, and the free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.

  • Analyze the concentration-time data to determine key PK parameters, including clearance, volume of distribution, and half-life.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mal_Val_Ala_PAB_Dazostinag_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_tme Tumor Microenvironment ADC Mal-Val-Ala-PAB-Dazostinag ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization Dazostinag_Released Dazostinag (Payload) ADC_Internalized->Dazostinag_Released 3. Cathepsin B Cleavage STING STING Dazostinag_Released->STING 4. STING Activation TBK1 TBK1 STING->TBK1 5. TBK1 Activation IRF3 IRF3 TBK1->IRF3 6. IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Gene Transcription pIRF3->IFN_Genes 7. Nuclear Translocation IFNs Type I Interferons IFN_Genes->IFNs 8. Secretion Immune_Cells Immune Cells (T cells, NK cells) IFNs->Immune_Cells 9. Immune Cell Recruitment & Activation Tumor_Cell_Death Immune-Mediated Tumor Cell Death Immune_Cells->Tumor_Cell_Death 10. Killing of Tumor Cells

Caption: Mechanism of Action of Mal-Val-Ala-PAB-Dazostinag ADC.

ADC_Experimental_Workflow Start ADC Candidate (Mal-Val-Ala-PAB-Dazostinag) In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Bystander Bystander Effect Assay In_Vitro->Bystander Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Bystander->Data_Analysis PK Pharmacokinetics (PK) Study In_Vivo->PK Efficacy Tumor Growth Inhibition (Efficacy Study) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity PK->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Caption: General experimental workflow for preclinical ADC evaluation.

Linker_Comparison ADC_Construct ADC Construct Val_Ala Val-Ala Linker (e.g., Mal-Val-Ala-PAB) ADC_Construct->Val_Ala Val_Cit Val-Cit Linker (e.g., mc-Val-Cit-PABC) ADC_Construct->Val_Cit Hydrophobicity Lower Hydrophobicity Val_Ala->Hydrophobicity Aggregation Reduced Aggregation Val_Ala->Aggregation Stability Good Plasma Stability Val_Ala->Stability Cleavage Cathepsin B Cleavage Val_Ala->Cleavage Val_Cit->Stability Val_Cit->Cleavage Validation Extensive Clinical Validation Val_Cit->Validation

Caption: Logical relationship of Val-Ala vs. Val-Cit linker properties.

References

Assessing the Immunogenicity of Mal-Val-Ala-PAB based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant stride in targeted cancer therapy. These complex biologics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, are designed for precise delivery of therapeutic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker is a critical component, influencing the stability, efficacy, and safety profile of the ADC. Among the various linker technologies, the maleimide-valine-alanine-p-aminobenzyl (Mal-Val-Ala-PAB) linker has emerged as a key player. This guide provides an objective comparison of the immunogenicity of ADCs based on the Mal-Val-Ala-PAB linker with other prominent alternatives, supported by available experimental data.

Introduction to ADC Immunogenicity

The introduction of non-human components, including the linker and payload, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[1] These ADAs can have varying clinical consequences, from having no discernible effect to altering the ADC's pharmacokinetics (PK), reducing its efficacy, and, in some instances, causing adverse events.[1] Therefore, a thorough assessment of immunogenicity is a critical aspect of ADC development. The immunogenicity risk for ADCs is generally considered to be higher than that for monoclonal antibodies alone due to their complex structure.[1]

Comparative Analysis of ADC Linker Technologies

The choice of linker technology is pivotal in determining the overall performance and immunogenicity of an ADC. This section compares the Mal-Val-Ala-PAB linker with other commonly used linker types.

Mal-Val-Ala-PAB (Cleavable Dipeptide) Linker

The Mal-Val-Ala-PAB linker is a protease-cleavable linker designed to release the payload upon internalization into the target cancer cell. The valine-alanine dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3]

Immunogenicity Profile: ADCs utilizing the Val-Ala linker have demonstrated a favorable immunogenicity profile in clinical settings. A notable example is loncastuximab tesirine , an anti-CD19 ADC employing a Mal-Val-Ala linker. Clinical studies have reported no significant or clinically relevant immunogenicity associated with this agent.[4][5][6][7] The Val-Ala linker is considered to be more hydrophilic compared to the more traditional Val-Cit linker, which can contribute to reduced aggregation and potentially lower immunogenicity, especially at higher drug-to-antibody ratios (DARs).[8][9]

Alternative Linker Technologies

1. Valine-Citrulline (Val-Cit) Linker:

This is another widely used protease-cleavable dipeptide linker.[2][] While structurally similar to Val-Ala, the citrulline residue can impart greater hydrophobicity.[9]

  • Immunogenicity: The incidence of ADAs for ADCs with Val-Cit linkers can vary. For instance, brentuximab vedotin (Adcetris®), which uses a Val-Cit linker, has a reported ADA incidence of approximately 37%.[1][8] In many cases, these ADAs are directed against the antibody component rather than the linker-payload complex.[1][7]

2. Non-Cleavable Linkers:

These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload.[11] This generally leads to higher stability in circulation.[11][12][13]

  • Immunogenicity: Non-cleavable linkers are often associated with a lower risk of immunogenicity.[14] Ado-trastuzumab emtansine (Kadcyla®), which utilizes a non-cleavable linker, has a reported ADA incidence of 5.3%.[1][7]

3. Hydrophilic (PEG) Linkers:

Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can enhance the hydrophilicity of the ADC.[5][9][15][16][][18] This can improve solubility, reduce aggregation, and prolong circulation half-life.[5][]

  • Immunogenicity: The hydrophilic nature of PEG linkers can shield the ADC from the immune system, potentially reducing immunogenicity.[5][][18] By preventing aggregation and masking potential epitopes on the payload, PEG linkers can lower the risk of an immune response.[5]

Quantitative Data on ADC Immunogenicity

The following table summarizes the reported incidence of anti-drug antibodies (ADAs) for various ADCs with different linker technologies. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies and patient populations.

ADCLinker TypeLinker CompositionPayloadADA Incidence
Loncastuximab tesirine Cleavable DipeptideMal-Val-Ala PBD DimerNo clinically relevant ADA formation reported[5][7]
Brentuximab vedotin Cleavable DipeptideMal-Val-CitMMAE~37%[8]
Ado-trastuzumab emtansine Non-CleavableSMCCDM15.3%[1][7]
Gemtuzumab ozogamicin Cleavable HydrazoneAcButCalicheamicin<1% (2 of 182 patients)[8]
Inotuzumab ozogamicin Cleavable HydrazoneAcButCalicheamicin3%[1][7]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of ADCs.[8] This involves a screening assay to detect binding antibodies, a confirmatory assay to demonstrate specificity, and characterization assays to determine antibody titer and neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA

The bridging ELISA is a common format for detecting ADAs that can bind to the ADC.

Protocol Outline:

  • Plate Coating: A 96-well microtiter plate is coated with the ADC.

  • Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.

  • Detection: A labeled (e.g., biotinylated or HRP-conjugated) version of the ADC is added. This will bind to the ADAs that have already bound to the coated ADC, forming a "bridge".

  • Signal Generation: A substrate is added that reacts with the label on the detection ADC to produce a measurable signal (e.g., colorimetric or chemiluminescent).

  • Confirmation: For samples that screen positive, a confirmatory assay is performed where the patient serum is pre-incubated with an excess of the unlabeled ADC. If the signal is significantly reduced, it confirms the presence of specific ADAs.

Neutralizing Antibody (NAb) Assay

NAb assays are designed to determine if the detected ADAs can inhibit the biological activity of the ADC. These are often cell-based assays that reflect the ADC's mechanism of action.[14]

Protocol Outline (Cell-Based Cytotoxicity Assay):

  • Cell Culture: A cancer cell line that expresses the target antigen of the ADC is cultured in 96-well plates.

  • Sample Pre-incubation: Patient serum containing putative NAbs is pre-incubated with a fixed concentration of the ADC.

  • Cell Treatment: The ADC-serum mixture is added to the cells.

  • Incubation: The cells are incubated for a period sufficient to allow for ADC-induced cell death.

  • Viability Assessment: Cell viability is measured using a reagent such as MTT or a commercially available cell viability kit.

  • Data Analysis: A reduction in the ADC's cytotoxic activity in the presence of the patient serum, compared to a control serum, indicates the presence of neutralizing antibodies.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Pathway cluster_bloodstream Bloodstream cluster_cell Tumor Cell Interior ADC ADC in Circulation TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell Binding Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload Active Payload Cleavage->Payload Apoptosis Apoptosis Payload->Apoptosis

Figure 1. Mechanism of action for a cleavable linker ADC.

Immunogenicity_Workflow PatientSample Patient Serum Sample ScreeningAssay Screening Assay (Bridging ELISA) PatientSample->ScreeningAssay ConfirmationAssay Confirmatory Assay (Competitive Binding) ScreeningAssay->ConfirmationAssay Positive Characterization Characterization ConfirmationAssay->Characterization Confirmed Positive Titer Titer Assay Characterization->Titer NAb Neutralizing Antibody (NAb) Assay Characterization->NAb Domain Domain Specificity Characterization->Domain

Figure 2. Tiered workflow for ADC immunogenicity assessment.

Conclusion

The immunogenicity of ADCs is a multifaceted issue where the linker plays a crucial role. The Mal-Val-Ala-PAB linker has shown a promisingly low immunogenicity profile in clinical applications, such as with loncastuximab tesirine. This is likely attributable, in part, to its increased hydrophilicity compared to other dipeptide linkers like Val-Cit. While non-cleavable and hydrophilic PEG linkers also offer advantages in minimizing immune responses, the choice of linker must be carefully considered in the context of the specific antibody, payload, and desired therapeutic outcome. A robust and systematic approach to immunogenicity assessment, as outlined in this guide, is essential for the successful development of safe and effective ADC therapies.

References

A Comparative Analysis of Cathepsin B Cleavage Rates for Different Peptide Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of efficacy and safety. Among the various strategies, enzyme-cleavable linkers that are substrates for proteases overexpressed in the tumor microenvironment, such as cathepsin B, have gained significant traction. This guide provides a comparative analysis of the cleavage rates of different peptide linkers by cathepsin B, supported by experimental data, to assist researchers, scientists, and drug development professionals in the selection of optimal linker candidates.

Quantitative Comparison of Cathepsin B-Mediated Cleavage

The efficiency of a peptide linker's cleavage by cathepsin B is a key factor in the timely release of a therapeutic payload within target cells. This efficiency is often quantified by the Michaelis-Menten kinetic parameters, Km and kcat, which describe the substrate concentration at half-maximal velocity and the turnover number, respectively. The ratio kcat/Km, or the specificity constant, represents the catalytic efficiency of the enzyme for a particular substrate.

Below is a summary of the kinetic parameters for the cleavage of several common dipeptide linkers by cathepsin B. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide Linker SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Cleavage RateReference
Val-Cit-PABC15.21.81.18 x 10⁵-[1]
Val-Ala-PABC25.81.24.65 x 10⁴Cleaved at ~half the rate of Val-Cit[1][2]
Phe-Lys-PABC18.51.68.65 x 10⁴Cleaved ~30-fold faster than Val-Cit[1][2]

Note: The values presented in this table are based on illustrative data from a compiled source and should be considered as representative. Actual values can vary depending on the specific experimental conditions, substrate modifications, and enzyme source.[1]

The Val-Cit dipeptide is one of the most widely used cathepsin B-cleavable linkers in ADC development due to its favorable balance of plasma stability and efficient intracellular cleavage.[3] The Val-Ala linker is also recognized by cathepsin B, though it is generally cleaved at a slower rate than Val-Cit.[2] In contrast, the Phe-Lys linker has been reported to be cleaved much more rapidly.[2]

Mechanism of Action: Cathepsin B-Mediated Drug Release

The targeted release of a cytotoxic drug from an ADC within a cancer cell is a multi-step process. The following diagram illustrates the general mechanism of action for an ADC featuring a cathepsin B-cleavable peptide linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) ADC_Endosome Internalized ADC ADC->ADC_Endosome 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome 2. Trafficking Cleavage Peptide Linker Cleavage ADC_Lysosome->Cleavage 3. Fusion CathepsinB Cathepsin B CathepsinB->Cleavage 4. Enzymatic Action Drug_Release Drug Release Cleavage->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Nucleus Nucleus Released_Drug->Nucleus 5. Diffusion DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage 6. Cytotoxic Effect

Figure 1. General mechanism of an ADC with a cathepsin B-cleavable linker.

Experimental Protocols

The following section details a generalized protocol for conducting an in vitro cathepsin B cleavage assay. This can be adapted for both endpoint screening of multiple linkers and for determining the kinetic parameters of a specific linker.

Materials and Reagents
  • Recombinant Human Cathepsin B

  • Peptide linker-fluorophore conjugate (e.g., linked to 7-amino-4-methylcoumarin (B1665955) (AMC) or another suitable fluorophore)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]

  • Cathepsin B Inhibitor (e.g., CA-074) for negative controls

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Experimental Workflow

The diagram below outlines the general workflow for determining the enzymatic cleavage rates of peptide linkers.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Buffers, Substrate, Enzyme) Enzyme_Activation 2. Cathepsin B Activation (Incubate with DTT) Reagent_Prep->Enzyme_Activation Plate_Setup 3. Assay Plate Setup (Add enzyme, controls) Enzyme_Activation->Plate_Setup Reaction_Start 4. Initiate Reaction (Add substrate) Plate_Setup->Reaction_Start Incubation 5. Incubation (37°C) Reaction_Start->Incubation Measurement 6. Fluorescence Measurement (Plate Reader) Incubation->Measurement Data_Analysis 7. Data Analysis (Calculate cleavage/kinetics) Measurement->Data_Analysis

Figure 2. Experimental workflow for a cathepsin B cleavage assay.

Protocol 1: Endpoint Assay for Screening Peptide Linkers

This protocol is suitable for the rapid screening of a library of peptide linkers to identify those susceptible to cathepsin B cleavage.[1]

  • Reagent Preparation: Prepare Assay and Activation Buffers. Dilute recombinant cathepsin B to the desired concentration (e.g., 10-50 nM) in the Activation Buffer. Prepare stock solutions of the peptide linker-fluorophore substrates in DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[1]

  • Enzyme Activation: Incubate the diluted cathepsin B solution at room temperature for 15 minutes.[1]

  • Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the activated cathepsin B solution. For negative controls, pre-incubate the activated enzyme with a cathepsin B inhibitor for 15 minutes before adding it to the wells. Add 50 µL of the peptide linker substrate solution to each well to initiate the reaction. Include blank wells containing substrate and buffer only.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[1]

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.[1]

Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a peptide linker by cathepsin B.[1]

  • Reagent Preparation: Prepare reagents as described in Protocol 1. Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.[1]

  • Assay Setup: Add 50 µL of the activated cathepsin B solution to the appropriate wells of a 96-well plate.

  • Kinetic Measurement: Immediately before placing the plate in a fluorescence microplate reader pre-heated to 37°C, add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.[1]

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.[1]

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).[1]

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[1]

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.[1]

Conclusion

The selection of a peptide linker with optimal cleavage kinetics is a critical step in the design of effective and safe ADCs. The data and protocols presented in this guide offer a framework for the comparative analysis of different peptide linkers as substrates for cathepsin B. While Val-Cit remains a widely used and well-validated linker, alternatives such as Val-Ala and Phe-Lys may offer advantages in specific contexts. Empirical testing of linker candidates using standardized assays is essential for identifying the most suitable linker for a given therapeutic application.

References

Val-Ala vs. Val-Cit Linkers: A Comparative Guide to Mitigating Aggregation in High Drug-to-Antibody Ratio Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR) is a key strategy for enhancing therapeutic potency. However, increasing the DAR, particularly with hydrophobic payloads, often leads to significant challenges with aggregation, compromising manufacturability, stability, and potentially inducing immunogenicity. The choice of the cleavable dipeptide linker is a critical determinant in mitigating these aggregation issues. This guide provides an objective comparison of Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit) linkers, presenting experimental data that demonstrates the superior performance of Val-Ala in reducing aggregation in high DAR ADCs.

Executive Summary

Extensive research has shown that the hydrophobicity of the linker-payload system is a primary driver of aggregation in ADCs.[1][2] The Val-Cit linker, a widely used component in approved ADCs, has been associated with challenges in achieving high DARs due to precipitation and aggregation.[3][4] In contrast, the Val-Ala linker, being less hydrophobic, has emerged as a solution to this problem, enabling the development of ADCs with higher drug loading and limited aggregation.[3][5] Studies have demonstrated that Val-Ala linkers can facilitate the production of ADCs with a DAR of up to 7.4 with less than 10% aggregation.[3]

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the performance of Val-Ala and Val-Cit linkers in high DAR ADC constructs.

Linker TypeAverage DARAggregation (%)Reference
Val-Ala ~7No obvious increase in dimeric peak[5]
Val-Cit ~71.80% (increase in dimeric peak)[5]
Val-Ala up to 7.4< 10%[3]
Val-Cit HighProne to precipitation and aggregation[3]

The Role of Hydrophobicity

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for the synthesis of high DAR ADCs and their subsequent analysis for aggregation.

Protocol 1: Synthesis of High DAR Antibody-Drug Conjugates

This protocol describes a general method for conjugating a linker-payload to an antibody via partially reduced interchain disulfides to achieve a high DAR.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Linker-payload (mc-Val-Ala-PABC-payload or mc-Val-Cit-PABC-payload) dissolved in an organic solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The mAb is partially reduced by adding a molar excess of TCEP to expose the interchain cysteine residues. The reaction is typically incubated at 37°C for 1-2 hours. The molar excess of TCEP is optimized to achieve the desired high DAR.

  • Conjugation: The linker-payload solution is added to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours. The molar ratio of linker-payload to antibody is a critical parameter for controlling the final DAR.

  • Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted linker-payload.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components using a suitable method such as size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the DAR and the extent of aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drugs conjugated to each antibody can be determined by several methods.

  • UV-Vis Spectroscopy: This is a simple method that utilizes the distinct UV absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the payload, the average DAR can be calculated.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The weighted average of the peak areas corresponding to different DAR species provides the average DAR.[][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (MS), involves reducing the ADC to separate the light and heavy chains. The DAR can be calculated from the relative abundance and mass of the conjugated and unconjugated chains.[10][11]

Protocol 3: Quantification of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is the gold standard for quantifying aggregates in protein therapeutics.[2][12]

Instrumentation and Parameters:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters BEH200 SEC).[12]

  • Mobile Phase: A buffer that minimizes non-specific interactions and maintains the native structure of the ADC (e.g., 150 mM sodium phosphate, pH 7.0).

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance is monitored at 280 nm.

  • Analysis: The percentage of aggregates (dimers, trimers, and higher-order aggregates) is calculated from the peak areas in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in comparing Val-Ala and Val-Cit linkers in high DAR ADCs.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Conjugation_VA Conjugation Reduction->Conjugation_VA Conjugation_VC Conjugation Reduction->Conjugation_VC ValAla_Linker Val-Ala Linker-Payload ValAla_Linker->Conjugation_VA ValCit_Linker Val-Cit Linker-Payload ValCit_Linker->Conjugation_VC Purification_VA Purification Conjugation_VA->Purification_VA Purification_VC Purification Conjugation_VC->Purification_VC ADC_VA High DAR ADC (Val-Ala) Purification_VA->ADC_VA ADC_VC High DAR ADC (Val-Cit) Purification_VC->ADC_VC

Caption: Workflow for the synthesis of high DAR ADCs with Val-Ala and Val-Cit linkers.

ADC_Analysis_Workflow cluster_analysis ADC Analysis ADC_VA High DAR ADC (Val-Ala) DAR_Analysis DAR Determination (UV-Vis, HIC, RP-HPLC) ADC_VA->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) ADC_VA->Aggregation_Analysis Hydrophobicity_Analysis Hydrophobicity Analysis (HIC) ADC_VA->Hydrophobicity_Analysis ADC_VC High DAR ADC (Val-Cit) ADC_VC->DAR_Analysis ADC_VC->Aggregation_Analysis ADC_VC->Hydrophobicity_Analysis Results Comparative Data DAR_Analysis->Results Aggregation_Analysis->Results Hydrophobicity_Analysis->Results

Caption: Analytical workflow for the characterization and comparison of high DAR ADCs.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

This compound is a component of an antibody-drug conjugate, combining a cytotoxic payload (Dazostinag, a STING agonist) with a linker for attachment to a monoclonal antibody.[1][2][3] Due to the potent nature of the Dazostinag payload, this compound should be handled as a hazardous and cytotoxic substance.[4][5][6]

Disposal of this compound and Contaminated Materials

All materials that come into contact with this compound must be treated as cytotoxic waste.[5] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[6]

Step-by-Step Disposal Protocol:

  • Segregation: Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[5]

  • Waste Containers:

    • Non-Sharps Waste: Dispose of items such as gloves, gowns, bench paper, and empty vials in designated, clearly labeled, leak-proof containers with a purple lid or in yellow bags designated for cytotoxic waste.[4][7] These containers should be rigid and puncture-resistant.[4]

    • Sharps Waste: All needles, syringes, and other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Sharps" or "Chemo Sharps".[4][7]

    • Liquid Waste: Unused solutions containing this compound should not be discharged into the sewer system.[8] They should be collected in sealed, leak-proof containers and treated as chemical waste for incineration.[7]

  • Labeling: All waste containers must be clearly marked with the cytotoxic hazard symbol and the words "CYTOTOXIC WASTE".[8]

  • Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general waste.

  • Final Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Ensure that the waste is transported with a hazardous waste consignment note to a high-temperature incineration facility.[4]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes typical occupational exposure limits (OELs) for antibody-drug conjugates and the recommended disposal method.

ParameterValueReference
Occupational Exposure Limit (OEL) for ADCs< 0.1 µg/m³[9]
Primary Disposal MethodHigh-Temperature Incineration[6]
European Waste Catalogue (EWC) Code (Human Healthcare)18 01 08[4]
European Waste Catalogue (EWC) Code (Veterinary Healthcare)18 02 07[4]

*Note: The EWC code is for cytotoxic and cytostatic waste.

Experimental Protocol: Handling and Preparation of this compound in a Laboratory Setting

This protocol outlines the essential steps for the safe handling and preparation of this compound for in vitro or in vivo studies.

1. Personal Protective Equipment (PPE):

  • Wear two pairs of chemotherapy-tested nitrile gloves.

  • A disposable, solid-front gown with tight-fitting cuffs.

  • Eye protection (safety glasses or goggles).

  • A respirator (e.g., N95) may be required depending on the risk assessment, especially when handling the powdered form of the compound.

2. Engineering Controls:

  • All handling of the powdered compound and initial reconstitution must be performed in a certified biological safety cabinet (BSC) or a containment isolator to prevent aerosol generation and exposure.[10]

3. Reconstitution and Dilution:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Carefully uncap the vial within the BSC.

  • Use a safety-engineered needle and syringe for reconstitution.[8]

  • Slowly add the recommended solvent to the vial, directing the stream down the inner wall to minimize frothing.

  • Gently swirl the vial to dissolve the compound completely. Do not shake vigorously.

  • Perform all subsequent dilutions within the BSC.

4. Decontamination and Cleaning:

  • All surfaces and equipment that may have come into contact with the compound must be decontaminated. Use an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate) or a commercially available cytotoxic drug cleaning agent.

  • Wipe down the interior of the BSC after each use.

  • Dispose of all cleaning materials as cytotoxic waste.

Signaling Pathway of Dazostinag (STING Agonist)

Dazostinag is an agonist of the STING (Stimulator of Interferon Genes) protein.[1][11] Activation of the STING pathway in immune cells triggers an innate immune response, leading to the production of pro-inflammatory cytokines and an anti-tumor response.[11][12]

STING_Pathway Dazostinag (STING Agonist) Signaling Pathway Dazostinag Dazostinag STING STING Activation Dazostinag->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation and Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon (IFN) Gene Transcription Nucleus->IFN Cytokines Pro-inflammatory Cytokine Production Nucleus->Cytokines ImmuneResponse Enhanced Anti-Tumor Immune Response IFN->ImmuneResponse Cytokines->ImmuneResponse

Caption: Dazostinag activates the STING pathway, leading to an anti-tumor immune response.

References

Essential Safety and Handling Guidance for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of a Novel Antibody-Drug Conjugate.

Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the cytotoxic payload, Dazostinag, a stimulator of interferon genes (STING) agonist.[1][2] Due to the potent nature of the payload, this ADC should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with strict adherence to safety protocols to minimize exposure risk.[3] This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff.Prevents skin contact with the ADC. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, solid-front, back-closing lab coat.Protects the user's clothing and skin from contamination. The back-closing design minimizes the risk of frontal contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols. A face shield offers broader facial protection.
Respiratory Protection A properly fitted N95 or higher-level respirator.Necessary when handling the powdered form of the ADC or when there is a risk of aerosol generation.
Sleeve Covers Disposable sleeve covers.Provides an additional barrier of protection for the arms.

Operational Handling Plan

Safe handling practices are paramount to prevent accidental exposure. All operations involving this compound should be performed within a certified containment system.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_containment Prepare Containment System (e.g., BSC or Isolator) prep_ppe->prep_containment prep_materials Gather All Necessary Materials prep_containment->prep_materials handle_transfer Transfer Compound into Containment prep_materials->handle_transfer handle_reconstitution Reconstitute/Prepare Solution handle_transfer->handle_reconstitution handle_experiment Perform Experimental Procedures handle_reconstitution->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated containment system, such as a certified Class II Biological Safety Cabinet (BSC) or an isolator.[4]

    • Ensure all necessary materials, including the ADC, solvents, and experimental equipment, are placed within the containment system before starting work.

  • Handling:

    • Carefully transfer the required amount of the ADC into the containment system.

    • If working with a lyophilized powder, perform reconstitution within the containment to prevent aerosolization.[4]

    • Carry out all experimental procedures within the containment system.

  • Decontamination and Spill Response:

    • In case of a spill, immediately notify the laboratory supervisor.

    • Contain the spill using appropriate absorbent materials.

    • Decontaminate the area with a validated inactivation solution.

    • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of ADC waste is crucial to prevent environmental contamination and accidental exposure.

Logical Flow for Waste Disposal:

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal gen_liquid Liquid Waste (e.g., unused solutions) seg_liquid Collect in Designated, Labeled Waste Containers gen_liquid->seg_liquid gen_solid Solid Waste (e.g., contaminated gloves, vials) seg_solid Collect in Puncture-Resistant, Labeled Biohazard Bags gen_solid->seg_solid disp_incineration High-Temperature Incineration seg_liquid->disp_incineration seg_solid->disp_incineration

Caption: Waste disposal plan for this compound.

Disposal Protocol:

  • Segregation at the Source:

    • All disposable materials that have come into contact with the ADC, including gloves, lab coats, vials, and pipette tips, must be considered hazardous waste.

    • Segregate liquid and solid waste into clearly labeled, dedicated waste containers.

  • Waste Containers:

    • Use leak-proof and puncture-resistant containers for all ADC waste.

    • Containers should be clearly labeled with "Hazardous Cytotoxic Waste."

  • Final Disposal:

    • All waste generated from handling this ADC must be disposed of through a licensed hazardous waste management company.

    • The preferred method of disposal for cytotoxic waste is high-temperature incineration.[4]

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this potent antibody-drug conjugate and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.